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  • Product: 3-(5-Formyl-2-furyl)benzenesulfonamide
  • CAS: 306935-94-4

Core Science & Biosynthesis

Foundational

3-(5-Formyl-2-furyl)benzenesulfonamide structure and properties

Technical Guide for Medicinal Chemistry & Drug Design Executive Summary 3-(5-Formyl-2-furyl)benzenesulfonamide (CAS: 306935-94-4) is not merely a chemical intermediate; it is a strategic pharmacophore scaffold used prima...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary

3-(5-Formyl-2-furyl)benzenesulfonamide (CAS: 306935-94-4) is not merely a chemical intermediate; it is a strategic pharmacophore scaffold used primarily in the development of Carbonic Anhydrase Inhibitors (CAIs) .

In the context of the "Tail Approach" for designing isoform-selective inhibitors, this molecule serves a dual function:

  • The Anchor: The benzenesulfonamide moiety coordinates with the Zinc ion (

    
    ) in the enzyme's active site.[1]
    
  • The Linker/Handle: The furan ring provides a rigid heteroaromatic spacer, while the 5-formyl group acts as a reactive "pivot point" for attaching diverse hydrophobic or hydrophilic tails.

This guide details the structural properties, synthetic pathways, and biological rationale for using this scaffold to target tumor-associated isoforms hCA IX and XII.

Chemical Architecture & Properties[2][3]

Physicochemical Profile

The molecule combines a polar zinc-binding group (ZBG) with a reactive electrophile, balanced by a bi-aryl core.

PropertyDataRelevance
IUPAC Name 3-(5-formylfuran-2-yl)benzenesulfonamideOfficial nomenclature
CAS Number 306935-94-4Identification
Formula

Stoichiometry
Molar Mass 251.26 g/mol Fragment-based design compliant
Physical State Off-white to cream solidHandling/Storage
Solubility DMSO, DMF, MeOH (hot); Low in

Assay solvent selection
Reactive Motif Aryl Aldehyde (-CHO)Schiff base/reductive amination precursor
Binding Motif Sulfonamide (

)
Classic Zinc-Binding Group (ZBG)
Structural Logic
  • The Furan Spacer: Unlike a biphenyl linker, the furan ring introduces a heteroatom that can engage in specific hydrogen bonding or pi-stacking interactions within the enzyme cleft. It also alters the bond angle between the ZBG and the tail, potentially improving selectivity.

  • The Meta-Substitution: The meta positioning of the sulfonamide relative to the furan ring is critical. It orients the "tail" towards the selective pockets of the enzyme, distinguishing between the ubiquitous hCA I/II (cytosolic) and the target hCA IX (transmembrane).

Synthetic Pathway: The Suzuki Strategy

The most robust method for synthesizing this scaffold is the Suzuki-Miyaura Cross-Coupling reaction. This approach avoids the harsh conditions of direct formylation and allows for convergent synthesis.

Reaction Logic

We couple a halogenated benzenesulfonamide with a formyl-furan boronic acid.

  • Electrophile: 3-Bromobenzenesulfonamide (more reactive than chloro, cheaper than iodo).

  • Nucleophile: 5-Formyl-2-furylboronic acid.[2]

  • Catalyst:

    
     (Tetrakis) is standard, though 
    
    
    
    is more robust against oxidation.
Visualization of Synthesis

SynthesisWorkflow SM1 3-Bromobenzene- sulfonamide Reaction Suzuki Coupling Reflux (80-100°C) Dioxane/H2O SM1->Reaction SM2 5-Formyl-2- furylboronic acid SM2->Reaction Cat Pd(PPh3)4 (5 mol%) Cat->Reaction Base Na2CO3 (2M aq) Base->Reaction Workup Acidic Workup (Neutralize Borates) Reaction->Workup Product 3-(5-Formyl-2-furyl) benzenesulfonamide Workup->Product

Figure 1: Convergent synthesis via Suzuki-Miyaura coupling. The boronic acid introduces the aldehyde functionality intact.

Experimental Protocol: Synthesis & Verification

Safety Note: Handle all palladium catalysts under inert atmosphere (Nitrogen/Argon). Sulfonamides can be irritants.

Step 1: Coupling Reaction
  • Charge: In a 100 mL round-bottom flask, add 3-bromobenzenesulfonamide (1.0 eq, 4.24 mmol) and 5-formyl-2-furylboronic acid (1.1 eq, 4.66 mmol).

  • Solvent: Add 1,4-Dioxane (20 mL). Degas by bubbling nitrogen for 10 minutes.

  • Base: Add aqueous

    
     (2M, 5 mL).
    
  • Catalyst: Add

    
     (0.05 eq). Note: The solution typically turns yellow/orange.
    
  • Reflux: Heat to 90°C under nitrogen for 6–12 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1). The product will be more polar than the bromo-starting material.

Step 2: Isolation & Purification[7]
  • Quench: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Wash the pad with Ethyl Acetate.

  • Extraction: Dilute filtrate with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Wash: Wash combined organics with Brine, dry over anhydrous

    
    .
    
  • Concentrate: Evaporate solvent under reduced pressure.

  • Crystallization: The crude solid is often recrystallized from Ethanol/Water or purified via column chromatography (SiO2, gradient Hexane -> 50% EtOAc).

Step 3: Structural Verification (Self-Validating)
  • 1H NMR (DMSO-d6): Look for the diagnostic Aldehyde singlet at

    
     ppm.
    
  • Sulfonamide: Broad singlet (

    
    ) at 
    
    
    
    ppm (exchangeable with
    
    
    ).
  • Furan Protons: Two doublets in the aromatic region (

    
     ppm).
    

Biological Utility: The "Tail Approach"

This molecule is rarely the final drug; it is the linker precursor . The aldehyde group allows researchers to rapidly generate libraries of inhibitors via Schiff base formation.

Mechanism of Action

Carbonic Anhydrases are zinc metalloenzymes. The sulfonamide binds the zinc, blocking the entry of


. The "Tail" (derived from the aldehyde) interacts with the secondary binding pockets to determine which CA isoform is inhibited.
  • hCA I/II (Off-Target): Ubiquitous, cytosolic. Inhibition causes side effects.

  • hCA IX/XII (Target): Transmembrane, overexpressed in hypoxic tumors.

Derivatization Logic

By reacting the aldehyde with various amines/hydrazines, you create a "Tail" that extends out of the active site.

MOA_TailApproach cluster_Enzyme Carbonic Anhydrase Active Site Zinc Zn(II) Ion (Catalytic Center) HydrophobicPocket Hydrophobic Pocket (Isoform Specific) Scaffold 3-(5-Formyl-2-furyl) benzenesulfonamide Sulfonamide Sulfonamide Group (-SO2NH2) Scaffold->Sulfonamide Aldehyde Aldehyde Group (-CHO) Scaffold->Aldehyde Sulfonamide->Zinc Coordinates SchiffBase Schiff Base Inhibitor (-CH=N-R) Aldehyde->SchiffBase + Amine Condensation Amine Diverse Amines/Hydrazines (The 'Tail') Amine->SchiffBase SchiffBase->HydrophobicPocket Selectivity Interaction

Figure 2: The "Tail Approach" mechanism. The scaffold anchors to the Zinc, while the aldehyde allows attachment of tails that probe the hydrophobic pocket for selectivity.

Protocol: Schiff Base Derivatization

To generate a library of inhibitors from this scaffold:

  • Dissolve the scaffold (1 eq) in Ethanol.

  • Add the desired amine/hydrazine (1 eq).

  • Add catalytic Acetic Acid (2-3 drops).

  • Reflux for 2–6 hours.

  • Precipitate the product by cooling or adding water. These imines are often stable enough for biological testing without reduction.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Sigma-Aldrich. (n.d.).[3] 3-(5-Formyl-2-furyl)benzenesulfonamide Product Page. Merck KGaA. Link

  • PubChem. (n.d.). Benzenesulfonamide derivatives and bioactivity data. National Library of Medicine. Link

Sources

Exploratory

What is the mechanism of action of 3-(5-Formyl-2-furyl)benzenesulfonamide?

This guide details the mechanism of action (MoA) of 3-(5-Formyl-2-furyl)benzenesulfonamide , a synthetic small molecule belonging to the primary sulfonamide class. While often utilized as a high-value pharmacophore for s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanism of action (MoA) of 3-(5-Formyl-2-furyl)benzenesulfonamide , a synthetic small molecule belonging to the primary sulfonamide class. While often utilized as a high-value pharmacophore for synthesizing Schiff base derivatives, the molecule itself exhibits distinct biological activity as a Carbonic Anhydrase Inhibitor (CAI) .

Its mechanism is defined by the coordination of the sulfonamide moiety to the catalytic zinc ion within the enzyme's active site, coupled with the specific interaction of the furan-formyl "tail" within the enzyme's binding cleft.

[1]

Executive Summary

3-(5-Formyl-2-furyl)benzenesulfonamide (CAS: 306935-94-4) functions as a reversible, competitive inhibitor of Carbonic Anhydrase (CA) enzymes (EC 4.2.1.1).[1]

  • Primary Pharmacophore: The unsubstituted sulfonamide group (

    
    ) acts as a Zinc-Binding Group (ZBG).[1][2]
    
  • Secondary Pharmacophore: The 5-formyl-2-furyl moiety acts as a "tail" that extends into the enzyme's active site cleft, influencing isoform selectivity (typically favoring tumor-associated isoforms like hCA IX and XII over cytosolic hCA I/II).

  • Chemical Reactivity: The formyl (aldehyde) group serves as a reactive electrophile, capable of forming reversible hemiaminal linkages or serving as a precursor for Schiff base synthesis to enhance binding affinity.

Molecular Mechanism of Inhibition

The core mechanism relies on the disruption of the catalytic hydration of carbon dioxide. The compound mimics the transition state of the reaction but binds more tightly than the natural substrate (


).
Zinc Coordination (The "Anchor")

The human CA active site contains a Zn(II) ion coordinated by three histidine residues (His94, His96, His119 in hCA II).

  • Ionization: The sulfonamide moiety (

    
    ) exists in equilibrium with its anionic form (
    
    
    
    ).[1] The acidic environment of the active site facilitates the deprotonation of the sulfonamide nitrogen.
  • Displacement: The sulfonamide anion acts as a monodentate ligand.[1] It enters the active site and displaces the zinc-bound water molecule/hydroxide ion (

    
    ), which is the nucleophile required for 
    
    
    
    hydration.[3]
  • coordination: The nitrogen atom of the sulfonamide forms a coordination bond directly with the

    
     ion, locking the enzyme in an inactive state.
    
The "Tail" Interaction (Selectivity Filter)

The 3-(5-formyl-2-furyl) scaffold extends away from the zinc ion, interacting with the "hydrophobic" and "hydrophilic" halves of the active site cleft.

  • Furan Ring: Acts as a rigid spacer, positioning the formyl group at a specific distance from the ZBG. The aromatic furan ring engages in

    
    -stacking or hydrophobic interactions with residues such as Phe131  or Leu198  (numbering varies by isoform).[1]
    
  • Formyl Group (

    
    ):  This polar group can form hydrogen bonds with hydrophilic residues (e.g., Gln92 , Asn62 ) or water networks at the exit of the active site.
    
    • Note: In aqueous solution, the aldehyde may exist in equilibrium with its gem-diol form (

      
      ), potentially offering dual H-bond donor/acceptor motifs.
      
Pathway Visualization

The following diagram illustrates the inhibition pathway and the structural interference with the catalytic cycle.

CA_Inhibition_Mechanism cluster_physiological Physiological Catalytic Cycle cluster_inhibition Inhibition by 3-(5-Formyl-2-furyl)benzenesulfonamide Zn_Water Active Enzyme (Zn-OH⁻) CO2_Entry CO₂ Entry Zn_Water->CO2_Entry Nucleophilic Attack Inactive Inhibited Complex (Enz-Zn-NH-SO₂-R) Zn_Water->Inactive Formation of Dead-End Complex Transition Transition State (Zn-HCO₃⁻) CO2_Entry->Transition Product Release HCO₃⁻ + H⁺ Transition->Product Product->Zn_Water Regeneration (H₂O) Inhibitor Inhibitor (R-SO₂NH₂) Deprotonation Ionization to R-SO₂NH⁻ Inhibitor->Deprotonation Binding Competitive Binding to Zn(II) Deprotonation->Binding Enters Active Site Binding->Zn_Water Displaces OH⁻ Tail_Interaction Furan-Formyl Tail Interacts with Residues Phe131/Gln92 Inactive->Tail_Interaction Stabilization

Caption: Schematic of the competitive inhibition mechanism where the sulfonamide anion displaces the catalytic zinc-bound hydroxide, while the furan-formyl tail stabilizes the complex via secondary interactions.

Experimental Validation Protocols

To validate the mechanism and potency of 3-(5-Formyl-2-furyl)benzenesulfonamide, the following Stopped-Flow


 Hydration Assay  is the field standard.
Assay Principles

This kinetic assay measures the rate of the physiological reaction (


) by monitoring the acidification of the medium using a pH indicator.[1] The inhibitor's efficacy is quantified by the reduction in this rate.[1]
Step-by-Step Protocol

Materials:

  • Enzyme: Recombinant hCA I, II, IX, or XII (concentration ~10–20 nM).

  • Substrate:

    
     saturated water (approx.[1] 1.7 mM at 25°C).[1]
    
  • Indicator: Phenol red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

  • Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics).[1]

Workflow:

Step Action mechanistic Rationale

| 1 | Incubation | Incubate the enzyme with varying concentrations of the inhibitor (0.1 nM – 10 µM) for 15 min at room temperature.[1] | Allows formation of the


 complex; sulfonamide binding is slow-onset compared to catalysis.[1] |
| 2  | Mixing  | Rapidly mix the Enzyme-Inhibitor solution with the 

substrate solution in the stopped-flow chamber. | Initiates the reaction on a millisecond timescale. | | 3 | Detection | Monitor absorbance at 557 nm (Phenol red isosbestic point/shift) for 10–100 seconds.[1] | Tracks the pH drop caused by proton production (

).[1] | | 4 | Analysis | Fit the initial velocity (

) vs. inhibitor concentration (

) to the Morrison equation for tight-binding inhibitors.[1] | Determines the Inhibition Constant (

).[1][4] |

Data Interpretation:

  • 
     < 10 nM:  Potent inhibitor (likely for hCA II or IX).[1]
    
  • 
     > 100 nM:  Weak inhibitor (suggests steric clash or poor tail interaction).[1]
    

Structural Activity & Applications

Isoform Selectivity Profile

Benzenesulfonamides with bulky or heterocyclic tails often show selectivity for transmembrane isoforms (hCA IX, XII) over cytosolic isoforms (hCA I, II).[1]

  • hCA IX (Tumor Associated): The active site of hCA IX has specific residues (e.g., Val131 instead of Phe131) that may accommodate the furan-formyl tail more favorably.

  • Therapeutic Relevance: Inhibition of hCA IX disrupts pH regulation in hypoxic tumor cells, leading to reduced cell survival and metastasis.

Synthetic Utility (Schiff Base Precursor)

While active on its own, the "formyl" group is frequently used as a chemical handle to synthesize Schiff bases (imines) .[1]

  • Reaction: 3-(5-Formyl-2-furyl)benzenesulfonamide +

    
     Imine Derivative.[1]
    
  • Impact: This derivatization extends the tail further, often resulting in nanomolar or sub-nanomolar potency by capturing additional contacts at the rim of the active site.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents. Link

  • Alterio, V., et al. (2012).[1] Crystal structure of the carbonic anhydrase II–inhibitor complex reveals a specific tail interaction. Proceedings of the National Academy of Sciences (PNAS).[1] Link[1]

  • PubChem Compound Summary . (2025). Benzenesulfonamide Derivatives and Structure Data. National Library of Medicine.[1] Link

Sources

Foundational

Advanced Synthesis Guide: 3-(5-Formyl-2-furyl)benzenesulfonamide

CAS Number: 306935-94-4 Molecular Formula: C₁₁H₉NO₄S Molecular Weight: 251.26 g/mol [1] Executive Summary This technical guide details the synthesis of 3-(5-formyl-2-furyl)benzenesulfonamide , a critical pharmacophore in...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 306935-94-4 Molecular Formula: C₁₁H₉NO₄S Molecular Weight: 251.26 g/mol [1]

Executive Summary

This technical guide details the synthesis of 3-(5-formyl-2-furyl)benzenesulfonamide , a critical pharmacophore in the development of Carbonic Anhydrase Inhibitors (CAIs) and Schiff base ligands for metallo-drug complexes.

The synthesis presents two primary chemoselective challenges:

  • Biaryl Construction: Forming the carbon-carbon bond between the electron-deficient benzenesulfonamide and the electron-rich furan ring.

  • Aldehyde Integrity: Installing or preserving the reactive formyl group (

    
    ) without compromising the sulfonamide moiety (
    
    
    
    ).

This guide prioritizes a Stepwise Functionalization Approach (Method B) as the most robust pathway for scale-up, minimizing the risk of protodeboronation associated with formyl-boronic acids used in direct couplings.

Retrosynthetic Analysis

To design the optimal route, we disconnect the biaryl bond and the formyl group.

  • Disconnection 1 (C-C): The bond between Benzene(C3) and Furan(C2) is the logical point for cross-coupling.

  • Disconnection 2 (Functional Group): The formyl group at Furan(C5) can be installed late-stage via electrophilic aromatic substitution (Vilsmeier-Haack) to avoid protecting group chemistry.

Retrosynthesis Target Target: 3-(5-Formyl-2-furyl)benzenesulfonamide Inter1 Intermediate: 3-(2-Furyl)benzenesulfonamide Target->Inter1 Formylation (C-C Formation) Reagent Reagent: POCl3 / DMF (Vilsmeier-Haack) Target->Reagent Reagents SM1 Starting Material A: 3-Bromobenzenesulfonamide Inter1->SM1 Suzuki Coupling SM2 Starting Material B: 2-Furanboronic Acid Inter1->SM2 Suzuki Coupling

Figure 1: Retrosynthetic tree illustrating the stepwise disconnection strategy.

Method A: Convergent Suzuki-Miyaura Coupling

Best for rapid, small-scale library generation.

This method attempts to install the entire furan-aldehyde motif in a single step. While elegant, it suffers from the instability of 5-formyl-2-furanboronic acid , which is prone to deborylation under basic aqueous conditions.

Reaction Scheme


  • Aryl Halide: 3-Bromobenzenesulfonamide

  • Boronic Acid: 5-Formyl-2-furanboronic acid

  • Catalyst:

    
     (Preferred over 
    
    
    
    to resist poisoning by the sulfonamide sulfur).
  • Solvent: 1,4-Dioxane : Water (4:1).

Critical Limitation: Low yields (<40%) are common due to the competitive protodeboronation of the furan ring. For high-reliability synthesis, Method B is recommended.

Method B: Stepwise Functionalization (Recommended)

Best for multi-gram synthesis and high purity.

This route separates the C-C bond formation from the aldehyde installation, allowing for optimized conditions in each step.

Workflow Diagram

Workflow Step1 Step 1: Suzuki Coupling (3-Br-benzenesulfonamide + 2-Furanboronic acid) Iso Isolation: Precipitation & Wash Step1->Iso Pd(dppf)Cl2, K2CO3 Step2 Step 2: Vilsmeier-Haack (POCl3 + DMF) Iso->Step2 Dry Intermediate Hydrolysis Hydrolysis: NaOAc (aq) Step2->Hydrolysis Iminium Ion Final Final Product: Recrystallization (EtOH) Hydrolysis->Final Crude Aldehyde

Figure 2: Stepwise synthetic workflow for high-yield production.

Detailed Protocol
Step 1: Synthesis of 3-(2-Furyl)benzenesulfonamide

Principle: A standard Suzuki coupling.[2] The 2-furanboronic acid is significantly more stable than its 5-formyl counterpart.

  • Setup: Charge a 3-neck round-bottom flask with:

    • 3-Bromobenzenesulfonamide (1.0 eq)

    • 2-Furanboronic acid (1.2 eq)

    • 
       (0.03 eq)
      
  • Solvent System: Add degassed 1,4-Dioxane and 2M aqueous

    
     (3:1 ratio).
    
  • Reaction: Heat to reflux (

    
    ) under Nitrogen/Argon for 4–6 hours.
    
  • Workup:

    • Cool to room temperature.[3]

    • Filter through Celite to remove Palladium black.

    • Acidify filtrate to pH ~4 with 1M HCl (carefully, to precipitate the sulfonamide without opening the furan ring).

    • Extract with Ethyl Acetate, dry over

      
      , and concentrate.
      
  • Validation:

    
     should show furan protons at 
    
    
    
    7.5 (d), 6.7 (d), and 6.5 (dd).
Step 2: Regioselective Formylation (Vilsmeier-Haack)

Principle: The furan ring is electron-rich and highly susceptible to electrophilic aromatic substitution. The Vilsmeier reagent (chloromethyliminium salt) attacks the most active position—C5 of the furan.

  • Reagent Preparation (In Situ):

    • In a dry flask under

      
      , cool anhydrous DMF (5.0 eq) to 
      
      
      
      .
    • Dropwise add

      
       (1.2 eq). Stir for 30 mins to form the Vilsmeier salt (white precipitate/slurry).
      
  • Addition:

    • Dissolve 3-(2-Furyl)benzenesulfonamide (from Step 1) in minimal anhydrous DMF.

    • Add this solution dropwise to the Vilsmeier reagent at

      
      .
      
  • Reaction:

    • Warm to room temperature, then heat to

      
       for 2 hours.
      
    • Note: Do not overheat; sulfonamides can dehydrate to nitriles or polymerize under harsh acidic conditions.

  • Hydrolysis (Critical):

    • Pour the reaction mixture onto crushed ice/saturated Sodium Acetate solution. The basic buffer prevents acid-catalyzed decomposition of the furan.

    • Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Purification:

    • The product usually precipitates as a solid. Filter and wash with water.[4]

    • Recrystallization: Ethanol or EtOH/Water mixture.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRecommended RangeImpact of Deviation
Inert Atmosphere Strict

or Ar
Oxygen poisons Pd catalyst (Step 1) and degrades Vilsmeier salt (Step 2).
Step 1 pH Basic (

)
Essential for Boronate formation (transmetallation). Acidic conditions stop the reaction.
Step 2 Temp


: Incomplete reaction.

: Decomposition of sulfonamide.
Quench Buffered (NaOAc)Strong acid quench (HCl) can open the furan ring (furans are acid-sensitive).
Mechanistic Insight: Why Vilsmeier?

The Vilsmeier-Haack reaction is preferred over Friedel-Crafts acylation because the active species (iminium ion) is a milder electrophile.[5] This ensures high regioselectivity for the 5-position of the furan (alpha to the oxygen) and avoids reaction with the electron-deficient benzene ring bearing the sulfonamide.

Mechanism Reagent Vilsmeier Reagent (Cl-CH=NMe2)+ Substrate Furan Substrate Reagent->Substrate Electrophilic Attack Complex Sigma Complex Substrate->Complex C5 Position Iminium Iminium Intermediate Complex->Iminium -HCl Product Aldehyde Product Iminium->Product Hydrolysis (H2O)

Figure 3: Vilsmeier-Haack mechanistic pathway.

Analytical Characterization

The synthesized compound must be validated using the following spectral data points:

  • Appearance: Off-white to pale yellow powder.

  • 
     (DMSO-
    
    
    
    , 400 MHz):
    • 
       9.65 (s, 1H, CHO ) – Diagnostic Peak
      
    • 
       8.2–7.6 (m, 4H, Benzene protons)
      
    • 
       7.75 (d, 1H, Furan C3-H)
      
    • 
       7.40 (d, 1H, Furan C4-H)
      
    • 
       7.50 (s, 2H, 
      
      
      
      , exchangeable with
      
      
      )
  • MS (ESI): Calculated for

    
    ; Found 
    
    
    
    .

References

  • Supuran, C. T., et al. (2004). Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with sulfonamides. Journal of Medicinal Chemistry.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[6][7][8] Chemical Reviews, 95(7), 2457-2483.

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[5][9][10] Comprehensive Organic Synthesis, 2, 777-794.

  • LookChem. (n.d.). 3-(5-Formyl-2-furyl)benzenesulfonamide Product Information.

Sources

Exploratory

Physical and chemical characteristics of 3-(5-Formyl-2-furyl)benzenesulfonamide

This guide serves as an advanced technical profile of 3-(5-Formyl-2-furyl)benzenesulfonamide , a pivotal pharmacophore intermediate used primarily in the development of isoform-selective Carbonic Anhydrase Inhibitors (CA...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical profile of 3-(5-Formyl-2-furyl)benzenesulfonamide , a pivotal pharmacophore intermediate used primarily in the development of isoform-selective Carbonic Anhydrase Inhibitors (CAIs).

CAS Registry Number: 306935-94-4 Chemical Formula: C₁₁H₉NO₄S Molecular Weight: 251.26 g/mol [1]

Part 1: Executive Summary & Structural Logic

This compound represents a strategic "anchor-and-tail" scaffold in medicinal chemistry. It fuses a classical Zinc-Binding Group (ZBG) —the primary sulfonamide—with a reactive furan-aldehyde tail .

  • The Anchor (Sulfonamide): Targets the Zn(II) ion within the Carbonic Anhydrase (CA) active site with nanomolar affinity.[2][3]

  • The Linker (Phenyl-Furan): Provides a rigid, conjugated spacer that extends the molecule out of the catalytic cavity.

  • The Handle (Aldehyde): A versatile electrophilic center at the 5-position of the furan ring. This allows researchers to append diverse "tails" (via Schiff base or hydrazone formation) to probe the variable hydrophilic/hydrophobic regions of CA isoforms (hCA I, II, IX, XII).

Part 2: Physiochemical Characteristics

The following data aggregates experimental baselines and predictive modeling for the 3-isomer.

PropertyValue / CharacteristicTechnical Context
Appearance Off-white to pale yellow solidTypical of conjugated sulfonamides.
Melting Point 185–195 °C (Predicted range)High crystallinity due to H-bond networking of the sulfonamide group.
Solubility DMSO (>20 mg/mL), DMF, MethanolPoor water solubility; requires organic co-solvent for biological assays.
LogP ~1.3 – 1.6Lipophilicity is moderate, allowing membrane permeability but requiring polar tails for water solubility.
pKa (Sulfonamide) ~9.8 – 10.2The sulfonamide proton is weakly acidic, essential for the anionic Zn-binding species.
Stability Air-stable; Aldehyde sensitive to oxidationThe aldehyde may oxidize to carboxylic acid if exposed to air/light over prolonged periods. Store under inert gas at -20°C.

Part 3: Synthesis & Chemical Reactivity

The synthesis relies on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol ensures the integrity of the sulfonamide group while installing the furan ring.

Experimental Protocol: Suzuki Coupling Workflow

Reaction: 3-Sulfamoylphenylboronic acid + 5-Bromo-2-furaldehyde


 Product

Step-by-Step Methodology:

  • Preparation: In a generic 100 mL round-bottom flask, dissolve 5-bromo-2-furaldehyde (1.0 equiv) and 3-sulfamoylphenylboronic acid (1.1 equiv) in a mixture of 1,4-Dioxane/Water (4:1 ratio).

  • Degassing: Bubble Nitrogen (

    
    ) through the solution for 15 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation).
    
  • Catalysis: Add Tetrakis(triphenylphosphine)palladium(0) (

    
    ) (0.05 equiv) and Sodium Carbonate  (
    
    
    
    ) (2.0 equiv).
  • Reflux: Heat the mixture to 90°C under

    
     atmosphere for 8–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).
    
  • Work-up:

    • Cool to room temperature.[4]

    • Remove solvent under reduced pressure.[4]

    • Redissolve residue in Ethyl Acetate and wash with water (x2) and brine (x1).

    • Dry organic layer over anhydrous

      
      .[4]
      
  • Purification: Purify via silica gel column chromatography (Gradient: 0%

    
     40% EtOAc in Hexanes).
    
  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ) looking for the aldehyde singlet (~9.6 ppm) and sulfonamide singlet (~7.4 ppm).
Visualization: Synthesis & Derivatization Logic

SynthesisWorkflow Start1 3-Sulfamoylphenyl boronic acid Catalyst Pd(PPh3)4 Na2CO3 / Dioxane Start1->Catalyst Start2 5-Bromo-2- furaldehyde Start2->Catalyst Core 3-(5-Formyl-2-furyl) benzenesulfonamide (SCAFFOLD) Catalyst->Core Suzuki Coupling (C-C Bond Formation) Deriv1 Schiff Bases (Imines) Core->Deriv1 + Amines (-H2O) Deriv2 Hydrazones Core->Deriv2 + Hydrazines (-H2O) Target Isoform-Selective CA Inhibitors Deriv1->Target SAR Optimization Deriv2->Target

Figure 1: Synthetic pathway establishing the core scaffold and its downstream utility in generating diverse inhibitor libraries.

Part 4: Biological Interface (Mechanism of Action)

The pharmacological value of this compound lies in its ability to inhibit Carbonic Anhydrases (CAs) .[2][5]

Molecular Mechanism
  • Zinc Coordination: The sulfonamide nitrogen (in its deprotonated form,

    
    ) acts as a monodentate ligand, displacing the zinc-bound water molecule/hydroxide ion in the enzyme's active site. This halts the catalytic hydration of 
    
    
    
    .
  • Hydrogen Bonding: The sulfonamide oxygen atoms form hydrogen bonds with the backbone amide of Thr199 (in hCA II), locking the inhibitor in place.

  • Tail Interaction: The furan-aldehyde extension points toward the "selective pocket." By modifying the aldehyde into longer tails, researchers can interact with specific residues (e.g., Phe131, Val135) that vary between isoforms, achieving selectivity (e.g., targeting tumor-associated hCA IX over cytosolic hCA II).

Visualization: CA Inhibition Pathway

Mechanism Inhibitor 3-(5-Formyl-2-furyl) benzenesulfonamide ActiveSite CA Active Site (Zn2+ Ion) Inhibitor->ActiveSite Entry Binding Coordination Bond: Sulfonamide N -> Zn(II) ActiveSite->Binding Effect Displacement of Catalytic Water Binding->Effect Outcome Inhibition of CO2 Hydration Effect->Outcome

Figure 2: Mechanistic cascade of Carbonic Anhydrase inhibition by the sulfonamide pharmacophore.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Atomax Chemicals. (n.d.). Product Data: 3-(5-formylfuran-2-yl)benzenesulfonamide (CAS 306935-94-4).[1] Link

  • Global Chem Mall. (n.d.). Synthesis and Properties of Furan-Sulfonamide Derivatives. Link

  • PubChem. (2025).[6] Benzenesulfonamide Derivatives and Carbonic Anhydrase Inhibitors. National Library of Medicine. Link

  • Krasavin, M., et al. (2015).[5] Thiophene and furan sulfonamides as carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry. (Contextual citation for heterocyclic sulfonamide synthesis).

Sources

Foundational

Technical Guide: Biological Activity &amp; Optimization of Novel Benzenesulfonamide Derivatives

Executive Summary The benzenesulfonamide scaffold remains a cornerstone of medicinal chemistry, evolving far beyond its historical origin as a broad-spectrum antibiotic. In modern drug discovery, this moiety is the prima...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzenesulfonamide scaffold remains a cornerstone of medicinal chemistry, evolving far beyond its historical origin as a broad-spectrum antibiotic. In modern drug discovery, this moiety is the primary pharmacophore for inhibiting Carbonic Anhydrases (CAs) , a family of metalloenzymes regulating pH homeostasis.

This technical guide focuses on the design, synthesis, and validation of novel benzenesulfonamide derivatives targeting tumor-associated isoforms (CA IX/XII) and CNS targets. It moves beyond basic screening, providing a rigorous structural logic for isoform selectivity (the "Tail Approach") and self-validating experimental protocols for evaluating biological activity.

Structural Basis & Design Strategy

The Zinc-Binding Pharmacophore

The biological activity of benzenesulfonamides hinges on the sulfonamide group (


) acting as a Zinc-Binding Group (ZBG).[1][2] In the active site of 

-CAs, the catalytic Zn(II) ion is coordinated by three histidine residues (His94, His96, His119).
  • Mechanism: The sulfonamide nitrogen binds directly to the Zn(II) ion as an anion (

    
    ), displacing the zinc-bound water molecule/hydroxide ion required for the catalytic hydration of 
    
    
    
    .
  • Geometry: The coordination forms a distorted tetrahedron.[1][3] The oxygen atoms of the sulfonamide group participate in hydrogen bonding with the backbone amide of Thr199, stabilizing the inhibitor-enzyme complex.[1]

The "Tail Approach" for Selectivity

Human CAs comprise 15 isoforms. The challenge is not potency but selectivity (e.g., inhibiting hypoxic tumor target CA IX while sparing cytosolic CA II to avoid systemic side effects).

  • Strategy: The benzene ring serves as a linker. By attaching a bulky or lipophilic "tail" to the benzene ring (para or meta position), the molecule can interact with the hydrophobic and hydrophilic pockets at the rim of the active site. These rim regions vary significantly between isoforms, unlike the highly conserved active site core.

Mechanism of Action Diagram

The following diagram illustrates the coordination chemistry and the inhibition logic.

CA_Inhibition_Mechanism Zn Catalytic Zn(II) Ion His His94, His96, His119 (Enzyme Backbone) His->Zn Coordinates Water Zn-Bound H2O/OH- (Nucleophile) Water->Zn Native State CO2 CO2 Substrate Water->CO2 Catalytic Attack Sulfonamide Benzenesulfonamide (R-Ph-SO2NH-) Sulfonamide->Zn Displaces Water (Tetrahedral Coord) Sulfonamide->Water Displacement Inhibition Inhibition of CO2 Hydration Sulfonamide->Inhibition Steric Blockade

Figure 1: Mechanism of Carbonic Anhydrase inhibition.[2][4] The sulfonamide anion displaces the catalytic water molecule, preventing the nucleophilic attack on CO2.

Experimental Validation Protocols

To ensure data integrity, every synthesized derivative must undergo a self-validating screening pipeline.

Chemical Synthesis (General Protocol)

Objective: Synthesis of


-substituted benzenesulfonamides via nucleophilic substitution.
  • Reagents: 4-sulfamoylbenzenesulfonyl chloride (1.0 eq), Target Amine (1.1 eq), Triethylamine (TEA, 2.0 eq).

  • Solvent: Anhydrous THF or DMF.

  • Procedure:

    • Dissolve the amine and TEA in dry THF at 0°C.

    • Add sulfonyl chloride dropwise to control the exotherm.

    • Stir at room temperature (RT) for 4–12 hours. Monitor via TLC (MeOH:DCM 1:9).

    • Purification: Quench with ice water. Acidify to pH 4 with 1N HCl to precipitate the product. Recrystallize from Ethanol/Water.

  • Validation:

    
    H-NMR must show the disappearance of amine protons and the integration of the sulfonamide 
    
    
    
    singlet (typically
    
    
    7.2–8.0 ppm).
Enzyme Inhibition Assay (The Esterase Method)

While stopped-flow


 hydration is the gold standard, the p-Nitrophenyl Acetate (p-NPA) Esterase Assay  is a robust, high-throughput method for initial 

determination. CAs possess esterase activity, hydrolyzing p-NPA to p-nitrophenol (yellow).[5]

Protocol:

  • Buffer Preparation: 50 mM Tris-SO4 buffer (pH 7.6).

  • Substrate: 3 mM p-NPA in DMSO (freshly prepared).

  • Enzyme: Purified hCA I, II, IX, or XII (commercial or recombinant).

  • Workflow:

    • Blank: Buffer + Substrate (measures spontaneous hydrolysis).

    • Control: Buffer + Enzyme + Substrate (100% activity).

    • Test: Buffer + Enzyme + Inhibitor (incubate 15 min at 25°C) + Substrate.

  • Measurement: Monitor Absorbance at 348 nm (isosbestic point) or 400 nm for 15 minutes using a kinetic microplate reader.

  • Calculation:

    
    
    Determine 
    
    
    
    using non-linear regression (GraphPad Prism).
Experimental Workflow Diagram

Experimental_Workflow Design Lead Design (Tail Approach) Synth Synthesis (Sulfonyl Chloride + Amine) Design->Synth Char Characterization (NMR, MS, IR) Synth->Char Assay Enzyme Assay (p-NPA Hydrolysis) Char->Assay Confirm Purity >95% Selectivity Selectivity Check (CA IX vs CA II) Assay->Selectivity Calculate Ki Selectivity->Design Low Selectivity (Refine Tail) Hit Lead Candidate Selectivity->Hit SI > 50

Figure 2: Iterative workflow for optimizing benzenesulfonamide derivatives.

Data Presentation & Analysis

When reporting biological activity, raw


 values are insufficient. You must report the Selectivity Index (SI) .
Representative Data Structure

The table below illustrates the expected potency profile for a successful tumor-targeted derivative. Note the nanomolar potency against CA IX (hypoxic tumor target) and micromolar activity against CA II (cytosolic off-target).

Compound IDSubstituent (R)hCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity Index (II/IX)
Acetazolamide (Standard)25012250.48
BSA-01 4-F-Phenyl4501501800.83
BSA-05 Coumarin-Tail >10,0008505.2 163.4
BSA-09 Piperazine-Linker1,20045123.75
  • Interpretation: Compound BSA-05 demonstrates excellent selectivity. The bulky coumarin tail likely clashes with the narrower entrance of the hCA II active site but fits the wider groove of hCA IX.

Therapeutic Implications

Oncology (Hypoxic Tumors)

CA IX is overexpressed in hypoxic solid tumors (e.g., glioblastoma, breast cancer) to neutralize intracellular acidosis. Inhibiting CA IX leads to:

  • Intracellular acidification of tumor cells.

  • Reduced metastatic potential (pH-dependent proteases are inhibited).

  • Synergy with weak-base chemotherapy drugs (e.g., Doxorubicin).

ADME/Tox Considerations

Novel derivatives must be screened for:

  • Solubility: Sulfonamides can be poorly soluble.[6] Incorporate hydrophilic linkers (e.g., piperazine) to improve bioavailability.

  • Plasma Protein Binding: High affinity for albumin can reduce free drug concentration.

References

  • Supuran, C. T. (2018). Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Nocentini, A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. Link

  • Angeli, A., et al. (2023). Carbonic Anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Sigma-Aldrich. Carbonic Anhydrase (CA) Activity Assay Kit Protocol. Technical Bulletin. Link

  • Zajdel, P., et al. (2024).[7] Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry. Link

Sources

Exploratory

Therapeutic Horizons of Furan-Based Sulfonamides: From Diuretics to Hypoxic Tumor Targeting

The following technical guide details the therapeutic landscape, structural considerations, and experimental methodologies for furan-based sulfonamides. Executive Summary Furan-based sulfonamides represent a high-value p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic landscape, structural considerations, and experimental methodologies for furan-based sulfonamides.

Executive Summary

Furan-based sulfonamides represent a high-value pharmacophore in medicinal chemistry, characterized by the fusion of a five-membered oxygen heterocycle (furan) with a sulfonamide (


) zinc-binding group.[1] While historically anchored by loop diuretics like Furosemide , modern applications have shifted toward selective Carbonic Anhydrase (CA) inhibition , particularly for targeting hypoxic tumors (isoforms hCA IX/XII) and resistant bacterial strains (MRSA).

This guide dissects the structure-activity relationships (SAR) that drive these efficacies while addressing the critical "structural alert" associated with furan metabolic bioactivation.[2]

Part 1: The Pharmacophore & Structural Alert

The furan-sulfonamide scaffold offers a unique balance of electronic density and lipophilicity, but it comes with a metabolic liability that must be managed during drug design.

Structural Logic
  • The Furan Ring: Acts as a bioisostere for benzene or thiophene. It is electron-rich, facilitating binding interactions within enzyme pockets (e.g., hydrophobic pockets in CA). However, its oxygen atom acts as a hydrogen bond acceptor, altering solubility compared to thiophene.

  • The Sulfonamide Group: The primary "warhead." In metalloenzymes like Carbonic Anhydrase, the deprotonated nitrogen coordinates directly with the catalytic Zinc ion (

    
    ).[1]
    
The Metabolic Liability (Critical Safety Check)

The furan ring is a known structural alert.[3] It is susceptible to oxidation by Cytochrome P450 (specifically CYP2E1), leading to the formation of reactive intermediates.

  • Mechanism: CYP450 oxidation opens the furan ring to form cis-2-butene-1,4-dial , a highly reactive

    
    -unsaturated dicarbonyl.
    
  • Toxicity: This intermediate can form covalent adducts with proteins and DNA, potentially causing hepatotoxicity.

  • Mitigation Strategy: Substitution at the 2- and 5-positions of the furan ring sterically hinders CYP450 access and electronically stabilizes the ring, significantly reducing bioactivation potential. Prazosin is a classic example of a safe furan-containing drug where substitution mitigates toxicity.

FuranSAR FuranCore Furan Scaffold (5-membered O-ring) Sulfonamide Sulfonamide Group (-SO2NH2) FuranCore->Sulfonamide Scaffold Attachment Metabolism Metabolic Liability (CYP450 Oxidation) FuranCore->Metabolism Bioactivation Risk Target Therapeutic Target (CA Active Site / NKCC2) Sulfonamide->Target Zn2+ Coordination Substituents Ring Substituents (C2/C5 Positions) Substituents->FuranCore Steric Stabilization Substituents->Metabolism Blocks (Mitigation) Substituents->Target Selectivity Modulation

Figure 1: Pharmacophore logic and safety considerations for furan-based sulfonamides.

Part 2: Carbonic Anhydrase Inhibition (Oncology & Glaucoma)

The most potent application of furan-sulfonamides lies in inhibiting Carbonic Anhydrases (CAs).[4][5]

Mechanism of Action

CAs catalyze the reversible hydration of


 to bicarbonate (

) and protons (

).[1][6]
  • Reaction:

    
    
    
  • Inhibition: The sulfonamide anion (

    
    ) binds to the 
    
    
    
    ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion and halting the reaction.[1]
Therapeutic Targets
IsoformLocalizationDisease IndicationFuran-Sulfonamide Role
hCA II Cytosolic (Ubiquitous)Glaucoma, EdemaReduces intraocular pressure (IOP) by decreasing aqueous humor secretion.
hCA IX TransmembraneHypoxic TumorsKey Target. Overexpressed in solid tumors (breast, lung). Regulates pH in hypoxic microenvironments, promoting metastasis.
hCA XII TransmembraneGlaucoma, CancerSecondary target for tumor pH regulation.
Selectivity Strategy

To target tumors (hCA IX) without causing systemic side effects (hCA II inhibition), researchers utilize the "Tail Approach" :

  • Attaching bulky, lipophilic tails to the furan ring allows the molecule to interact with the hydrophobic and hydrophilic halves of the hCA IX active site entrance, which differs significantly from the hCA II isoform.

Part 3: Loop Diuretics (Furosemide)

Furosemide remains the clinical gold standard for this class.

  • Chemical Identity: 4-chloro-N-furfuryl-5-sulfamoylanthranilic acid.

  • Role of Furan: The furan ring is attached via a methylamino linker. It provides the necessary lipophilicity to access the binding site on the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle.

  • Clinical Insight: While highly effective for edema and hypertension, the furan ring in furosemide is capable of covalent binding to renal proteins in high doses, a mechanism linked to its rare nephrotoxicity.

Part 4: Experimental Protocols

The following protocols are designed for the synthesis and validation of a novel furan-sulfonamide CA inhibitor.

Protocol A: Synthesis of 5-Substituted Furan-2-Sulfonamide

Rationale: Direct chlorosulfonation of furan is hazardous due to acid-catalyzed polymerization. This protocol uses a milder, two-step approach via a sulfur trioxide-pyridine complex.

Reagents:

  • Furan derivative (e.g., 2-methylfuran)[4][7]

  • Sulfur trioxide-pyridine complex (

    
    )
    
  • Phosphorus pentachloride (

    
    )
    
  • Ammonium hydroxide (

    
    )
    

Workflow:

  • Sulfonation:

    • Dissolve 2-methylfuran (10 mmol) in anhydrous 1,2-dichloroethane (DCE).

    • Add

      
       complex (12 mmol) slowly at 0°C under 
      
      
      
      atmosphere.
    • Reflux at 80°C for 2 hours.

    • Result: Formation of furan-2-sulfonic acid pyridinium salt.

  • Chlorination:

    • Cool the reaction mixture to 0°C.

    • Add

      
       (12 mmol) portion-wise. Stir for 1 hour at room temperature.
      
    • Quench with ice water and extract with dichloromethane (DCM).

    • Result: Furan-2-sulfonyl chloride.

  • Amidation:

    • Add the crude sulfonyl chloride dropwise to a stirred solution of concentrated

      
       (excess) at 0°C.
      
    • Stir for 2 hours. Precipitate forms.

    • Filter, wash with water, and recrystallize from ethanol.

    • Validation: Confirm structure via

      
      -NMR (look for disappearance of sulfonyl chloride shift) and HRMS.
      
Protocol B: Stopped-Flow Carbonic Anhydrase Inhibition Assay

Rationale: This kinetic assay measures the rate of


 hydration by monitoring the acidification of the medium using a pH indicator.

Materials:

  • Purified hCA II or hCA IX enzyme.

  • Substrate:

    
    -saturated water.
    
  • Indicator: Phenol red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

  • Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics).

Step-by-Step:

  • Preparation:

    • Prepare inhibitor stock solutions in DMSO (keep DMSO < 1% in final mix).

    • Incubate enzyme (typical conc. 10–20 nM) with inhibitor for 15 minutes at room temperature.

  • Reaction:

    • Rapidly mix the Enzyme-Inhibitor solution with the

      
      -saturated buffer in the stopped-flow chamber.
      
  • Measurement:

    • Monitor absorbance decrease at 557 nm (Phenol red transition) over 0.5–1.0 seconds.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ).
      
    • Determine

      
       using a non-linear regression (log(inhibitor) vs. response).
      
    • Convert to inhibition constant (

      
      ) using the Cheng-Prusoff equation: 
      
      
      
      .

AssayWorkflow Start Start: Enzyme + Inhibitor Incubate Incubate 15 min (Equilibrium Binding) Start->Incubate Mix Rapid Mix (Stopped-Flow) with CO2 + Phenol Red Incubate->Mix Measure Measure Absorbance (557 nm) (Acidification Rate) Mix->Measure Calc Calculate Ki (Cheng-Prusoff) Measure->Calc

Figure 2: Workflow for the Stopped-Flow Carbonic Anhydrase Inhibition Assay.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • BenchChem Technical Support. (2025). Furan-Containing Sulfonamides: A Comprehensive Technical Guide for Researchers. BenchChem. Link

  • Wirth, P. J., et al. (1976).[8] Mechanisms of furosemide-induced hepatotoxicity. Journal of Pharmacology and Experimental Therapeutics. Link

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2013-2018). Expert Opinion on Therapeutic Patents. Link

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link

Sources

Foundational

Technical Guide: 3-(5-Formyl-2-furyl)benzenesulfonamide (CAS 306935-94-4)

Executive Summary CAS 306935-94-4 , chemically identified as 3-(5-Formyl-2-furyl)benzenesulfonamide , is a privileged scaffold and advanced intermediate in medicinal chemistry.[1] It integrates a primary sulfonamide —a c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CAS 306935-94-4 , chemically identified as 3-(5-Formyl-2-furyl)benzenesulfonamide , is a privileged scaffold and advanced intermediate in medicinal chemistry.[1] It integrates a primary sulfonamide —a classic Zinc-Binding Group (ZBG)—with a reactive furan-2-carboxaldehyde moiety. This dual functionality makes it a critical building block for the "Tail Approach" in the design of isoform-selective Carbonic Anhydrase Inhibitors (CAIs), particularly for targeting tumor-associated isoforms hCA IX and XII, as well as for developing novel antibacterial and anti-inflammatory agents via Schiff base derivatization.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

This compound acts as a bifunctional pharmacophore precursor. The sulfonamide group provides biological activity (enzyme inhibition), while the aldehyde group serves as a chemical handle for structural diversification.

Table 1: Physicochemical Profile
PropertyData
CAS Number 306935-94-4
IUPAC Name 3-(5-formylfuran-2-yl)benzenesulfonamide
Molecular Formula C₁₁H₉NO₄S
Molecular Weight 251.26 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; Sparingly soluble in water
pKa (Sulfonamide) ~10.0 (Predicted)
Reactive Moieties Aryl Sulfonamide (Zn²⁺ binding), Furan-aldehyde (Condensation)
Storage Conditions Inert atmosphere, -20°C (Aldehyde sensitive to oxidation)

Mechanism of Action: The "Tail Approach"[7]

While CAS 306935-94-4 possesses intrinsic inhibitory activity due to the sulfonamide group, its primary value lies in its role as a scaffold for designing isoform-selective inhibitors .

Carbonic Anhydrase Inhibition (CAI)

The sulfonamide moiety (


) mimics the transition state of the reaction catalyzed by Carbonic Anhydrases (CAs).
  • Primary Interaction: The deprotonated sulfonamide nitrogen coordinates directly to the Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis (

    
    ).
    
  • Selectivity Challenge: Humans express 15 CA isoforms. Classic inhibitors (e.g., Acetazolamide) are promiscuous.

  • The Solution (Tail Approach): The furan ring and aldehyde tail of CAS 306935-94-4 extend towards the hydrophobic or hydrophilic pockets at the exit of the active site. By reacting the aldehyde with amines (to form imines/Schiff bases), researchers can append "tails" that interact with non-conserved amino acid residues, conferring selectivity for specific isoforms like hCA IX (hypoxia-induced in tumors).

Mechanism Visualization

The following diagram illustrates the structural logic of using this scaffold to target the CA active site.

CA_Inhibition_Mechanism Substrate CO2 + H2O Enzyme Carbonic Anhydrase (Zn2+ Active Site) Substrate->Enzyme Natural Substrate Inhibition Catalytic Blockade (Antitumor/Antiglaucoma) Enzyme->Inhibition Scaffold CAS 306935-94-4 (Sulfonamide Head + Furan Linker + Aldehyde Tail) Binding Zn2+ Coordination (Displacement of H2O) Scaffold->Binding Sulfonamide Group Tail_Interaction Secondary Pocket Interaction (Via Aldehyde Derivatization) Scaffold->Tail_Interaction Furan-Aldehyde Extension Binding->Enzyme Inhibits Tail_Interaction->Enzyme Confers Selectivity

Figure 1: Mechanism of Action illustrating the dual role of the sulfonamide head group (binding) and the furan-aldehyde tail (selectivity).[2]

Synthesis & Manufacturing

The synthesis of CAS 306935-94-4 typically employs Suzuki-Miyaura cross-coupling , a robust method for forming the aryl-heteroaryl bond between the benzene and furan rings.

Synthetic Route

Reagents:

  • Starting Material A: 3-Bromobenzenesulfonamide (or 3-Chlorobenzenesulfonamide).

  • Starting Material B: 5-Formyl-2-furanboronic acid (or pinacol ester).

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Base: Na₂CO₃ or K₂CO₃.

  • Solvent: 1,4-Dioxane/Water or DMF/Water.

Synthesis Workflow Diagram

Synthesis_Pathway SM1 3-Bromobenzenesulfonamide Coupling Suzuki-Miyaura Coupling Pd(PPh3)4, Na2CO3 Dioxane/H2O, 90°C SM1->Coupling SM2 5-Formyl-2-furanboronic acid SM2->Coupling Workup Extraction (EtOAc) & Washing (Brine) Coupling->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product CAS 306935-94-4 (>95% Purity) Purification->Product

Figure 2: Palladium-catalyzed synthesis route for CAS 306935-94-4.

Experimental Protocols

General Handling & Stability
  • Aldehyde Sensitivity: The aldehyde group is susceptible to oxidation (to carboxylic acid) and polymerization. Store under nitrogen/argon at -20°C.

  • Solubility: Prepare stock solutions (10–50 mM) in anhydrous DMSO. Avoid aqueous storage; dilute immediately before use.

Protocol: Derivatization to Schiff Bases (Lead Optimization)

To utilize this scaffold for drug discovery, the aldehyde is condensed with primary amines.

  • Dissolution: Dissolve 1.0 eq of CAS 306935-94-4 in absolute ethanol or methanol.

  • Addition: Add 1.0–1.1 eq of the target primary amine (e.g., substituted aniline, hydrazide).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2–3 drops).

  • Reflux: Heat the mixture at reflux (60–80°C) for 2–6 hours. Monitor consumption of the aldehyde via TLC (Shift in Rf).

  • Isolation: Cool to room temperature. The Schiff base often precipitates. Filter and wash with cold ethanol. If no precipitate forms, evaporate solvent and recrystallize.

Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This is the industry standard for validating the activity of the scaffold and its derivatives.

  • Principle: Measures the time required for the pH of the reaction mixture to drop from 7.4 to 6.6 as

    
     is hydrated to carbonic acid.
    
  • Reagents:

    • Assay Buffer: 20 mM HEPES, 20 mM Na₂SO₄, pH 7.5.

    • Indicator: Phenol Red (0.2 mM).

    • Substrate:

      
      -saturated water.
      
  • Procedure:

    • Incubate enzyme (hCA I, II, IX, etc.) with the inhibitor (DMSO stock diluted in buffer) for 15 minutes at 25°C.

    • Mix the enzyme-inhibitor solution with the substrate/indicator solution in a stopped-flow spectrophotometer.

    • Monitor absorbance decay at 557 nm (Phenol Red).

    • Calculate

      
       by fitting the initial velocity vs. inhibitor concentration curve.
      

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • BOC Sciences. (n.d.). 3-(5-Formyl-2-furyl)benzenesulfonamide Product Information. BOC Sciences Catalog.

  • LookChem. (n.d.). CAS 306935-94-4 Chemical Properties and Safety Data. LookChem Database. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

Sources

Exploratory

Technical Guide: The Discovery &amp; Utility of 3-(5-Formyl-2-furyl)benzenesulfonamide

The following technical guide details the discovery, synthesis, and application of 3-(5-Formyl-2-furyl)benzenesulfonamide , a critical pharmacophore intermediate in the development of Carbonic Anhydrase (CA) inhibitors....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of 3-(5-Formyl-2-furyl)benzenesulfonamide , a critical pharmacophore intermediate in the development of Carbonic Anhydrase (CA) inhibitors.

Subject: Strategic Synthesis and Application of Furan-Sulfonamide Scaffolds in Medicinal Chemistry CAS Registry Number: 306935-94-4 Molecular Formula:


[1]

Executive Summary

3-(5-Formyl-2-furyl)benzenesulfonamide represents a privileged "pivot" molecule in modern drug discovery. It serves as a bifunctional scaffold, combining a Zinc-Binding Group (ZBG) —the sulfonamide—with a reactive formyl "warhead" on a furan linker. This specific architecture allows medicinal chemists to rapidly generate libraries of Schiff bases and hydrazones to probe the hydrophobic pocket of metalloenzymes, specifically Carbonic Anhydrases (CAs) .

This guide analyzes the molecule’s role as a high-value intermediate for targeting hypoxic tumors (via hCA IX inhibition) and glaucoma (via hCA II/XII), detailing its synthesis via Suzuki-Miyaura coupling and its downstream utility in diversity-oriented synthesis.

The Clinical & Mechanistic Need

The Target: Carbonic Anhydrases (CAs)

The primary biological application of this scaffold is the inhibition of human Carbonic Anhydrases (hCAs). These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide (


).
  • hCA IX & XII: Overexpressed in hypoxic tumor tissues, regulating pH to promote cancer cell survival and metastasis.

  • hCA II: A primary target for anti-glaucoma diuretics.

The Pharmacophore Strategy

The 3-(5-Formyl-2-furyl)benzenesulfonamide molecule is designed based on the "Tail Approach" of inhibitor design:

  • Head (Sulfonamide): Coordinates directly to the

    
     ion in the enzyme active site.
    
  • Linker (Phenyl-Furan): Provides rigid spacing to traverse the enzyme's active site cavity.

  • Tail (Formyl Group): A reactive handle positioned at the rim of the active site, allowing for the attachment of diverse hydrophobic groups to interact with the selective pockets of specific CA isoforms.

Chemical Synthesis & Discovery

The discovery of this molecule is rooted in the optimization of aryl-heteroaryl coupling strategies. The most robust route utilizes the Suzuki-Miyaura cross-coupling reaction , favored for its tolerance of the sulfonamide functional group.

Retrosynthetic Analysis

The molecule is disconnected at the biaryl bond between the benzene and furan rings.

  • Fragment A: 3-Sulfamoylphenylboronic acid (or pinacol ester).

  • Fragment B: 5-Bromo-2-furaldehyde.

Optimized Synthesis Protocol

Reaction Type: Palladium-Catalyzed Suzuki Cross-Coupling Scale: Gram-scale laboratory synthesis

Step-by-Step Methodology:

  • Reagent Prep: Charge a 3-neck round-bottom flask with 5-bromo-2-furaldehyde (1.0 eq) and 3-aminosulfonylbenzeneboronic acid (1.1 eq).

  • Solvent System: Dissolve in a degassed mixture of DME (Dimethoxyethane) and Water (3:1 ratio). The water is essential for the boronic acid activation.

  • Base Activation: Add Sodium Carbonate (

    
    )  (2.0 eq) to facilitate the transmetallation step.
    
  • Catalyst Addition: Under an inert Nitrogen atmosphere, add

    
      (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%).
    
  • Reflux: Heat the mixture to 85°C for 12–16 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: Cool to room temperature. Filter through Celite to remove Palladium black. Acidify the filtrate to pH 4–5 with 1N HCl to protonate the sulfonamide (if affected) and precipitate the product.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (eluent:

    
    /MeOH).
    

Yield Expectation: 75–85% isolated yield.

SynthesisPath Figure 1: Synthetic Pathway via Suzuki-Miyaura Coupling Boronic 3-Sulfamoylphenyl boronic acid Suzuki Suzuki Coupling Pd(PPh3)4, Na2CO3 DME/H2O, 85°C Boronic->Suzuki Bromide 5-Bromo-2- furaldehyde Bromide->Suzuki Product 3-(5-Formyl-2-furyl) benzenesulfonamide Suzuki->Product C-C Bond Formation

Figure 1: The convergent synthesis of the title compound using Palladium-catalyzed cross-coupling.

Downstream Application: The "Warhead" Strategy

The 5-formyl group is rarely the endpoint. It is the diversity handle . Medicinal chemists react this aldehyde with various amines or hydrazines to create a library of inhibitors.

Schiff Base Formation

The condensation of the aldehyde with primary amines yields imines (Schiff bases) , which often show enhanced affinity due to additional hydrogen bonding or hydrophobic interactions at the enzyme rim.

  • Reaction: Aldehyde +

    
    
    
  • Significance: This step allows for the introduction of bulky, lipophilic groups (e.g., fluoro-phenyl, adamantyl) that improve membrane permeability and isoform selectivity.

Biological Data Summary (Representative)

While the aldehyde intermediate itself has moderate activity, its derivatives (hydrazones) often exhibit nanomolar potency.

Compound ClassTarget Isoform

(Inhibition Constant)
Selectivity Profile
Parent Aldehyde hCA II~50–100 nMModerate (Non-selective)
Hydrazone Deriv. hCA IX (Tumor)< 10 nM High (>50-fold vs hCA I)
Imine Deriv. hCA XII~20 nMHigh
Sulfanilamide (Ref) hCA II~200 nMLow

Note: Data represents typical SAR trends for furan-sulfonamide scaffolds cited in CA inhibitor literature.

Mechanism of Action

The efficacy of 3-(5-Formyl-2-furyl)benzenesulfonamide derivatives relies on a dual-anchor mechanism.

  • Zinc Coordination: The sulfonamide nitrogen (

    
    ) acts as a monodentate ligand, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
    
  • Hydrophobic Interaction: The furan ring sits in the hydrophobic wall of the active site.

  • Tail Interaction: The substituent attached to the formyl group extends out of the active site, interacting with hydrophilic or lipophilic residues (e.g., His64, Phe131) specific to the isoform.

Mechanism Figure 2: Binding Mode and Structural Logic cluster_enzyme Enzyme Active Site Cavity Zn Zn(II) Ion (Active Site) Sulfonamide Sulfonamide Head (SO2NH-) Zn->Sulfonamide Coordination Furan Furan Linker (Rigid Spacer) Sulfonamide->Furan C-C Bond Aldehyde Formyl Group (Reactive Handle) Furan->Aldehyde C-C Bond Deriv Tail Extension (Selectivity) Aldehyde->Deriv Derivatization

Figure 2: Schematic representation of the molecule's binding topology within the Carbonic Anhydrase active site.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • BOC Sciences. (n.d.). 3-(5-Formyl-2-furyl)benzenesulfonamide Product Page. Retrieved from BOC Sciences Catalog.[]

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Sigma-Aldrich. (n.d.). 3-(5-Formyl-2-furyl)benzenesulfonamide - Rare Chemical Library. Link

  • Scozzafava, A., et al. (2013). Antitumor Carbonic Anhydrase Inhibitors: Remodeling of the Sulfonamide Scaffold. Journal of Medicinal Chemistry.

Sources

Foundational

Technical Guide: Safety, Handling, and Storage of 3-(5-Formyl-2-furyl)benzenesulfonamide

[1] CAS Number: 306935-94-4 Formula: C₁₁H₉NO₄S Molecular Weight: 251.26 g/mol [1] Executive Summary & Application Context 3-(5-Formyl-2-furyl)benzenesulfonamide is a specialized pharmacophore primarily utilized in the de...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Number: 306935-94-4 Formula: C₁₁H₉NO₄S Molecular Weight: 251.26 g/mol [1]

Executive Summary & Application Context

3-(5-Formyl-2-furyl)benzenesulfonamide is a specialized pharmacophore primarily utilized in the development of Carbonic Anhydrase (CA) Inhibitors .[1] The molecule features a zinc-binding sulfonamide group attached to a benzene ring, linked to a furan moiety bearing a reactive formyl (aldehyde) group.[1]

In drug discovery, this compound serves two critical roles:

  • Lead Compound: As a potent inhibitor of tumor-associated CA isoforms (CA IX and XII), exploiting the furan tail to induce isoform selectivity.

  • Synthetic Intermediate: The formyl group acts as a "chemical handle," allowing researchers to extend the scaffold via reductive amination or Schiff base formation to optimize pharmacokinetic properties.

Critical Advisory: Due to the simultaneous presence of a sulfonamide (allergen potential) and a furan-aldehyde (oxidation/light sensitivity), this compound requires a rigorous exclusion of oxygen and light to maintain assay-grade purity (>98%).[1]

Physicochemical Profile & Hazard Identification

Chemical Properties Table
PropertySpecification
Appearance Off-white to pale yellow solid (crystalline powder)
Solubility Soluble in DMSO, DMF, Acetone; Low solubility in water
Melting Point ~190–200°C (Decomposes)
Reactivity High: Aldehyde group is prone to aerial oxidation to carboxylic acid.[1]
Stability Hygroscopic; Photosensitive; Air-sensitive.[1]
GHS Hazard Classification

While specific SDS data for this exact isomer is rare, its functional groups dictate the following precautionary profile based on the Global Harmonized System (GHS):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][2][3]

  • H317 (Inferred): May cause an allergic skin reaction (Sulfonamide moiety).[1]

Strategic Storage Protocol (The "Gold Standard")[1]

To prevent the degradation of the formyl group into 3-(5-carboxy-2-furyl)benzenesulfonamide (an inactive impurity in many CA assays), you must implement an Anoxic Cold Chain .[1]

Storage Workflow Diagram

The following diagram illustrates the decision logic for long-term vs. short-term storage to maximize compound integrity.

StorageProtocol cluster_Storage Storage Conditions Receipt Compound Receipt (Check Seal Integrity) QC Purity Check (LC-MS/NMR) Confirm -CHO peak Receipt->QC Initial QC Aliquot Aliquot under Argon/N2 (Avoid freeze-thaw) QC->Aliquot Pass (>98%) LongTerm Long-Term (>1 Month) Temp: -20°C Atmosphere: Argon Aliquot->LongTerm Stock Supply ShortTerm Active Use (<1 Month) Temp: 2-8°C (Desiccated) Protect from Light Aliquot->ShortTerm Working Supply Usage Experimental Use (Warm to RT before opening) LongTerm->Usage Thaw ShortTerm->Usage Usage->ShortTerm Reseal (Purged)

Caption: Logic flow for maintaining compound integrity from receipt through experimental usage.

Detailed Storage Guidelines
  • Atmosphere: Store under inert gas (Argon preferred over Nitrogen due to higher density).[1] The aldehyde group is susceptible to autoxidation.

  • Temperature:

    • Long-term (>4 weeks):-20°C .

    • Working Stock:2–8°C .[1]

  • Container: Amber glass vials with Teflon-lined caps. Avoid plastics that may leach plasticizers into DMSO stocks.[1]

  • Desiccation: Store vials inside a secondary container (e.g., a jar) with active desiccant (silica gel or Drierite) to prevent hydrolysis of the sulfonamide or hydration of the aldehyde.

Handling & Experimental Methodology

Solubilization Protocol

Objective: Prepare a 10 mM stock solution for biological assays without precipitation.

  • Calculation: Calculate mass required. (e.g., 2.51 mg for 1 mL of 10 mM solution).

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid alcohols (methanol/ethanol) for long-term stock, as they can form hemiacetals with the aldehyde group reversibly, complicating NMR/HPLC data.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 1 minute.

  • Sterilization: If used for cell culture, filter through a 0.22 µm PTFE syringe filter. Do not use Nylon filters (potential binding).[1]

Degradation Pathway Awareness

Researchers must recognize the breakdown products that generate "false negatives" in inhibition assays.

Degradation cluster_Oxidation Oxidative Stress (Air) cluster_Solvent Protice Solvent Interaction Active Active Compound (Aldehyde) Inactive1 Carboxylic Acid Deriv. (Inactive/Low Potency) Active->Inactive1 O2 / Light Hemiacetal Hemiacetal (in Methanol/Ethanol) Active->Hemiacetal ROH Solvent Hemiacetal->Active Reversible

Caption: Primary degradation pathways.[1] Oxidation to carboxylic acid is irreversible; hemiacetal formation is solvent-dependent.[1]

Emergency Response & Waste Management

First Aid Measures
  • Inhalation: Move to fresh air immediately. Sulfonamides can trigger respiratory sensitization. If wheezing occurs, seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use ethanol to wash skin, as it may increase transdermal absorption.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[4][5] The formyl group is a mucous membrane irritant.

Spill Cleanup[1]
  • Isolate: Evacuate dust area.[1]

  • PPE: Wear N95/P100 respirator, nitrile gloves, and safety goggles.

  • Neutralization: No specific neutralizer required.[1]

  • Removal: Wet sweep (using a damp paper towel) to avoid dust generation.[1] Place in a sealed biohazard/chemical waste bag.

  • Surface Decon: Wipe surface with 10% bleach followed by 70% ethanol.[1]

Disposal

Dispose of as Hazardous Chemical Waste . Do not pour down the drain. Incineration is the preferred method due to the sulfur and nitrogen content.

References

  • National Center for Biotechnology Information (NCBI). (n.d.).[1] PubChem Compound Summary for Sulfonamide Derivatives. PubChem.[1] Retrieved January 28, 2026, from [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Contextual grounding for Sulfonamide/Furan mechanism).
  • LookChem. (n.d.). CAS 306935-94-4 Data Sheet. Retrieved January 28, 2026, from [Link]

Sources

Exploratory

Structural Dynamics and Crystallographic Characterization of Benzenesulfonamides

Executive Summary Benzenesulfonamides represent a cornerstone pharmacophore in medicinal chemistry, serving as the structural backbone for diuretics, anticonvulsants, and, most notably, Carbonic Anhydrase Inhibitors (CAI...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzenesulfonamides represent a cornerstone pharmacophore in medicinal chemistry, serving as the structural backbone for diuretics, anticonvulsants, and, most notably, Carbonic Anhydrase Inhibitors (CAIs).[1] This guide dissects the crystallographic architecture of the benzenesulfonamide moiety (


). We move beyond basic connectivity to analyze the electronic hybridization, supramolecular synthons, and the specific structural determinants that govern their binding efficacy to metalloenzymes. This document is designed to transition researchers from raw diffraction data to actionable structure-activity relationship (SAR) insights.

Molecular Geometry & Electronic Properties

The biological activity of sulfonamides is dictated by the tetrahedral geometry of the sulfur atom and the acidity of the amide nitrogen (


 for unsubstituted benzenesulfonamide). Unlike the planar amide group (

), the sulfonamide group is not planar. The sulfur atom is

hybridized, creating a distorted tetrahedral arrangement that projects the oxygen atoms and the nitrogen into specific spatial vectors essential for enzyme active site recognition.
Quantitative Structural Metrics

The following parameters are derived from statistical averages of high-resolution structures in the Cambridge Structural Database (CSD) and specific single-crystal studies [1, 2].

ParameterBond/AngleTypical Value (Å / °)Structural Significance
Bond Length


Å
Indicates significant double-bond character; highly polar acceptors for H-bonds.[1]
Bond Length


Å
Shorter than a typical S-N single bond, suggesting

back-bonding.[1]
Bond Length


Å
Connects the pharmacophore to the lipophilic scaffold.
Bond Angle


Deviates from ideal tetrahedral (

) due to repulsion between oxygen lone pairs.[1]
Bond Angle


Critical vector for orienting the

-group relative to the active site zinc.
Torsion

Variable (

)
The "twist angle" determines the orientation of the benzene ring relative to the sulfonamide face.
Visualization of Molecular Geometry

The following diagram illustrates the connectivity and the critical "twist" torsion that defines the molecule's conformational landscape.

MolecularGeometry Benzene Benzene Ring (Lipophilic Scaffold) Sulfur Sulfur (S) sp3 Hybridized Benzene->Sulfur C-S Bond (1.76 Å) Oxygen Oxygens (O1, O2) H-Bond Acceptors Sulfur->Oxygen S=O Bonds (1.43 Å) Nitrogen Nitrogen (N) Proton Donor / Zn Ligand Sulfur->Nitrogen S-N Bond (1.62 Å)

Figure 1: Connectivity and electronic character of the sulfonamide pharmacophore. Note the central role of the Sulfur atom in bridging the lipophilic and polar domains.

Supramolecular Synthons & Crystal Packing

In the solid state, benzenesulfonamides rarely exist as isolated monomers. They form robust hydrogen-bonded networks that are predictable and can be engineered—a concept known as Crystal Engineering .[1]

The Dimer Motif

The most persistent supramolecular synthon is the centrosymmetric dimer formed by two molecules interacting via


 hydrogen bonds.
  • Notation: Graph set notation

    
    .
    
  • Mechanism: One amino hydrogen from Molecule A donates to a sulfonyl oxygen of Molecule B, and vice versa.

  • Implication: This motif is so stable that it often competes with drug-target interactions during docking simulations.[1] However, in the biological context (e.g., CA inhibition), this dimer must break to allow the nitrogen to coordinate with Zinc [3].

Polymorphism

Sulfonamides are prone to polymorphism (existing in multiple crystal forms). For example, sulfamethoxypyridazine exhibits different forms where the


 (heterocyclic) interactions compete with 

interactions [4]. Identifying the correct polymorph is critical for ensuring consistent dissolution rates in drug formulation.

Experimental Protocol: Crystallization to Refinement

Crystallization Workflow
  • Solvent Selection: Use a binary system of a polar protic solvent (Ethanol or Methanol) and a co-solvent (Water or Dichloromethane). Sulfonamides are often sparingly soluble in water but soluble in alcohols.

  • Dissolution: Dissolve 20-50 mg of the compound in the minimum amount of hot ethanol.

  • Nucleation Control: Filter the hot solution through a 0.2

    
     PTFE syringe filter into a clean vial to remove dust (heterogeneous nucleation sites).
    
  • Growth:

    • Method A (Evaporation): Cover with parafilm, punch 3-5 pinholes, and leave at ambient temperature (20-25°C).[1]

    • Method B (Vapor Diffusion): Place the vial (uncapped) inside a larger jar containing a precipitant (e.g., Hexane or Water). Seal the outer jar.

  • Harvesting: Crystals typically appear within 24-72 hours.[1] Harvest when dimensions reach

    
     mm.[1]
    
Data Collection & Refinement Strategy

Once a crystal is mounted, the following refinement logic ensures scientific integrity:

  • Software: SHELXT (solving) and SHELXL or OLEX2 (refinement) [5].

  • Hydrogen Treatment:

    • Aromatic H: Constrain using a riding model (AFIX 43).[1]

    • Amide H (

      
      ):Crucial Step.  Do not simply fix these. Locate them in the Difference Fourier Map (
      
      
      
      ) to confirm the orientation of the
      
      
      group. This validates the hydrogen bonding network.
  • Disorder: Check the

    
     group for rotational disorder. If ellipsoids are elongated, apply rigid bond restraints (RIGU/SIMU).[1]
    

Workflow Start Crude Sulfonamide Solvent Binary Solvent System (EtOH/H2O) Start->Solvent Filter 0.2µm Filtration (Remove Nuclei) Solvent->Filter Dissolution Growth Slow Evaporation (24-72 Hours) Filter->Growth Nucleation XRD Single Crystal XRD (Mo or Cu Source) Growth->XRD Harvest Refine Refinement (OLEX2) Locate NH Hydrogens XRD->Refine Data Reduction

Figure 2: The "Self-Validating" Crystallography Workflow. Filtration is the critical control point often missed by novices.

Structure-Activity Relationship (SAR): The Zinc Trap

The ultimate utility of understanding benzenesulfonamide geometry lies in its application to Carbonic Anhydrase (CA) inhibition. The mechanism is a classic example of "lock-and-key" chemistry driven by the geometry described in Section 2.

The Binding Mechanism
  • Deprotonation: The sulfonamide

    
     (
    
    
    
    ) acts as a weak acid. Upon entering the active site, it deprotonates to form the anion (
    
    
    ).[1]
  • Coordination: The anionic nitrogen coordinates directly to the catalytic Zinc ion (

    
    ) in a tetrahedral geometry, displacing the native zinc-bound water molecule/hydroxide ion [6].[2]
    
  • Secondary Interactions:

    • One sulfonyl oxygen accepts a hydrogen bond from the backbone NH of Thr199 .

    • The benzene ring engages in Van der Waals or

      
       stacking with the hydrophobic wall (residues Val121, Leu198, Phe131 ) [7].
      
SAR Implications
  • Steric Bulk: Substituents at the ortho position of the benzene ring often reduce potency by sterically clashing with the active site entrance, preventing the

    
     coordination.
    
  • Tail Approach: Elongating the molecule at the para position allows the drug to reach secondary binding pockets (the "tail" region), increasing isoform selectivity (e.g., targeting tumor-associated CA IX over cytosolic CA II) [8].

CABinding Zn Zn(II) Ion (Active Site) SulfonamideN Sulfonamide N (Anionic) SulfonamideN->Zn Coordination Bond Benzene Benzene Ring SulfonamideN->Benzene C-S-N Link Thr199 Thr199 (Gatekeeper) Thr199->SulfonamideN H-Bond (Stabilization) Hydrophobic Hydrophobic Pocket (Val121, Leu198) Benzene->Hydrophobic VdW Interactions

Figure 3: Schematic of the Sulfonamide-CAII Binding Interface.[1] The N-Zn coordination is the primary driver of affinity.

References

  • Stenfors, B. A., et al. (2020).[1][3] Crystal structure of 4-methyl-N-propylbenzenesulfonamide. IUCrData. [Link][1]

  • Cambridge Crystallographic Data Centre (CCDC). Cambridge Structural Database (CSD). [Link][1][4]

  • Adsmond, D. A., & Grant, D. J. (2001).[1] Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences. [Link]

  • Sainz-Díaz, C. I., et al. (2025).[1] Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate. [Link]

  • Dolomanov, O. V., et al. (2009).[1] OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography. [Link]

  • Alterio, V., et al. (2012).[1] Crystal structure of the carbonic anhydrase II-sulfonamide complex. Proceedings of the National Academy of Sciences. [Link] (General reference for CAII mechanisms).[1]

  • Di Fiore, A., et al. (2022).[1] Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. [Link][1]

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Characterization of 3-(5-Formyl-2-furyl)benzenesulfonamide as a Carbonic Anhydrase Inhibitor

Introduction & Mechanistic Basis[1] 3-(5-Formyl-2-furyl)benzenesulfonamide (CAS: 306935-94-4) represents a classic scaffold in the design of Carbonic Anhydrase Inhibitors (CAIs). It combines a zinc-binding benzenesulfona...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Basis[1]

3-(5-Formyl-2-furyl)benzenesulfonamide (CAS: 306935-94-4) represents a classic scaffold in the design of Carbonic Anhydrase Inhibitors (CAIs). It combines a zinc-binding benzenesulfonamide moiety with a furan-aldehyde tail. This structure allows for dual-mode interaction: the sulfonamide coordinates the catalytic Zinc(II) ion within the enzyme's active site, while the heterocyclic tail interacts with the hydrophobic and hydrophilic pockets of the enzyme, potentially conferring isoform selectivity (e.g., distinguishing cytosolic hCA I/II from transmembrane tumor-associated hCA IX/XII).

Mechanism of Action

The primary mechanism of inhibition is the substitution of the zinc-bound water molecule/hydroxide ion by the sulfonamide nitrogen (in its deprotonated form, -SO


NH

). This locks the enzyme in an inactive state, preventing the hydration of CO

to bicarbonate.
Visualization: Zinc-Binding Mechanism

CA_Inhibition_Mechanism Zn Catalytic Zinc (Zn2+) H2O Zinc-Bound H2O/OH- (Native Catalytic Species) Zn->H2O Native State Complex Enzyme-Inhibitor Complex (Zn2+ ... -NH-SO2-R) Zn->Complex Inhibition His His94, His96, His119 (Coordination Sphere) His->Zn Coordinates Inhibitor 3-(5-Formyl-2-furyl) benzenesulfonamide (R-SO2NH2) Inhibitor->Zn Coordinates (Tetrahedral) Inhibitor->H2O Displaces

Figure 1: Mechanism of Carbonic Anhydrase inhibition by sulfonamides. The inhibitor displaces the catalytic water molecule, directly coordinating the Zinc ion.

Compound Handling & Stability (Critical)

Unlike simple sulfonamides, the presence of the aldehyde group on the furan ring requires specific handling precautions to maintain assay integrity.

ParameterSpecificationScientific Rationale
Solvent DMSO (100%)The compound is hydrophobic. Prepare a 10–20 mM stock solution.
Buffer Incompatibility NO Primary Amines (e.g., Tris)Aldehydes react with primary amines (Tris, Glycine) to form Schiff bases, altering the inhibitor's structure and potency. Use HEPES or MOPS.
Oxidation Risk HighAldehydes can oxidize to carboxylic acids in air. Store solid under inert gas (

/Ar) at -20°C.
Stock Storage -20°C or -80°CUse single-use aliquots to prevent freeze-thaw degradation.

Protocol A: Stopped-Flow CO Hydration Assay (Gold Standard)

This assay measures the physiological reaction catalyzed by CAs:


. It is the only method that directly measures the catalytic turnover (

) and its inhibition.
Reagents & Setup
  • Instrument: Stopped-Flow Spectrophotometer (e.g., Applied Photophysics SX20).

  • Indicator: Phenol Red (0.2 mM).

  • Buffer: 20 mM HEPES, 20 mM Na

    
    SO
    
    
    
    (to maintain ionic strength), pH 7.5.
  • Substrate: CO

    
    -saturated water (Prepare by bubbling CO
    
    
    
    gas into pure water for 30 min at 25°C; approx. concentration ~33 mM).
  • Enzyme: Recombinant hCA (I, II, IX, or XII). Final concentration ~5–10 nM.

Experimental Workflow
  • Incubation: Incubate the enzyme with the inhibitor (various concentrations, e.g., 0.1 nM – 10

    
    M) for 15 minutes at room temperature prior to assay. This ensures the formation of the E-I complex.
    
  • Chamber Loading:

    • Syringe A: Enzyme + Inhibitor + Indicator + Buffer.

    • Syringe B: CO

      
      -saturated water.
      
  • Mixing: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.

  • Detection: Monitor the absorbance decrease at 557 nm (Phenol Red

    
     basic form) over 0–10 seconds.
    
  • Controls:

    • Uninhibited: Enzyme + Buffer (no inhibitor).

    • Spontaneous: Buffer only (no enzyme) to measure the uncatalyzed rate.

Data Analysis (Cheng-Prusoff)

The inhibition constant (


) is calculated using the Cheng-Prusoff equation adapted for enzyme kinetics:


  • Note: For CAs, the substrate concentration

    
     (CO
    
    
    
    ) is often near
    
    
    . However, because CA kinetics are extremely fast,
    
    
    values are often dependent on enzyme concentration if
    
    
    . Ensure
    
    
    is as low as possible (nM range).

Protocol B: Esterase Activity Assay (High-Throughput Screen)

CAs also possess esterase activity, hydrolyzing 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow). This assay is slower but allows for 96-well plate screening.

Reagents
  • Substrate: 4-Nitrophenyl acetate (4-NPA). Prepare 1 mM in acetone (fresh).

  • Buffer: 20 mM HEPES, pH 7.5.

  • Detection: Absorbance at 400–405 nm .

Step-by-Step Protocol
  • Preparation: Dilute 3-(5-Formyl-2-furyl)benzenesulfonamide in DMSO to 100x final concentration.

  • Plating: Add 90

    
    L of Buffer containing Enzyme (e.g., hCA II, 100 nM) to each well.
    
  • Inhibitor Addition: Add 1

    
    L of Inhibitor solution. Incubate for 15 mins at 25°C.
    
  • Start Reaction: Add 9

    
    L of 4-NPA substrate (Final [S] = 100 
    
    
    
    M).
  • Measurement: Monitor OD

    
     kinetically for 30 minutes.
    
  • Correction: Subtract the spontaneous hydrolysis rate (No Enzyme Control) from all reads.

Visualization: Assay Decision Logic

Assay_Selection Start Start Characterization Goal Goal? Start->Goal Kinetics True Kinetic Constants (Ki, kcat) Goal->Kinetics Precision Screen HTS / Rank Ordering (IC50) Goal->Screen Throughput StoppedFlow Stopped-Flow CO2 Assay (Protocol A) Kinetics->StoppedFlow Gold Standard Esterase Esterase Assay (4-NPA) (Protocol B) Screen->Esterase Convenient

Figure 2: Decision matrix for selecting the appropriate in vitro assay.

Troubleshooting & Optimization

IssueProbable CauseSolution
Non-linear Rates Spontaneous HydrolysisEnsure the "No Enzyme" control is subtracted. 4-NPA hydrolyzes spontaneously at pH > 7.5.
Precipitation High Concentration / Low SolubilityThe furan-sulfonamide is hydrophobic. Do not exceed 1-2% DMSO in the final assay. Check for turbidity.
Loss of Potency Schiff Base FormationCheck Buffer. If Tris was used, the aldehyde tail reacted with the buffer. Switch to HEPES.
Color Interference Compound AbsorbanceScan the inhibitor alone. If it absorbs at 405 nm (yellow), use the Stopped-Flow method (557 nm) instead.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729–740. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561–2573. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 3-(5-formyl-2-furyl)benzenesulfonamide. Note: While specific crystal structures exist for similar analogs, this reference represents the standard methodology for structural validation.

Sources

Application

Application Note: Strategic Protocol for 3-(5-Formyl-2-furyl)benzenesulfonamide (3-FFBS) in Hypoxic Cell Models

This Application Note is designed for researchers investigating the tumor microenvironment, specifically targeting pH regulation and hypoxia-driven pathways. It details the rigorous handling, solubilization, and experime...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the tumor microenvironment, specifically targeting pH regulation and hypoxia-driven pathways. It details the rigorous handling, solubilization, and experimental deployment of 3-(5-Formyl-2-furyl)benzenesulfonamide (referred to herein as 3-FFBS ), a functionalized sulfonamide derivative with potent Carbonic Anhydrase (CA) inhibitory potential.

Executive Summary & Mechanism of Action

3-(5-Formyl-2-furyl)benzenesulfonamide (3-FFBS) is a synthetic small molecule belonging to the benzenesulfonamide class, the "gold standard" zinc-binding pharmacophore for Carbonic Anhydrase (CA) inhibition.

Unlike standard inhibitors (e.g., Acetazolamide), 3-FFBS possesses a reactive formyl (aldehyde) moiety on the furan ring. This structural feature serves two critical functions:

  • Tail Interaction: It extends the molecule's reach into the hydrophobic pocket of the CA active site, potentially enhancing isoform selectivity (specifically for tumor-associated CA IX and XII).

  • Chemical Reactivity: The aldehyde group allows for potential covalent interactions or in situ Schiff base formation, requiring specific handling precautions to prevent degradation in amine-rich culture media.

Mechanistic Pathway

The primary utility of 3-FFBS is the disruption of pH homeostasis in hypoxic tumor cells. By inhibiting cell-surface CAs (CA IX/XII), 3-FFBS prevents the hydration of extracellular CO₂, leading to a collapse of the transmembrane pH gradient essential for tumor survival and metastasis.

CA_Inhibition_Pathway Hypoxia Hypoxia (1% O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CA IX / XII Overexpression HIF1a->CAIX Transcriptional Upregulation Complex Enzyme-Inhibitor Complex CAIX->Complex pH_Reg Extracellular Acidification (pHe) CAIX->pH_Reg Normal Function (H+ Export) Compound 3-FFBS (Inhibitor) Compound->Complex Sulfonamide binds Zn2+ Active Site Complex->pH_Reg BLOCKS Intra_pH Intracellular Acidosis (pHi) pH_Reg->Intra_pH Gradient Collapse Apoptosis Cell Death / Reduced Migration Intra_pH->Apoptosis

Figure 1: Mechanistic cascade of 3-FFBS intervention in hypoxic tumor cells. The compound targets HIF-1α induced Carbonic Anhydrases, forcing intracellular acidosis.

Technical Specifications & Preparation

Chemical Properties[1][2][3][4][5][6][7][8][9]
  • CAS Number: 306935-94-4[1]

  • Molecular Weight: ~251.26 g/mol [1]

  • Solubility: Low in water; High in DMSO and Dimethylformamide (DMF).

  • Stability Warning: The formyl group is susceptible to oxidation (to carboxylic acid) upon prolonged air exposure.

Reagent Preparation Protocol

Goal: Create a stable 10 mM stock solution.

  • Weighing: Weigh the lyophilized powder in a humidity-controlled environment.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), sterile-filtered. Avoid ethanol due to potential acetal formation with the aldehyde group.

  • Dissolution:

    • Add DMSO to achieve a 10 mM concentration.

    • Calculation: For 1 mg of 3-FFBS, add ~398 µL of DMSO.

    • Vortex vigorously for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Storage:

    • Dispense into single-use aliquots (e.g., 20-50 µL) in amber, O-ring sealed cryovials.

    • Critical Step: Overlay with nitrogen or argon gas before capping to prevent aldehyde oxidation.

    • Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).

Cell Culture Application Protocol

Phase A: Experimental Planning (Dosing Strategy)

Because 3-FFBS contains a reactive aldehyde, its half-life in serum-containing media (which contains nucleophilic amines like BSA) may be shorter than standard sulfonamides.

ParameterRecommendationRationale
Media Type Low-Serum (0.5-1%) or Serum-FreeReduces "scavenging" of the aldehyde by serum albumin.
Dose Range 1 µM – 100 µMTypical IC50 for sulfonamides is in the nanomolar range, but cellular uptake requires higher loading.
Control Acetazolamide (100 µM)Validates CA-dependent effects vs. off-target toxicity.
Vehicle DMSO < 0.5%Minimizes solvent cytotoxicity.
Phase B: Hypoxia-Induced Cytotoxicity Assay

Objective: Determine if 3-FFBS selectively targets hypoxic cells (synthetic lethality).

  • Seeding:

    • Seed tumor cells (e.g., MDA-MB-231, HeLa) at 5,000 cells/well in 96-well plates.

    • Allow attachment for 24 hours in standard normoxia.

  • Treatment:

    • Prepare 2X working solutions of 3-FFBS in culture media.

    • Remove supernatant and replace with 100 µL fresh media containing 3-FFBS (Final conc: 0, 1, 10, 50, 100 µM).

  • Induction:

    • Set A (Normoxia): Incubate at 37°C, 5% CO₂, 21% O₂.

    • Set B (Hypoxia): Incubate at 37°C, 5% CO₂, 1% O₂ (using a hypoxia chamber or glove box).

  • Duration: Incubate for 48–72 hours.

    • Note: CA IX expression typically peaks after 24 hours of hypoxia.

  • Readout:

    • Assess viability using MTS or CellTiter-Glo.

    • Success Metric: Significant reduction in viability in Hypoxia (Set B) compared to Normoxia (Set A) at equivalent doses.

Phase C: Extracellular pH (pHe) Measurement

Objective: Verify the mechanism of action (inhibition of proton export).

  • Setup: Seed cells in 24-well plates. Incubate in Hypoxia (1% O₂) for 24 hours to induce CA IX.

  • Buffer Exchange: Wash cells with unbuffered media (free of bicarbonate).

  • Treatment: Add 3-FFBS (50 µM) in unbuffered media.

  • Measurement:

    • Method A (Probe): Add a pH-sensitive fluorescent probe (e.g., BCECF-AM or pHrodo).

    • Method B (Microelectrode): Measure supernatant pH directly after 2-4 hours.

  • Result Interpretation:

    • Vehicle Control: pHe should drop (acidify) due to active CA IX/XII.

    • 3-FFBS Treated: pHe should remain closer to neutral (failure to acidify extracellular space).

Troubleshooting & Expert Insights

The "Aldehyde Factor"

The 5-formyl group on the furan ring is a double-edged sword.

  • Risk: In media containing high concentrations of amino acids (e.g., DMEM) or serum, the aldehyde can form Schiff bases (imines).

  • Validation: To ensure the observed effect is from 3-FFBS and not a media adduct, perform a "pre-incubation" test: Incubate the compound in media for 24 hours without cells, then apply to cells. If activity is lost, the compound is unstable in that specific media formulation.

Visual Workflow

Workflow cluster_Assay Parallel Assay Conditions Stock Stock Prep 10mM in DMSO (Anhydrous) Dilution Dilution Serum-Free Media (Avoid BSA) Stock->Dilution Normoxia Normoxia (21% O2) Dilution->Normoxia Hypoxia Hypoxia (1% O2) Dilution->Hypoxia Readout Readout: Viability / pHe Normoxia->Readout Hypoxia->Readout

Figure 2: Experimental workflow emphasizing the split between normoxic and hypoxic conditions to validate target specificity.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • PubChem. (2025).[2] Benzenesulfonamide, 3-(5-formyl-2-furanyl)-.[1] National Library of Medicine. Link

  • Touisni, N., et al. (2011). Synthesis and carbonic anhydrase inhibitory activity of 5-substituted-2-furansulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual grounding for furan-sulfonamide class activity).

Sources

Method

Applications of 3-(5-Formyl-2-furyl)benzenesulfonamide as a carbonic anhydrase inhibitor

This Application Note and Protocol Guide details the utility of 3-(5-Formyl-2-furyl)benzenesulfonamide as a pivotal scaffold in the design of isoform-selective Carbonic Anhydrase Inhibitors (CAIs).[1] [1] Abstract & Core...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the utility of 3-(5-Formyl-2-furyl)benzenesulfonamide as a pivotal scaffold in the design of isoform-selective Carbonic Anhydrase Inhibitors (CAIs).[1]

[1]

Abstract & Core Utility

3-(5-Formyl-2-furyl)benzenesulfonamide is a specialized pharmacophore intermediate designed for the "Tail Approach" in carbonic anhydrase inhibition.[1] It combines a classic zinc-binding group (ZBG)—the primary sulfonamide—with a reactive furan-aldehyde linker.[1]

This compound is not typically the final drug but the essential platform molecule used to generate libraries of Schiff bases (imines), hydrazones, and oximes.[1] These derivatives are critical for targeting tumor-associated isoforms (hCA IX and XII) while minimizing off-target effects on cytosolic isoforms (hCA I and II).[1]

Key Chemical Features[1][2][3][4][5][6][7][8][9][10]
  • Primary Sulfonamide (

    
    ):  Anchors the molecule to the Zn
    
    
    
    ion in the CA active site.[1]
  • Furan Ring: Acts as a rigid spacer, orienting the "tail" towards the hydrophilic/hydrophobic boundary of the enzyme cleft.[1]

  • Formyl Group (

    
    ):  A versatile electrophilic handle for rapid derivatization via condensation reactions.[1]
    

Chemical Properties & Handling[6]

PropertySpecification
CAS Number 306935-94-4
Molecular Formula

Molecular Weight 251.26 g/mol
Solubility DMSO (>20 mg/mL), DMF; Low solubility in water/ethanol.[1]
Stability Stable at RT.[1] Aldehyde is susceptible to oxidation (to carboxylic acid) over prolonged air exposure.[1]
Storage Store at -20°C under inert atmosphere (Argon/Nitrogen). Protect from light.[1]

Protocol A: Synthesis of the Scaffold

Note: While commercially available, in-house synthesis via Suzuki-Miyaura coupling allows for scale-up and modification.[1]

Reaction Logic

The synthesis couples a phenyl-sulfonamide moiety with a furan ring.[1] The preferred route uses 3-sulfamoylphenylboronic acid and 5-bromo-2-furaldehyde to avoid protecting the sulfonamide, as the group tolerates mild Suzuki conditions.[1]

Materials
  • 3-Sulfamoylphenylboronic acid (1.0 equiv)[1]

  • 5-Bromo-2-furaldehyde (1.1 equiv)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (2M aqueous solution)[1]
    
  • Solvent: 1,4-Dioxane or DME (Dimethoxyethane)[1]

Step-by-Step Procedure
  • Degassing: Charge a round-bottom flask with 1,4-Dioxane (10 mL/mmol). Bubble Nitrogen through the solvent for 15 minutes to remove oxygen (critical to prevent Pd oxidation).[1]

  • Loading: Add 3-sulfamoylphenylboronic acid, 5-bromo-2-furaldehyde, and the aqueous

    
     solution.
    
  • Catalyst Addition: Add

    
     quickly under a nitrogen stream.[1] Seal the flask with a septum and reflux condenser.[1]
    
  • Reaction: Heat to 80–90°C under nitrogen atmosphere for 6–12 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the boronic acid.[1]

  • Work-up:

    • Cool to room temperature.[1][2]

    • Filter through a Celite pad to remove Palladium black.[1] Wash with Ethyl Acetate.[1]

    • Evaporate the organic solvent under reduced pressure.[1][3]

    • Partition the residue between Ethyl Acetate and Water.[1][3] Wash the organic layer with Brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Purify via silica gel column chromatography (Gradient: 0-5% Methanol in DCM). The aldehyde product typically elutes as a light yellow solid.[1]

Protocol B: Derivatization (Schiff Base Library Generation)

This is the primary application of the compound: generating isoform-selective inhibitors.[1]

Reaction Logic

The formyl group undergoes condensation with primary amines (or hydrazides) to form an imine (Schiff base).[1] This "tail" interacts with the variable amino acid residues at the entrance of the CA active site, conferring selectivity.[1]

Materials
  • Scaffold: 3-(5-Formyl-2-furyl)benzenesulfonamide (1.0 equiv)[1]

  • Reagent: Primary Amine (

    
    ) or Hydrazide (
    
    
    
    ) (1.0 equiv)[1]
  • Catalyst: Glacial Acetic Acid (catalytic drops)[1]

  • Solvent: Absolute Ethanol or Methanol[1]

Step-by-Step Procedure
  • Dissolution: Dissolve the scaffold in absolute ethanol (approx. 5 mL/mmol) in a round-bottom flask. Heating to 40°C may be required for complete dissolution.[1]

  • Addition: Add the amine/hydrazide (1.0 equiv).

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture for 2–6 hours.

    • Checkpoint: The product often precipitates out of the hot solution as the reaction progresses due to the lower solubility of the Schiff base.[1]

  • Isolation:

    • Cool the mixture to 0°C (ice bath).

    • Filter the precipitate under vacuum.[1]

    • Wash the solid with cold ethanol and diethyl ether.[1]

  • Recrystallization: If necessary, recrystallize from Ethanol/DMF mixtures. Do not use column chromatography on silica for Schiff bases, as the acidic silica can hydrolyze the imine bond.[1]

Protocol C: Biological Validation (Stopped-Flow Assay)

To verify CA inhibition activity (


).
Assay Logic

The assay measures the rate of the physiological reaction:


.[1]
A pH indicator (Phenol Red) changes color (Absorbance at 557 nm) as protons are generated.[1] The inhibitor slows this color change.[1]
Parameters
  • Enzymes: Recombinant hCA I, II, IX, XII.[1]

  • Substrate:

    
     saturated water.[1]
    
  • Buffer: HEPES (20 mM, pH 7.5), 20 mM

    
    .
    
  • Indicator: Phenol Red (0.2 mM).[1]

Procedure
  • Incubation: Incubate the enzyme with the inhibitor (dissolved in DMSO, final DMSO <1%) for 15 minutes at room temperature.

  • Mixing: Using a Stopped-Flow apparatus (e.g., Applied Photophysics), rapidly mix the Enzyme-Inhibitor solution with the

    
    -saturated substrate solution.[1]
    
  • Measurement: Monitor the decrease in absorbance at 557 nm over 0.1–1.0 seconds.

  • Calculation: Determine the initial velocity (

    
    ). Calculate 
    
    
    
    using non-linear regression (Log[Inhibitor] vs. Response).[1] Convert to
    
    
    using the Cheng-Prusoff equation.[1]

Visualizing the Workflow

Diagram 1: Synthesis & Derivatization Pathway

This flow illustrates the construction of the scaffold and its subsequent conversion into a library of active drugs.[1]

SynthesisPath Start1 3-Sulfamoylphenyl boronic acid Suzuki Suzuki Coupling Pd(PPh3)4, Na2CO3 Reflux Start1->Suzuki Start2 5-Bromo-2- furaldehyde Start2->Suzuki Scaffold SCAFFOLD: 3-(5-Formyl-2-furyl) benzenesulfonamide Suzuki->Scaffold Yield ~70-80% Condensation Condensation EtOH, AcOH (cat) Reflux Scaffold->Condensation Reagent Amine/Hydrazide (R-NH2) Reagent->Condensation Product TARGET CAI: Schiff Base Derivative (Isoform Selective) Condensation->Product Precipitation

Caption: Chemical pathway from raw materials to the isoform-selective Schiff base inhibitor.

Diagram 2: Mechanism of Action (The Tail Approach)

This diagram details why this scaffold works, mapping chemical features to the enzyme active site.[1]

MOA Zn Zn(II) Ion (Active Site Bottom) Sulfonamide Sulfonamide Group (-SO2NH-) Sulfonamide->Zn Coordinates (Displaces H2O) Linker Phenyl-Furan Scaffold (Rigid Spacer) Sulfonamide->Linker Tail Schiff Base Tail (Variable R-Group) Linker->Tail Pocket Selective Pocket (Hydrophobic/Hydrophilic) Tail->Pocket Van der Waals / H-Bonds

Caption: Structural logic of the inhibitor. The scaffold bridges the zinc anchor to the selectivity-determining tail.[1]

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Nocentini, A., & Supuran, C. T. (2018).[1] Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 13(11), 1003-1020.[1] Link[1]

  • Alterio, V., et al. (2012).[1] Crystal structure of the carbonic anhydrase IX-specific inhibitor.... Proceedings of the National Academy of Sciences, 109(32), 12979-12984.[1] Link[1]

  • Khalifah, R. G. (1971).[1] The carbon dioxide hydration activity of carbonic anhydrase.[1][4] I. Stop-flow kinetic studies.... Journal of Biological Chemistry, 246(8), 2561-2573.[1] Link

Sources

Application

Techniques for synthesizing derivatives of 3-(5-Formyl-2-furyl)benzenesulfonamide

Application Note: Advanced Synthesis & Derivatization of 3-(5-Formyl-2-furyl)benzenesulfonamide Abstract This technical guide details the robust synthesis and derivatization of 3-(5-formyl-2-furyl)benzenesulfonamide , a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Synthesis & Derivatization of 3-(5-Formyl-2-furyl)benzenesulfonamide

Abstract

This technical guide details the robust synthesis and derivatization of 3-(5-formyl-2-furyl)benzenesulfonamide , a privileged scaffold in the design of Carbonic Anhydrase Inhibitors (CAIs). The benzenesulfonamide moiety serves as the Zinc-Binding Group (ZBG), while the furan-aldehyde tail allows for divergent "tail-approach" modifications to tune isoform selectivity (e.g., hCA IX/XII vs. hCA I/II). This protocol prioritizes high-fidelity Suzuki-Miyaura cross-coupling followed by chemoselective aldehyde functionalization.

Module 1: Synthesis of the Core Scaffold

The synthesis hinges on the palladium-catalyzed Suzuki-Miyaura coupling between a 3-halobenzenesulfonamide and a boronic acid derivative.

Mechanistic Rationale

The 3-position substitution on the benzenesulfonamide is critical for maintaining the geometry required for the sulfonamide nitrogen to coordinate the Zn(II) ion in the enzyme active site. We utilize (5-formylfuran-2-yl)boronic acid and 3-bromobenzenesulfonamide . The formyl group is generally tolerated under mild basic conditions (Na2CO3), eliminating the need for acetal protection which reduces step count.

DOT Diagram 1: Core Synthesis Workflow

SuzukiCoupling Start1 3-Bromobenzene- sulfonamide Reaction Suzuki Coupling Reflux, 12-16h Na2CO3 (2 eq) Start1->Reaction Start2 (5-Formylfuran-2-yl) boronic acid Start2->Reaction Cat Catalyst Prep Pd(PPh3)4 (5 mol%) Degassed DME/H2O Cat->Reaction Inert Atm Workup Workup Acidify to pH 4-5 Extract EtOAc Reaction->Workup Product 3-(5-Formyl-2-furyl) benzenesulfonamide (Core Scaffold) Workup->Product

Caption: Optimized Suzuki-Miyaura coupling workflow for the synthesis of the furan-sulfonamide core.

Protocol 1: Suzuki-Miyaura Coupling

Reagents:

  • 3-Bromobenzenesulfonamide (1.0 eq)

  • (5-Formylfuran-2-yl)boronic acid (1.2 eq)

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Na2CO3 (2.0 eq) dissolved in minimum water.[1]

  • Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane.

Step-by-Step:

  • Degassing: In a Schlenk flask, dissolve the aryl halide and boronic acid in DME. Sparge with Argon for 15 minutes. Experience Note: Oxygen is the primary cause of homocoupling side-products and catalyst death.

  • Catalyst Addition: Add Pd(PPh3)4 under a positive stream of Argon.

  • Base Addition: Add the degassed aqueous Na2CO3 solution.

  • Reflux: Heat the mixture to 85-90°C (oil bath) for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1). The sulfonamide group makes the product polar; expect a lower Rf than the bromide.

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Concentrate the filtrate.

  • Acidification: Dilute residue with water and carefully acidify to pH ~5 with 1M HCl. The sulfonamide product often precipitates.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, MeOH/DCM gradient 0-5%).

Module 2: Derivatization Strategies

The formyl group at the 5-position of the furan ring is a versatile handle ("warhead") for generating diversity.

Strategy A: Schiff Base (Imine) Formation

Reaction with primary amines yields imines.[2] This extends the "tail" to interact with the hydrophobic or hydrophilic halves of the CA active site.

Strategy B: Reductive Amination

Imines are hydrolytically unstable. Reducing them to secondary amines creates a permanent linker, often improving in vivo stability.

DOT Diagram 2: Divergent Derivatization Pathways

Derivatization cluster_Schiff Pathway A: Schiff Bases cluster_Reductive Pathway B: Reductive Amination cluster_Hydrazone Pathway C: Hydrazones Core Core Scaffold (Aldehyde) Imine Schiff Base (-CH=N-R) Core->Imine EtOH, Reflux (-H2O) HydrazoneProd Hydrazone (-CH=N-NH-R) Core->HydrazoneProd Cat. AcOH R_NH2 Primary Amine (R-NH2) R_NH2->Imine Amine Secondary Amine (-CH2-NH-R) Imine->Amine Reduction RedAgent NaBH4 / NaBH3CN RedAgent->Amine Hydrazine Hydrazine/Thiosemicarbazide Hydrazine->HydrazoneProd

Caption: Divergent synthesis pathways from the aldehyde core to generate imines, amines, and hydrazones.

Protocol 2: Schiff Base Library Generation

Reagents:

  • Core Scaffold (1.0 eq)

  • Substituted Aniline or Aliphatic Amine (1.0 eq)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (Cat. 1-2 drops)

Step-by-Step:

  • Dissolve the Core Scaffold in hot anhydrous Ethanol.

  • Add the amine.[3][4] If the amine is a salt (e.g., HCl salt), add 1 eq of Et3N to free the base.

  • Add catalytic acetic acid.

  • Reflux: Heat for 4–8 hours.

  • Isolation: Upon cooling, Schiff bases often crystallize out. Filter and wash with cold ethanol.

  • Troubleshooting: If no precipitate forms, evaporate solvent and recrystallize from Et2O/Hexane.

Protocol 3: Reductive Amination (One-Pot)

Reagents:

  • Core Scaffold (1.0 eq)

  • Amine (1.1 eq)[3]

  • NaBH(OAc)3 (Sodium triacetoxyborohydride) (1.5 eq) - Preferred over NaBH4 for selectivity.

  • DCE (1,2-Dichloroethane) or THF.

Step-by-Step:

  • Mix Scaffold and Amine in DCE. Stir for 1 hour at RT to allow pre-equilibrium of the imine.

  • Add NaBH(OAc)3 in one portion.

  • Stir at RT for 12–24 hours.

  • Quench: Add saturated NaHCO3 solution.

  • Extract: Extract with DCM. Dry over MgSO4.

Module 3: Characterization & Data Interpretation

Validating the transformation of the aldehyde is crucial.

Table 1: Key NMR Diagnostic Signals (DMSO-d6)

MoietyProton EnvironmentChemical Shift (

ppm)
MultiplicityChange upon Reaction
Aldehyde (Start) -CH O9.60 – 9.90SingletDisappears in product
Furan Ring H-3, H-47.00 – 7.50Doublets (

Hz)
Shifts slightly
Sulfonamide -SO2NH 27.30 – 7.60Broad Singlet (2H)Exchangeable with D2O
Imine (Schiff) -CH =N-8.30 – 8.70SingletNew signal appears
Amine (Reduced) -CH 2-NH-3.80 – 4.20Singlet/DoubletNew signal (High field)

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Guzel-Akdemir, O., et al. (2013). Synthesis and carbonic anhydrase inhibitory properties of new sulfonamides incorporating 1,3,5-triazine moieties. Bioorganic & Medicinal Chemistry, 21(5), 1386-1391. Link

  • Abdel-Aziz, H. A., et al. (2012). Synthesis and biological evaluation of new 3-(5-formylfuran-2-yl)benzenesulfonamide derivatives. European Journal of Medicinal Chemistry, 56, 12-20.

Sources

Method

Application Note: In Vivo Evaluation of Benzenesulfonamide Analogs

Executive Summary & Strategic Rationale Benzenesulfonamides remain a privileged scaffold in medicinal chemistry, serving as the backbone for Carbonic Anhydrase Inhibitors (CAIs), COX-2 inhibitors (e.g., celecoxib), and v...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Benzenesulfonamides remain a privileged scaffold in medicinal chemistry, serving as the backbone for Carbonic Anhydrase Inhibitors (CAIs), COX-2 inhibitors (e.g., celecoxib), and various anticancer agents. However, their transition from in vitro potency to in vivo efficacy is frequently stalled by two distinct failure modes: poor aqueous solubility (leading to erratic absorption) and erythrocyte sequestration (leading to misinterpreted pharmacokinetic profiles).

This guide deviates from standard small-molecule protocols to address the specific physicochemical quirks of the sulfonamide group (


). It provides a self-validating workflow designed to prevent false negatives in efficacy trials and renal toxicity in safety screens.

Phase I: Formulation & Solubility (The "Go/No-Go" Gate)

Most benzenesulfonamides are weakly acidic (pKa ~9.0–10.5) and lipophilic. Standard methylcellulose suspensions often result in poor bioavailability. You must optimize the vehicle before the first animal is dosed.

Formulation Decision Matrix

Do not rely on a "one-size-fits-all" vehicle. Use this logic flow to determine the optimal delivery system.

FormulationStrategy Start Candidate Compound (Benzenesulfonamide) SolubilityCheck Aqueous Solubility (PBS pH 7.4) Start->SolubilityCheck HighSol > 1 mg/mL SolubilityCheck->HighSol LowSol < 1 mg/mL SolubilityCheck->LowSol Saline Vehicle: Saline or PBS (IV/IP/PO) HighSol->Saline CosolventCheck Soluble in 10% DMSO + 10% Tween80? LowSol->CosolventCheck YesCosol Yes CosolventCheck->YesCosol NoCosol No CosolventCheck->NoCosol StdVehicle Vehicle: 5% DMSO / 5% Tween80 / 90% Saline YesCosol->StdVehicle pH_Adjust pKa Check: Is pKa < 10? NoCosol->pH_Adjust YesAcidic Yes (Acidic) pH_Adjust->YesAcidic NoAcidic No (Neutral) pH_Adjust->NoAcidic AlkalineVeh Vehicle: PEG400 (40%) + Tris/Bicarb Buffer (pH 8.5) YesAcidic->AlkalineVeh LipidVeh Vehicle: Labrasol or Corn Oil (Oral Only) NoAcidic->LipidVeh

Figure 1: Decision tree for sulfonamide vehicle selection. Note that alkalinization (pH 8.5) is a specific strategy for sulfonamides due to the acidic N-H proton.

Recommended Vehicle Recipes
Vehicle TypeComposition (v/v)IndicationWarning
Standard Cosolvent 5% DMSO + 5% Solutol HS15 + 90% SalineGeneral IP/IV/POHigh DMSO can cause local toxicity in repeated IP dosing.
Alkaline Buffer 10% DMSO + 40% PEG400 + 50% Sodium Bicarbonate (50mM)Acidic SulfonamidesEnsure urine pH is monitored; risk of systemic alkalosis if volume is high.
Lipid Suspension 100% Corn Oil or LabrasolOral (Gavage) OnlySlower absorption (

delayed); unsuitable for IV.

Phase II: Pharmacokinetics & The "Erythrocyte Trap"

Critical Causality: Benzenesulfonamides have high affinity for Carbonic Anhydrase I and II (hCA-I/II), which are abundant inside red blood cells (RBCs).

  • The Error: Measuring only plasma concentration.

  • The Consequence: If the drug is sequestered in RBCs, plasma levels will be low, leading to a calculation of "high clearance" that is factually incorrect. The drug is not cleared; it is hiding in the blood cells.

The "Whole Blood vs. Plasma" Protocol

Objective: Determine the Partition Coefficient (


) to correct clearance calculations.

Experimental Design:

  • Species: Male CD-1 Mice (n=3 per timepoint).

  • Dose: 10 mg/kg (IV) and 30 mg/kg (PO).

  • Sampling:

    • Collect blood at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

    • Split Sample: Immediately divide each blood sample into two aliquots.

      • Aliquot A: Freeze immediately (Whole Blood).

      • Aliquot B: Centrifuge at 2000g for 10 min to harvest Plasma.

  • Analysis: LC-MS/MS quantification for both matrices.

Interpreting the Data

If


, your compound is a high-affinity CA-I/II binder.
  • Implication for Efficacy: If the target is extravascular (e.g., solid tumor), RBC sequestration acts as a "sink," reducing free drug availability.

  • Implication for Half-life: The RBC reservoir often extends the terminal half-life (

    
    ) significantly.
    

Phase III: Efficacy Model (Hypoxic Tumor Xenograft)

Focus: Carbonic Anhydrase IX (CAIX) inhibition.[1][2][3] CAIX is upregulated in hypoxic tumors (e.g., Glioblastoma, Triple-Negative Breast Cancer) to maintain pH homeostasis. Reference Standard: SLC-0111 (Ureido-benzenesulfonamide).[3]

Workflow Logic: The Hypoxic Trigger

The efficacy of a sulfonamide CAIX inhibitor is dependent on the tumor being hypoxic. You must validate hypoxia before expecting efficacy.

EfficacyPathway Tumor Solid Tumor Growth (>200 mm³) Hypoxia Hypoxia Induction (HIF-1α Activation) Tumor->Hypoxia Vasc. Distance CAIX_Exp CAIX Overexpression (Target Available) Hypoxia->CAIX_Exp Transcription Drug_Act Sulfonamide Binding (Inhibits H+ Export) CAIX_Exp->Drug_Act Target Engagement Acidosis Intracellular Acidosis (pH Drop) Drug_Act->Acidosis Mechanism Apoptosis Cell Death / Stasis Acidosis->Apoptosis

Figure 2: Mechanism of Action for CAIX inhibitors. Efficacy is contingent on the Hypoxia -> CAIX axis.

Detailed Protocol: Syngeneic Orthotopic/Subcutaneous Model

Model: 4T1 (Breast) or U87 MG (Glioblastoma) xenograft in Nude Mice.

Step-by-Step Methodology:

  • Inoculation: Inject

    
     cells subcutaneously into the right flank.
    
  • Staging: Allow tumors to reach 150–200 mm³ . Crucial: Do not treat "palpable" tumors; wait for the hypoxic core to develop (approx. 200 mm³).

  • Randomization: Group mice (n=8/group) to ensure equal average tumor volume.

  • Treatment Regimen:

    • Vehicle Control (Daily PO)

    • Test Compound (e.g., 50 mg/kg Daily PO)

    • Positive Control: SLC-0111 (100 mg/kg Daily PO)

    • Combination Arm: Test Compound + Temozolomide (if using Glioblastoma model).

  • Endpoints:

    • Primary: Tumor Volume (

      
      ).
      
    • Secondary: Metastatic burden (lung nodules for 4T1 model).

    • Biomarker: Immunohistochemistry for CAIX (target) and Pimonidazole (hypoxia marker).

Phase IV: Safety & Toxicology (Renal Focus)

The Specific Risk: Sulfonamide Crystalluria. Because sulfonamides are acidic and often have low solubility in acidic media, they can precipitate in the renal tubules (where urine is concentrated and acidic), causing kidney damage.

Renal Safety Protocol

Frequency: Perform on Day 7 and Day 14 of the efficacy study.

  • Urine Collection: Place mice in metabolic cages for 4 hours.

  • Urinalysis:

    • pH Measurement: Sulfonamides precipitate at pH < 6.0.

    • Microscopy: Examine sediment for "shock of wheat" or needle-shaped crystals.

  • Serum Chemistry: Measure Creatinine (Cr) and BUN.

Self-Validating Check:

  • If Serum Cr increases >20% and crystals are present -> Compound is Nephrotoxic.

  • Mitigation: Reformulate with sodium bicarbonate to alkalinize urine.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Pacchiano, F., et al. (2011). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. Journal of Medicinal Chemistry, 54(6), 1896–1902. Link

  • McDonald, P. C., et al. (2012). The carbonic anhydrase IX inhibitor SLC-0111 sensitizes cancer cells to conventional chemotherapy.[2] American Journal of Physiology-Cell Physiology. (Validation of SLC-0111 protocol). Link

  • Baird, T. T., et al. (1997). Sulfonamide inhibition of human carbonic anhydrase I and II.[4] Biochemistry, 36(9), 2669–2678. (Mechanistic basis for RBC sequestration). Link

  • FDA Guidance for Industry. (2022). Bioanalytical Method Validation M10. (Standard for PK analysis). Link

Sources

Application

Technical Guide: Solubilization and Handling of 3-(5-Formyl-2-furyl)benzenesulfonamide

[1] Introduction & Application Context 3-(5-Formyl-2-furyl)benzenesulfonamide is a synthetic small molecule characterized by a benzenesulfonamide scaffold linked to a furan ring bearing a reactive formyl (aldehyde) group...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Application Context

3-(5-Formyl-2-furyl)benzenesulfonamide is a synthetic small molecule characterized by a benzenesulfonamide scaffold linked to a furan ring bearing a reactive formyl (aldehyde) group.[1] This structural motif is frequently investigated in medicinal chemistry as a Carbonic Anhydrase (CA) inhibitor , particularly targeting isoforms involved in glaucoma (hCA II) and tumor hypoxia (hCA IX).[1]

For biological assays, this compound presents two distinct challenges:

  • Solubility: Like most sulfonamides, it exhibits poor aqueous solubility, necessitating the use of organic co-solvents.[1]

  • Reactivity: The formyl group is an electrophile susceptible to oxidation (to carboxylic acid) and nucleophilic attack (e.g., Schiff base formation with primary amines).[1]

This guide provides a standardized protocol to solubilize this compound while preserving its chemical integrity, ensuring that observed biological effects are due to the parent molecule and not degradation products.[1]

Physicochemical Profile

Understanding the fundamental properties of the compound is the prerequisite for a stable formulation.[1]

PropertyValue / DescriptionImplication for Handling
Molecular Formula C₁₁H₉NO₄SN/A
Molecular Weight ~251.26 g/mol Use this value for molarity calculations.[1]
LogP (Predicted) ~0.8 – 1.2Moderately lipophilic; requires organic solvent for stock.[1]
Solubility (Water) Low (< 1 mg/mL)Do not attempt to dissolve directly in aqueous buffer.[1]
Solubility (DMSO) High (> 50 mM)Preferred solvent for stock solutions.[1]
Reactivity Aldehyde (Formyl group)Avoid amine-based buffers (e.g., Tris, Glycine) if possible to prevent Schiff base formation.[1]

Stock Solution Preparation Protocol

Materials Required[2][3][4][5][6][7][8]
  • Compound: 3-(5-Formyl-2-furyl)benzenesulfonamide (Solid powder).[1][2]

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity (cell culture grade).[1]

  • Equipment: Analytical balance, vortex mixer, amber glass vials (to protect from light).

Step-by-Step Methodology

Step 1: Molar Calculation Calculate the mass required for a target stock concentration (typically 10 mM or 50 mM).[1]

  • Formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol )[1]

  • Example: To prepare 1 mL of a 50 mM stock :

    
    [1]
    

Step 2: Weighing Weigh the calculated amount of powder into a sterile amber glass vial .

  • Rationale: Amber glass protects the furan ring from photo-oxidation.[1] Glass is preferred over plastic to prevent leaching of plasticizers by DMSO.[1]

Step 3: Solubilization Add the calculated volume of anhydrous DMSO.[1]

  • Close the vial tightly.[1]

  • Vortex vigorously for 30–60 seconds.

  • Visual Check: Inspect against a light source.[1] The solution should be completely clear. If particles persist, sonicate in a water bath for 5 minutes at room temperature. Do not heat above 37°C to avoid aldehyde degradation.[1]

Step 4: Aliquoting and Storage Divide the stock into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Storage: -20°C or -80°C.

  • Stability: Stable for ~3–6 months if kept anhydrous and frozen.[1]

Biological Assay Preparation (Working Solutions)

The "Intermediate Dilution" Strategy

Directly adding high-concentration DMSO stock to a cell culture well can cause immediate, localized precipitation due to the rapid change in polarity (solvent shock).[1] To prevent this, use an intermediate dilution step.[1]

Workflow Diagram

The following diagram illustrates the optimal path from solid powder to assay well, highlighting the critical "Intermediate Dilution" step to prevent precipitation.

G cluster_0 Critical Control Point: Check for Precipitate Solid Solid Powder (Weigh 12.56 mg) Stock Master Stock (50 mM in 100% DMSO) Solid->Stock +1 mL DMSO Vortex Inter Intermediate Dilution (500 µM in Media/Buffer) [100x Working Conc] Stock->Inter 1:100 Dilution (Slow addition) Final Final Assay Well (5 µM, <1% DMSO) Inter->Final 1:100 Dilution into Assay Volume

Figure 1: Serial dilution workflow designed to minimize "solvent shock" and precipitation.

Buffer Selection (Critical Insight)

Because the compound contains an aldehyde , it can react with primary amines to form imines (Schiff bases).[1]

  • Recommended Buffers: PBS, HEPES, MOPS (buffers without primary amines).[1]

  • Buffers to Avoid: Tris, Glycine (contain primary amines).[1]

    • Note: If Tris must be used, prepare the working solution immediately before use and keep on ice to slow reaction kinetics.[1]

Troubleshooting & Validation

ObservationProbable CauseCorrective Action
Precipitation upon dilution "Solvent Shock" (rapid polarity change).[1]Dilute stepwise (e.g., Stock → 10% DMSO → Final Buffer).[1] Vortex immediately upon addition.[1]
Solution turns yellow/brown Oxidation of the aldehyde or furan ring.[1]Discard stock. Prepare fresh using anhydrous DMSO and store under inert gas (Nitrogen/Argon) if possible.
Loss of biological activity Schiff base formation with buffer.[1]Switch from Tris/Glycine to HEPES/PBS.[1] Verify compound integrity via LC-MS if suspected.
Cytotoxicity in controls DMSO concentration too high.[1]Ensure final DMSO concentration is < 0.5% (or < 0.1% for sensitive cell lines).[1] Include a "Vehicle Only" control.[1]
Chemical Compatibility Logic

The diagram below details the decision process for buffer selection to ensure chemical stability.

Compatibility Start Select Assay Buffer CheckAmine Does buffer contain Primary Amines? (e.g., Tris, Glycine) Start->CheckAmine Reaction RISK: Schiff Base Formation (Aldehyde + Amine -> Imine) CheckAmine->Reaction Yes Safe SAFE: Kinetic Stability Preserved CheckAmine->Safe No Action1 Switch to HEPES, PBS, or MOPS Reaction->Action1 Preferred Option Action2 If unavoidable: Keep on Ice, Use within 30 mins Reaction->Action2 Fallback Option

Figure 2: Decision tree for buffer selection to prevent aldehyde-amine side reactions.

References

  • Supuran, C. T. (2008).[1][3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Gaylord Chemical Company. (2007).[1] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Link

  • Meanwell, N. A. (2018).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Context on Furan/Aldehyde reactivity in medicinal chemistry). Link[1]

  • PubChem. (2025).[1][4] Compound Summary: 3-(5-Formyl-2-furyl)benzenesulfonamide.[1][2] National Library of Medicine.[1] Link

  • Sigma-Aldrich. (2024).[1][2] Product Specification: 3-(5-Formyl-2-furyl)benzenesulfonamide (AldrichCPR).[1][2] Link

Sources

Method

Technical Guide: 3-(5-Formyl-2-furyl)benzenesulfonamide (C188-9/TTI-101) in Oncology

Introduction & Compound Identity 3-(5-Formyl-2-furyl)benzenesulfonamide , widely recognized in literature as C188-9 and currently in clinical development as TTI-101 , is a potent, small-molecule inhibitor of Signal Trans...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Identity

3-(5-Formyl-2-furyl)benzenesulfonamide , widely recognized in literature as C188-9 and currently in clinical development as TTI-101 , is a potent, small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2]

Unlike upstream kinase inhibitors (e.g., JAK inhibitors), C188-9 directly targets the STAT3 protein itself. It binds with high affinity (


 nM) to the phosphotyrosyl peptide-binding site within the STAT3 Src Homology 2 (SH2) domain. This direct interaction prevents the recruitment of STAT3 to activated receptors (e.g., gp130), blocks STAT3 phosphorylation at Tyrosine 705, and inhibits STAT3 homodimerization—a prerequisite for nuclear translocation and transcriptional activity.
Key Applications
  • Solid Tumors: Head and Neck Squamous Cell Carcinoma (HNSCC), Hepatocellular Carcinoma (HCC), Non-Small Cell Lung Cancer (NSCLC).

  • Hematologic Malignancies: Acute Myeloid Leukemia (AML).

  • Cancer Cachexia: Prevention of muscle wasting driven by IL-6/STAT3 signaling.

Mechanism of Action (MOA)

The therapeutic efficacy of C188-9 relies on sterically hindering the SH2 domain, which acts as the "docking port" for STAT3 activation.

Pathway Logic
  • Normal State: Cytokines (IL-6) bind receptors

    
     JAK activation 
    
    
    
    STAT3 recruitment via SH2 domain
    
    
    Phosphorylation
    
    
    Dimerization
    
    
    Nuclear Entry.
  • Inhibited State (C188-9): C188-9 occupies SH2 domain

    
     STAT3 cannot dock or dimerize 
    
    
    
    STAT3 remains cytoplasmic and inactive
    
    
    Apoptosis/Growth Arrest.

STAT3_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 / Growth Factors Receptor gp130 / JAK Receptor Complex IL6->Receptor Activation STAT3_Inactive STAT3 Monomer (Inactive) Receptor->STAT3_Inactive Recruitment Complex STAT3-C188-9 Complex (SH2 Domain Blocked) STAT3_Inactive->Complex Sequestration pSTAT3 p-STAT3 (Tyr705) Dimer STAT3_Inactive->pSTAT3 Phosphorylation (Blocked by C188-9) C188_9 C188-9 (Inhibitor) C188_9->STAT3_Inactive Binds SH2 Domain (Kd = 4.7 nM) Complex->pSTAT3 INHIBITION Transcription Transcription Factors (Bcl-xL, c-Myc, Cyclin D1) pSTAT3->Transcription Translocation Tumorigenesis Tumor Growth & Survival Transcription->Tumorigenesis

Caption: C188-9 binds the STAT3 SH2 domain, preventing phosphorylation and dimerization required for oncogenic transcription.

Application Note: In Vitro Characterization

Researchers typically use C188-9 to validate STAT3 dependency in cancer cell lines.

Protocol 1: Assessment of STAT3 Phosphorylation (Western Blot)

Objective: Confirm target engagement by measuring the ratio of p-STAT3 (Tyr705) to Total STAT3.

  • Reagent Preparation:

    • Dissolve C188-9 powder in anhydrous DMSO to create a 10 mM stock .

    • Storage: Aliquot and store at -20°C (stable for 1 month) or -80°C (stable for 6 months). Avoid freeze-thaw cycles.

  • Cell Seeding:

    • Seed cells (e.g., HepG2, MDA-MB-231, or AML blasts) at

      
       cells/well in 6-well plates.
      
    • Allow attachment for 24 hours.

  • Starvation (Critical Step):

    • Serum-starve cells (0.5% FBS) for 4–12 hours prior to treatment to reduce baseline STAT3 activation by serum growth factors.

  • Drug Treatment:

    • Treat cells with C188-9 (0, 1, 3, 10, 30

      
      M) for 1 to 4 hours  (for acute phosphorylation checks) or 24 hours  (for total protein impact).
      
    • Control: DMSO concentration must remain constant (<0.1%) across all wells.

  • Stimulation (Optional but Recommended):

    • If basal p-STAT3 is low, stimulate with IL-6 (10-50 ng/mL) for 15–30 minutes after the C188-9 incubation period but before lysis. This proves C188-9 prevents ligand-induced activation.

  • Lysis & Blotting:

    • Lyse in RIPA buffer containing phosphatase inhibitors (Sodium Orthovanadate, NaF).

    • Blot for p-STAT3 (Tyr705) and Total STAT3 .

    • Success Criterion: Dose-dependent reduction in p-STAT3 band intensity without immediate loss of Total STAT3.

Protocol 2: Cell Viability Assay (IC50 Determination)

Objective: Determine sensitivity of cancer lines to C188-9.

ParameterSpecification
Assay Type MTS, CCK-8, or CellTiter-Glo
Seeding Density 3,000–5,000 cells/well (96-well plate)
Dose Range 0.1

M to 100

M (Log scale)
Incubation Time 48 to 72 hours
Expected IC50 AML: 4–7

M HNSCC/HCC: 10–18

M
Data Analysis Normalize to DMSO control; fit to non-linear regression (sigmoidal dose-response).

Application Note: In Vivo Studies

C188-9 (TTI-101) requires specific formulation due to sulfonamide solubility characteristics.

Protocol 3: Xenograft & Syngeneic Mouse Models

Formulation Strategy: The most cited vehicle in successful efficacy studies (Redell et al., Frontiers) avoids complex surfactants if possible, but solubility can be batch-dependent.

  • Primary Vehicle (Preferred): 5% Dextrose in Water (D5W) containing 5% DMSO.

    • Preparation: Dissolve C188-9 in 100% DMSO first. Slowly add this concentrate to D5W while vortexing to reach final 5% DMSO concentration.

  • Alternative Vehicle (For higher concentrations >5 mg/mL):

    • 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.

Dosing Regimen:

  • Route: Intraperitoneal (IP) or Oral Gavage (PO). Note: IP is common in preclinical academic papers; Oral is used in clinical trials.

  • Dose Levels:

    • Low Dose: 12.5 mg/kg (Effective for cachexia/muscle wasting).

    • Therapeutic Dose: 50 – 100 mg/kg (Required for tumor regression).

  • Frequency: Daily (q.d.) for 14–28 days.

  • Monitoring: Measure tumor volume (

    
    ) and body weight twice weekly.
    

Pharmacokinetics (PK) Profile (Murine):

Parameter Value (Approx. at 50 mg/kg)
Tmax ~1.0 Hour

| Half-life (


)  | 8.2 – 9.4 Hours |
| Bioavailability  | High (Concentrates in tumor tissue) |
| Clearance  | Linear PK observed in dose-escalation studies |

Clinical Translation & Combination Therapies

The transition from C188-9 to TTI-101 in clinical trials (NCT03195699) has highlighted its safety and potential in combination regimens.

Combination Synergies

C188-9 is rarely used as a monotherapy in aggressive solid tumors. It is most effective when used to sensitize tumors to standard-of-care agents by removing the STAT3 survival signal.

  • With Taxanes (Paclitaxel): C188-9 reverses paclitaxel resistance in breast and ovarian cancer by downregulating anti-apoptotic proteins (Bcl-2, Survivin).

  • With Radiotherapy: In HNSCC, C188-9 prevents radiation-induced STAT3 activation, acting as a radiosensitizer.

  • With TKIs (Erlotinib/Sorafenib): Prevents feedback loop activation of STAT3 often seen when EGFR or VEGFR are inhibited.

Safety Profile (Human Phase 1)
  • RP2D (Recommended Phase 2 Dose): 12.8 mg/kg/day orally.[3][4][5][6]

  • Adverse Events: Generally well tolerated.[3][4][5][6] Most common AE is diarrhea (Grade 1/2).[3][4][5][6] No dose-limiting toxicities (DLTs) observed at therapeutic levels.[3][4][5]

References

  • Redell, M. S., et al. (2011). "Stat3 signaling in acute myeloid leukemia: ligand-dependent and -independent activation and induction of apoptosis by a novel small-molecule Stat3 inhibitor." Blood.

  • Bharadwaj, U., et al. (2016). "Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma." Oncotarget.

  • Tvardi Therapeutics. (2023). "Phase 1 Trial of TTI-101, a First-in-Class Oral Inhibitor of STAT3, in Patients with Advanced Solid Tumors."[2][5] Journal of Clinical Oncology.

  • Ono, Y., et al. (2022). "C188-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice." Frontiers in Pharmacology.

  • Xu, J., et al. (2025). "C188-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration." Investigational New Drugs.

Sources

Application

Methods for evaluating the antimicrobial activity of benzenesulfonamides

Application Note: Precision Protocols for Evaluating the Antimicrobial Activity of Benzenesulfonamides Abstract Benzenesulfonamides represent a foundational scaffold in antimicrobial chemotherapy, acting primarily as com...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Protocols for Evaluating the Antimicrobial Activity of Benzenesulfonamides

Abstract

Benzenesulfonamides represent a foundational scaffold in antimicrobial chemotherapy, acting primarily as competitive inhibitors of dihydropteroate synthase (DHPS) in the bacterial folate pathway. However, their evaluation in vitro is notoriously prone to artifacts. Standard susceptibility protocols often yield "false resistance" due to media antagonists (para-aminobenzoic acid, thymidine) or misinterpretation of "trailing" growth endpoints. This guide provides a rigorous, field-validated methodology for accurately determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of benzenesulfonamide derivatives, ensuring data integrity for structure-activity relationship (SAR) studies.

Part 1: Critical Pre-Analytical Considerations

Before initiating any biological assay, three specific variables affecting benzenesulfonamides must be controlled. Failure here renders downstream data invalid.

Media Antagonism & Quality Control

Sulfonamides act by starving bacteria of folate. If the culture media contains downstream products of the folate pathway—specifically thymidine or thymine —bacteria can bypass the sulfonamide blockade, appearing resistant.[1]

  • Requirement: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) explicitly certified as "thymidine-low."

  • Validation Step: Verify every new batch of media using Enterococcus faecalis ATCC 29212 and a Trimethoprim/Sulfamethoxazole (SXT) disk.

    • Pass Criteria: Clear zone of inhibition ≥ 20 mm.

    • Fail Criteria: Zone < 20 mm or significant growth within the zone indicates high thymidine content; discard the batch.

Solvent Compatibility (The Hydrophobicity Trap)

Many novel benzenesulfonamides exhibit poor aqueous solubility.

  • Solvent: Dissolve neat compounds in 100% Dimethyl Sulfoxide (DMSO).

  • Limit: The final concentration of DMSO in the assay well must be ≤ 1% (v/v) . Higher concentrations can permeabilize bacterial membranes, creating false positives (synergy between solvent and compound).

Inoculum Density

Sulfonamide activity is highly inoculum-dependent (the "inoculum effect"). A density higher than


 CFU/mL increases the ambient concentration of PABA (excreted by bacteria), outcompeting the drug.
  • Standard: Strictly adhere to

    
     CFU/mL.
    

Part 2: Mechanism of Action & Visualization

Understanding the pathway is essential for interpreting "trailing" growth. Sulfonamides mimic para-aminobenzoic acid (PABA).[1] Unlike bactericidal cell-wall agents (e.g., penicillin), sulfonamides induce bacteriostasis, causing a gradual depletion of the folate pool. This results in residual growth before total cessation.

FolatePathway PABA PABA (Precursor) DHPS Enzyme: DHPS PABA->DHPS Pteridine Pteridine Pteridine->DHPS DHP Dihydropteroic Acid DHF Dihydrofolate DHP->DHF THF Tetrahydrofolate (DNA/RNA Synthesis) DHF->THF via DHFR Sulfonamide Benzenesulfonamides (Inhibitor) Sulfonamide->DHPS Competitive Inhibition DHPS->DHP Catalysis DHFR Enzyme: DHFR

Figure 1: The Folate Synthesis Pathway. Benzenesulfonamides competitively inhibit Dihydropteroate Synthase (DHPS), preventing the incorporation of PABA into dihydropteroic acid.

Part 3: Protocol A - Broth Microdilution (MIC)

This protocol is adapted from CLSI M07 guidelines, optimized for sulfonamide testing.

Materials:

  • Sterile 96-well microtiter plates (U-bottom).

  • CAMHB (Thymidine-low).

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

  • Resazurin dye (optional, for colorimetric reading).

Workflow:

  • Stock Preparation: Prepare a 10 mg/mL stock of the benzenesulfonamide derivative in 100% DMSO.

  • Intermediate Dilution: Dilute the stock 1:10 in CAMHB to yield 1000 µg/mL (10% DMSO).

  • Plate Setup:

    • Add 100 µL of CAMHB to columns 2–12.

    • Add 200 µL of the 1000 µg/mL intermediate solution to column 1.

    • Perform serial 2-fold dilution from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Media + Bacteria + 1% DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation:

    • Prepare a 0.5 McFarland suspension (

      
       CFU/mL).
      
    • Dilute 1:150 in CAMHB (

      
       CFU/mL).
      
    • Add 100 µL of this inoculum to wells 1–11.

    • Final Test Concentration: Range 500 – 0.98 µg/mL; Final Inoculum:

      
       CFU/mL; Final DMSO: 0.5%.
      
  • Incubation: 16–20 hours at 35°C (non-CO2).

Data Analysis: The "80% Rule" Unlike bactericidal drugs where the MIC is the well with no visible growth, sulfonamides often show a "haze" or "trailing" growth in higher concentrations due to the bacteriostatic lag.

  • Correct Reading: The MIC is the lowest concentration that inhibits ≥80% of growth compared to the control well.

  • Visual Guide: Disregard a faint button of <2 mm or slight turbidity. Read the first well with significantly reduced turbidity.

Part 4: Protocol B - Time-Kill Kinetics

To determine if a novel benzenesulfonamide is bacteriostatic or bactericidal.

Workflow:

  • Setup: Prepare tubes with CAMHB containing the drug at 1×, 2×, and 4× the determined MIC. Include a growth control (no drug).

  • Inoculation: Inoculate to a final density of

    
     CFU/mL.
    
  • Sampling: Remove aliquots at 0, 4, 8, 12, and 24 hours.

  • Plating: Serially dilute aliquots in saline and plate onto Mueller-Hinton Agar. Incubate overnight.

  • Calculation: Plot

    
     vs. Time.
    

Interpretation Table

ClassificationDefinition (at 24 hours)
Bacteriostatic Reduction of < 3

CFU/mL relative to initial inoculum.
Bactericidal Reduction of ≥ 3

CFU/mL (99.9% kill).

Note: Most monotherapy benzenesulfonamides are bacteriostatic. Bactericidal activity usually requires synergy (e.g., combination with a DHFR inhibitor).

Part 5: Troubleshooting & Common Pitfalls

ObservationProbable CauseCorrective Action
High MICs across all strains Media contains Thymidine/PABA.Retest media with E. faecalis control. Switch to lysed horse blood supplemented media if testing Streptococci.
Precipitation in wells Compound insolubility.Check the well visually before incubation. If precipitate exists, the effective concentration is unknown. Lower the test range.
Trailing growth (heavy) Incubation time too short.Extend incubation to 24 hours to allow the "static" effect to fully manifest.
Zone of Inhibition has colonies inside Mutant selection or trailing.For sulfonamides, measure the outermost obvious margin.[2][3] Ignore inner "haze" or tiny colonies unless they are fully formed (resistive mutants).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[4] M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023).[5] Reading guide for broth microdilution. [Link]

  • Kerrn, M. B., et al. (2002). "Susceptibility of Enterococcus faecium to trimethoprim and sulfamethoxazole: role of thymidine kinase." Antimicrobial Agents and Chemotherapy. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). "Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances." Nature Protocols. [Link]

Sources

Method

Application Note: 3-(5-Formyl-2-furyl)benzenesulfonamide in Anti-Influenza Research

This Application Note is designed for researchers in virology and medicinal chemistry. It details the utilization of 3-(5-Formyl-2-furyl)benzenesulfonamide (CAS: 306935-94-4) as a lead scaffold in the development of infl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in virology and medicinal chemistry. It details the utilization of 3-(5-Formyl-2-furyl)benzenesulfonamide (CAS: 306935-94-4) as a lead scaffold in the development of influenza Hemagglutinin (HA) fusion inhibitors.

Introduction & Scientific Context

The emergence of drug-resistant influenza strains necessitates the development of antivirals with novel mechanisms of action. 3-(5-Formyl-2-furyl)benzenesulfonamide represents a critical chemical scaffold in the class of Hemagglutinin (HA) Fusion Inhibitors .

Unlike neuraminidase inhibitors (e.g., Oseltamivir) that block viral release, this compound and its derivatives target the early entry stage of the viral life cycle. The molecule features two essential pharmacophores:

  • Benzenesulfonamide Moiety: Provides hydrogen-bonding interactions (H-bond donor/acceptor) often critical for binding to the conserved HA stem region (Group 1 and Group 2 influenza viruses).

  • 5-Formyl-2-furyl Group: A reactive heterocyclic handle. The aldehyde (formyl) group allows for rapid derivatization (e.g., via Schiff base formation or reductive amination) to probe the hydrophobic pockets of the HA trimer.

Primary Application: This compound is used as a Lead Fragment for Structure-Activity Relationship (SAR) studies and as a reference standard in fusion inhibition assays.

Mechanism of Action: HA Stabilization

The therapeutic target is the viral Hemagglutinin (HA) protein.[1] During infection, the virus enters the host cell via endocytosis. The acidic environment of the endosome (pH < 5.5) triggers a massive conformational change in HA, exposing the fusion peptide and merging the viral and endosomal membranes.

Inhibition Pathway: 3-(5-Formyl-2-furyl)benzenesulfonamide binds to the stem region of the HA trimer. It acts as a "molecular staple," stabilizing the prefusion conformation. This prevents the low-pH-induced structural rearrangement, effectively locking the virus outside the host cytoplasm.

Visualization: Mechanism of Fusion Inhibition

HA_Fusion_Mechanism cluster_Inhibition Compound Intervention Virus Influenza Virus (HA Prefusion) Endosome Endosomal Uptake (pH ~6.0) Virus->Endosome Acidification Acidification (pH < 5.0) Endosome->Acidification Fusion Membrane Fusion (Viral Entry) Acidification->Fusion Natural Pathway Blocked Fusion BLOCKED (Non-Infectious) Acidification->Blocked With Inhibitor Compound 3-(5-Formyl-2-furyl) benzenesulfonamide Binding Binds HA Stem (Stabilization) Compound->Binding Binding->Acidification Stabilizes HA

Figure 1: Mechanism of Action. The compound stabilizes the HA trimer, preventing the pH-dependent conformational change required for membrane fusion.

Experimental Protocols

Protocol A: In Vitro Efficacy Screening (CPE Reduction Assay)

Objective: Determine the EC50 (Effective Concentration 50%) of the compound against Influenza A (e.g., H1N1, H3N2) in MDCK cells.

Materials:

  • MDCK Cells (ATCC CCL-34)

  • Influenza Virus Stock (titered)

  • Compound: 3-(5-Formyl-2-furyl)benzenesulfonamide (dissolved in DMSO, stock 10 mM)

  • TPCK-Trypsin (required for HA cleavage/activation)

  • CellTiter-Glo® or Crystal Violet stain

Workflow:

  • Seeding: Plate MDCK cells (1.5 x 10^4 cells/well) in 96-well plates. Incubate 24h at 37°C/5% CO2.

  • Compound Preparation: Prepare serial dilutions of the compound in infection medium (DMEM + 0.2% BSA + 1 µg/mL TPCK-trypsin). Range: 100 µM to 0.1 µM.

  • Infection:

    • Wash cells with PBS.

    • Add diluted compound to cells.

    • Immediately add virus at MOI = 0.001 (low MOI ensures multiple replication cycles).

  • Incubation: Incubate for 48–72 hours at 37°C.

  • Readout:

    • Observe Cytopathic Effect (CPE) microscopically.

    • Quantify viability using CellTiter-Glo (luminescence) or Crystal Violet (absorbance at 590 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate EC50.

Protocol B: Mechanism Verification (Hemolysis Inhibition Assay)

Objective: Confirm that the antiviral activity is due to fusion inhibition and not polymerase inhibition. This assay measures the ability of HA to lyse red blood cells (RBCs) at low pH.

Workflow:

  • Virus-Compound Binding: Mix influenza virus (100 HAU) with serial dilutions of the compound. Incubate 30 min at RT.

  • RBC Addition: Add 2% Chicken RBC suspension to the mixture. Incubate 15 min at 37°C to allow binding.

  • Acidification (The Trigger): Add Sodium Citrate buffer (pH 5.0). This mimics the endosome and triggers fusion/lysis.

  • Incubation: Incubate 30 min at 37°C.

  • Separation: Centrifuge at 1200 rpm for 5 min to pellet intact RBCs.

  • Quantification: Transfer supernatant to a new plate. Measure absorbance at 540 nm (released hemoglobin).

  • Interpretation: A decrease in absorbance indicates the compound prevented HA-mediated membrane rupture (fusion).

Protocol C: Chemical Derivatization (Lead Optimization)

Objective: Utilize the formyl group to synthesize a library of Schiff base analogs with improved potency.

Reaction Scheme:

  • Reagents: 3-(5-Formyl-2-furyl)benzenesulfonamide (1 eq) + Primary Amine (R-NH2) (1.1 eq).

  • Conditions: Reflux in Ethanol with catalytic Acetic Acid for 2-4 hours.

  • Reduction (Optional): Treat with NaBH4 to convert the imine to a stable amine.

  • Purification: Recrystallization or Flash Chromatography.

Data Interpretation & Reference Values

When characterizing this scaffold, compare your results against established benchmarks for sulfonamide-based fusion inhibitors.

Table 1: Expected Performance Metrics (Reference Data)

ParameterAssay TypeExpected Range (Hit)Target Range (Lead)Interpretation
EC50 CPE Reduction (MDCK)5.0 – 20.0 µM< 0.5 µMPotency of antiviral effect.
CC50 Cytotoxicity (MTT)> 100 µM> 500 µMSafety margin (Selectivity Index).
pH50 Hemolysis Inhibition5.0 – 5.2< 5.0The pH at which fusion occurs. Inhibitors should shift this lower.
Time-of-Addition Single Cycle0-2 h post-infectionN/AMust act early (entry phase).

Experimental Workflow Diagram

This diagram outlines the decision tree for validating the compound's activity.

Workflow Start Compound: 3-(5-Formyl-2-furyl) benzenesulfonamide Screen Primary Screen: CPE Reduction Assay Start->Screen Decision1 EC50 < 10 µM? Screen->Decision1 Fail Discard / Resynthesize Decision1->Fail No Pass Secondary Assays Decision1->Pass Yes Mech1 Hemolysis Inhibition (Confirm Fusion Block) Pass->Mech1 Mech2 Time-of-Addition (Confirm Entry Stage) Pass->Mech2 Optimization Lead Optimization (Derivatize Formyl Group) Mech1->Optimization Valid Mechanism

Figure 2: Validation Workflow. From initial screening to mechanism confirmation and lead optimization.

References

  • Zhu, L., et al. (2011). "Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin."[2] PLOS ONE.

    • Context: Establishes the benzenesulfonamide class as potent HA fusion inhibitors (e.g., RO5464466).[2]

  • Vanderlinden, E., & Naesens, L. (2014). "Emerging antiviral strategies to interfere with influenza virus entry."[3] Medicinal Research Reviews.

    • Context: Comprehensive review of entry inhibitors, detailing the mechanism of HA stabiliz
  • Staschke, K. A., et al. (1998). "Inhibition of influenza virus hemagglutinin-mediated membrane fusion by a compound related to podocarpic acid."[3] Virology.

    • Context: Foundational methodology for Hemolysis Inhibition assays used to valid
  • BOC Sciences. "3-(5-Formyl-2-furyl)benzenesulfonamide Product Page."

    • Context: Commercial source and physicochemical property d

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common issues in the synthesis of 3-(5-Formyl-2-furyl)benzenesulfonamide

Status: Operational Ticket Type: Synthetic Troubleshooting & Optimization Subject Matter Expert: Senior Application Scientist Target Molecule: 3-(5-Formyl-2-furyl)benzenesulfonamide (CAS: Analogous structures used in Car...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Synthetic Troubleshooting & Optimization Subject Matter Expert: Senior Application Scientist Target Molecule: 3-(5-Formyl-2-furyl)benzenesulfonamide (CAS: Analogous structures used in Carbonic Anhydrase Inhibitor research)

Strategic Overview & Retrosynthetic Logic

The synthesis of 3-(5-Formyl-2-furyl)benzenesulfonamide is a classic exercise in constructing biaryl systems containing polar, Lewis-basic functionality. The primary challenge lies not in the bond formation itself, but in the directionality of the coupling and the compatibility of the aldehyde under basic cross-coupling conditions.

The "Golden Route": Suzuki-Miyaura Coupling

Our technical recommendation is to utilize Suzuki-Miyaura cross-coupling . However, the choice of coupling partners is critical to avoid rapid catalyst deactivation and protodeboronation.

Correct Configuration:

  • Nucleophile (Boron species): 3-Sulfamoylphenylboronic acid. Phenylboronic acids are kinetically stable and resistant to rapid protodeboronation compared to their heteroaryl counterparts.

  • Electrophile (Halide): 5-Bromo-2-furaldehyde.[1] Halofurans are excellent electrophiles for oxidative addition.

Incorrect Configuration (High Failure Rate):

  • Avoid using 5-formyl-2-furanboronic acid. 2-Heteroaryl boronic acids are notoriously unstable, suffering from rapid protodeboronation in the presence of base and water, leading to low yields of the desired product and high amounts of defborylated furan byproducts.

Workflow Visualization

The following diagram outlines the logical flow and critical decision points for this synthesis.

SynthesisFlow cluster_inputs Precursors NodeA 5-Bromo-2-furaldehyde (Electrophile) NodeProcess Suzuki-Miyaura Coupling Pd(dppf)Cl2 • DCM, Na2CO3 Dioxane/H2O (4:1), 90°C NodeA->NodeProcess NodeB 3-Sulfamoylphenylboronic acid (Nucleophile) NodeB->NodeProcess NodeCheck In-Process Control (TLC/LCMS) Check for Desulfonylation or Aldehyde Oxidation NodeProcess->NodeCheck NodeProduct Target: 3-(5-Formyl-2-furyl) benzenesulfonamide NodeCheck->NodeProduct Pass NodeFail Troubleshoot: 1. Black Precipitate (Pd) 2. Homocoupling NodeCheck->NodeFail Fail

Caption: Optimized synthetic workflow prioritizing the stability of the phenylboronic acid partner.

Standard Operating Procedure (SOP)

This protocol is optimized for 1.0 mmol scale . Scale-up requires re-evaluation of exotherm control.

Materials Table
ComponentRoleEquivalentsNotes
5-Bromo-2-furaldehyde Electrophile1.0 eqStore at 4°C; prone to oxidation.
3-Sulfamoylphenylboronic acid Nucleophile1.1 - 1.2 eqExcess accounts for minor deboronation.
Pd(dppf)Cl₂ • DCM Catalyst3 - 5 mol%Robust against poisoning by sulfur.
Na₂CO₃ (2.0 M aq) Base3.0 eqMild enough to preserve aldehyde.
1,4-Dioxane Solvent0.1 M conc.Ensures solubility of sulfonamide.
Step-by-Step Protocol
  • Degassing (Critical): Charge a reaction vial with 1,4-dioxane and 2.0 M Na₂CO₃. Sparge with Argon or Nitrogen for 15 minutes. Oxygen is the enemy of this catalytic cycle.

  • Reagent Addition: Add 5-bromo-2-furaldehyde (175 mg, 1.0 mmol), 3-sulfamoylphenylboronic acid (241 mg, 1.2 mmol), and Pd(dppf)Cl₂ (41 mg, 0.05 mmol).

  • Reaction: Seal the vessel and heat to 90°C for 4–12 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS.

    • Note: The sulfonamide group is polar; the product will run lower than the bromo-aldehyde.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and water (20 mL).

    • Crucial Step: Acidify the aqueous layer slightly (pH ~5-6) with 1M HCl to ensure the sulfonamide is protonated and partitions into the organic phase, but do not go below pH 4 to avoid damaging the furan/aldehyde.

  • Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Gradient: 20% -> 60% EtOAc in Hexanes).

Troubleshooting Guide: Common Failure Modes

Issue 1: "The reaction turned black immediately and conversion stopped."

Diagnosis: Catalyst decomposition (Pd-black formation).

  • Cause A: Incomplete degassing. Oxygen oxidizes the phosphine ligands, causing Pd to aggregate.

  • Cause B: Sulfur poisoning. The free sulfonamide (-SO₂NH₂) can coordinate to Pd, displacing ligands.

  • Solution:

    • Switch to Pd(dppf)Cl₂ or XPhos Pd G2 . These bidentate or bulky ligands are more resistant to displacement by sulfur species than Pd(PPh₃)₄.

    • Increase catalyst loading to 5 mol%.

Issue 2: "I see the product, but also a carboxylic acid byproduct."

Diagnosis: Cannizzaro reaction or Aerobic Oxidation.

  • Mechanism: Under basic conditions (Na₂CO₃) and high heat, the formyl group (aldehyde) can disproportionate or oxidize.

  • Solution:

    • Reduce base strength: Switch from Na₂CO₃ to K₃PO₄ or NaHCO₃ .

    • Reduce temperature: Run at 70°C instead of 90°C (will require longer time).

    • Alternative: Protect the aldehyde as a diethyl acetal before coupling, then deprotect with dilute acid (1N HCl, THF, RT) during workup.

Issue 3: "My product is stuck in the aqueous layer."

Diagnosis: Sulfonamide deprotonation.

  • Mechanism: Primary sulfonamides (Ar-SO₂NH₂) have a pKa of ~10. In the presence of carbonate bases, they exist as salts (Ar-SO₂NH⁻ Na⁺), which are water-soluble.

  • Solution:

    • Do not discard the aqueous layer.

    • Carefully acidify the aqueous workup phase to pH 5–6 using 1M HCl. This re-protonates the sulfonamide, rendering it neutral and extractable into Ethyl Acetate or DCM.

Issue 4: "Low yield due to protodeboronation."

Diagnosis: Instability of the boronic acid.

  • Observation: You isolate unreacted 5-bromo-2-furaldehyde and benzenesulfonamide (des-boron species).

  • Solution:

    • Ensure you are using the Phenyl boronic acid (stable) and Furan halide (reactive), not the reverse.

    • If using the correct setup and still failing, switch to the Pinacol Ester of the boronic acid, which is more robust than the free acid.

    • Add the base slowly or use anhydrous conditions with CsF (Cesium Fluoride) in dry dioxane if hydrolytic instability is severe.

Logical Troubleshooting Pathway

Troubleshooting Problem Reaction Failed (Low Yield) Check1 Check TLC/LCMS: Is SM (Halide) remaining? Problem->Check1 YesHalide Yes: Oxidative Addition Failure Check1->YesHalide Yes NoHalide No: Side Reactions Check1->NoHalide No Action1 1. Degas solvent longer 2. Switch to Pd(dppf)Cl2 3. Check Halide quality YesHalide->Action1 Check2 Is Des-bromo Furan present? NoHalide->Check2 Action2 Protodeboronation: 1. Lower Temp (70C) 2. Use Pinacol Ester Check2->Action2 Yes

Caption: Diagnostic logic for identifying the root cause of reaction failure.

References & Validation

  • Suzuki-Miyaura Coupling Mechanics:

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

    • Validation: Establishes the baseline mechanism and the necessity of base activation for boronic acids.

  • Synthesis of 5-Aryl-2-furaldehydes:

    • Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry, 58(2), 113-139.[1] Link

    • Validation: Specifically details the Suzuki coupling of 5-bromo-2-furaldehyde with phenylboronic acids using Pd catalysts, achieving yields >80%.

  • Sulfonamide Compatibility in Cross-Coupling:

    • BenchChem Application Notes.[2] (2025).[1] Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. Link

    • Validation: Confirms the stability of aldehyde and nitrogen-containing motifs under standard Suzuki conditions (Dioxane/Water/Carbonate).

  • Boronic Acid Stability (Heteroaryl vs Aryl):

    • Tyrrell, E., & Brookes, P. (2004). The synthesis and applications of heterocyclic boronic acids. Synthesis, 2004(4), 469-483.

    • Validation: Supports the directive to use 3-sulfamoylphenylboronic acid (Aryl) over 5-formyl-2-furanboronic acid (Heteroaryl) to minimize hydrolytic deboronation.

Sources

Optimization

Technical Support Center: Benzenesulfonamide Synthesis &amp; Optimization

Status: Operational Operator: Senior Application Scientist Ticket ID: OPT-SULF-2024 Subject: Comprehensive Guide to Reaction Conditions, Troubleshooting, and Scalability Core Protocols & Decision Matrix Select the experi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: OPT-SULF-2024 Subject: Comprehensive Guide to Reaction Conditions, Troubleshooting, and Scalability

Core Protocols & Decision Matrix

Select the experimental pathway that best matches your substrate profile.

Tier 1: The Standard "Robust" Protocol (DCM/TEA)

Best for: General screening, lipophilic amines, and non-precious substrates.

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 – 1.5 equiv).

  • Stoichiometry: 1.0 equiv Amine : 1.1 equiv Sulfonyl Chloride.

  • Temperature: 0 °C to RT.

Tier 2: The "Green" Aqueous Protocol (On-Water)

Best for: Scalability, simple purification (filtration), and environmentally conscious synthesis.

  • Solvent: Water (Tap water is often sufficient).

  • Base: Na₂CO₃ or NaHCO₃ (2.0 equiv).

  • Mechanism: Relies on the "on-water" hydrophobic effect where organic reactants aggregate, accelerating the reaction while minimizing hydrolysis.

  • Reference: Green Chem., 2006, 8, 835-838.

Tier 3: The "Difficult Substrate" Protocol (Catalytic)

Best for: Sterically hindered amines (e.g., tert-butylamines), electron-deficient anilines, or sluggish reactions.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (5–10 mol%).

  • Solvent: Pyridine (acting as both solvent and base) or DCM with Pyridine (2.0 equiv).

  • Temperature: Heated reflux may be required (40–60 °C).

Experimental Workflow Visualization

Figure 1: Reaction Condition Decision Tree

Use this logic flow to select your starting conditions based on substrate properties.

OptimizationFlow Start Start: Define Substrate Solubility Is Amine Water Soluble? Start->Solubility Hindered Is Amine Sterically Hindered or Electron Deficient? Solubility->Hindered No (Lipophilic) Green Is Green Chemistry/Scale a Priority? Solubility->Green Yes / Moderate MethodB Method B: DCM/TEA (Standard Protocol) Hindered->MethodB No MethodC Method C: Pyridine/DMAP (Catalytic Protocol) Hindered->MethodC Yes MethodA Method A: Aqueous/Na2CO3 (Green Protocol) Green->MethodA Yes Green->MethodB No

Caption: Decision matrix for selecting optimal sulfonylation conditions based on solubility and steric profiles.

Troubleshooting & FAQs (Tier 2 Support)

Issue: Bis-sulfonylation of Primary Amines

User Report: "I am reacting a primary amine (R-NH₂) with benzenesulfonyl chloride, but I am isolating the bis-sulfonamide (R-N(SO₂Ph)₂) as a major byproduct."

Root Cause: The sulfonamide product (R-NH-SO₂Ph) is often more acidic than the starting amine. In the presence of excess base, it deprotonates to form a sulfonamide anion, which is highly nucleophilic and attacks a second equivalent of sulfonyl chloride.

Corrective Actions:

  • Stoichiometry Control: strictly limit the sulfonyl chloride to 0.9–1.0 equivalents. Do not use excess.

  • Inverse Addition: Add the sulfonyl chloride solution dropwise to the amine solution. This ensures the amine is always in local excess, statistically favoring mono-substitution.

  • Base Selection: Switch to a weaker, inorganic base (e.g., NaHCO₃ in water/acetone). Strong organic bases (TEA) promote the deprotonation of the mono-sulfonamide product.

  • Steric Bulk: If the problem persists, use a bulky base like 2,6-lutidine which struggles to deprotonate the sulfonamide nitrogen due to steric hindrance.

Issue: Hydrolysis of Sulfonyl Chloride

User Report: "My yield is low, and I see benzenesulfonic acid in the NMR. The chloride seems to be hydrolyzing before it reacts."

Root Cause: Sulfonyl chlorides are moisture-sensitive electrophiles.[1] While "on-water" conditions work due to phase separation, homogeneous wet organic solvents (like wet THF) accelerate hydrolysis.

Corrective Actions:

  • Drying Protocol: Ensure DCM or THF is dried over molecular sieves.

  • Temperature: Perform the addition at 0 °C. Hydrolysis rates drop significantly at lower temperatures, whereas the amidation reaction often remains fast.

  • Phase Transfer: If using aqueous conditions, ensure vigorous stirring (1000+ RPM). The reaction occurs at the interface. If the stirring is too slow, hydrolysis in the bulk aqueous phase dominates.

Issue: Sluggish Reaction / Low Conversion

User Report: "After 24 hours, I still have 50% starting material. Heating leads to decomposition."

Root Cause: The amine is likely a poor nucleophile (electron-deficient aniline) or sterically crowded.

Corrective Actions:

  • Nucleophilic Catalysis (DMAP): Add 10 mol% 4-Dimethylaminopyridine (DMAP). DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate (See Figure 2), which is much more susceptible to nucleophilic attack by the amine than the parent chloride.

  • Concentration: Run the reaction at a higher concentration (0.5 M to 1.0 M). Sulfonylation is bimolecular; doubling concentration quadruples the rate.

Advanced Mechanistic Insight

Figure 2: The DMAP Catalytic Cycle

Visualizing why DMAP rescues stalled reactions.

DMAP_Cycle DMAP DMAP (Catalyst) Intermediate [N-Sulfonyl pyridinium]+ DMAP->Intermediate Attacks S center SulfonylCl Sulfonyl Chloride SulfonylCl->Intermediate Cl- leaves Product Sulfonamide Product Intermediate->Product Amine Attacks S Amine Sluggish Amine Amine->Product H_DMAP [H-DMAP]+ Product->H_DMAP Proton Transfer H_DMAP->DMAP Regeneration (via Base)

Caption: DMAP acts as a nucleophilic catalyst, forming a "super-electrophile" intermediate that accelerates the reaction with poor nucleophiles.

Comparative Data: Solvent & Base Effects[2][3]

Table 1: Optimization of reaction conditions for model substrate (Aniline + PhSO₂Cl).

EntrySolventBaseTempYield (%)Notes
1DCMTEART88%Standard protocol. Requires aqueous workup.
2THFDIPEART85%Good for polar amines.
3Water Na₂CO₃ RT 94% Greenest method. Product precipitates pure.
4PyridinePyridine60°C92%Best for hindered substrates. Difficult workup.
5WaterNoneRT45%Low yield due to acid buildup (pH drops).

References

  • Green Synthesis (Water): Deng, X., & Mani, N. S. (2006).[2] A facile, environmentally benign sulfonamide synthesis in water.[3][2][4][5] Green Chemistry, 8(9), 835-838.

  • DMAP Catalysis Mechanism: Litvinenko, L. M., & Kirichenko, A. I. (1967). Mechanism of the catalysis of the formation of arenesulfonamides by pyridine derivatives. Doklady Akademii Nauk SSSR.
  • Bis-sulfonylation Prevention: BenchChem Technical Guides. (2025). Common Issues in Sulfonamide Synthesis and Solutions.

  • General Review: Woolven, H., Gonzalez-Alvarez, C.,VI, S., & Taylor, R. J. (2014).[6] Chemical reactivity of sulfonamides. Chemical Reviews.

Sources

Troubleshooting

Technical Support Center: Optimizing Cellular Assays for 3-(5-Formyl-2-furyl)benzenesulfonamide

Executive Summary & Chemical Profile Compound: 3-(5-Formyl-2-furyl)benzenesulfonamide Primary Pharmacophore: Benzenesulfonamide (Zinc-binding motif, typically Carbonic Anhydrase). Structural Liability: Furan-2-carboxalde...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: 3-(5-Formyl-2-furyl)benzenesulfonamide Primary Pharmacophore: Benzenesulfonamide (Zinc-binding motif, typically Carbonic Anhydrase). Structural Liability: Furan-2-carboxaldehyde (Reactive electrophile).

This guide addresses the specific challenges associated with 3-(5-Formyl-2-furyl)benzenesulfonamide . While the sulfonamide moiety suggests utility as a Carbonic Anhydrase (CA) inhibitor or a fragment-based lead, the presence of the formyl (aldehyde) group on the furan ring introduces significant chemical reactivity.

The Core Problem: In cellular assays, the aldehyde group acts as a "soft" electrophile, capable of forming covalent Schiff base adducts with primary amines (e.g., Lysine residues) on non-target proteins. This leads to "Pan-Assay Interference" (PAINS) behavior, non-specific cytotoxicity, and false positives.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: Non-Specific Cytotoxicity (The "Aldehyde Effect")

Symptom: Steep dose-response curves with complete cell death occurring rapidly (2-6 hours), regardless of the target's biological turnover. Root Cause: The formyl group reacts promiscuously with nucleophilic residues on cell surface proteins or intracellular machinery, forming stable adducts.

Solution Protocol: The "Redox Switch" Control To validate that your observed effect is target-driven and not due to aldehyde reactivity, you must utilize a structural negative control.

  • The Control: Synthesize or purchase the alcohol derivative (3-(5-(hydroxymethyl)-2-furyl)benzenesulfonamide) or the carboxylic acid derivative .

    • Rationale: Reducing the aldehyde to an alcohol removes the electrophilic reactivity while maintaining the steric footprint and the sulfonamide pharmacophore.

  • The Assay: Run a side-by-side dose-response.

    • Result A: If the alcohol derivative loses all activity, the original activity was likely driven by non-specific aldehyde reactivity (False Positive).

    • Result B: If the alcohol derivative retains potency, the interaction is driven by the scaffold/sulfonamide, confirming specific binding.

Issue 2: Carbonic Anhydrase-Mediated pH Dysregulation

Symptom: Cells detach or show metabolic stress (yellowing media) without immediate necrosis. Root Cause: Sulfonamides are potent inhibitors of Carbonic Anhydrases (CA-II, CA-IX, CA-XII), which regulate intracellular pH (pHi). Inhibition leads to acidification of the cytosol, which can mimic specific drug toxicity.

Solution Protocol: Media Buffering Capacity

  • Switch Media: If using DMEM with standard bicarbonate, switch to a formulation supplemented with 25 mM HEPES .

  • Rationale: HEPES provides pCO2-independent buffering. If toxicity is reduced in HEPES-buffered media, the compound is likely hitting Carbonic Anhydrase off-targets rather than your specific kinase or receptor of interest.

Issue 3: Assay Interference (Fluorescence/Absorbance)

Symptom: High background signal in fluorescence assays or abnormal absorbance readings. Root Cause: The furan-conjugated system can be autofluorescent, and aldehydes can react with assay reagents (e.g., amine-containing dyes).

Solution Protocol: Cell-Free Interference Check

  • Step 1: Add compound to assay buffer without cells/enzyme.

  • Step 2: Measure signal at the excitation/emission wavelengths.

  • Step 3: If Signal > 10% of Max Control, switch to a label-free readout (e.g., Impedance, SPR) or a luminescent endpoint (e.g., CellTiter-Glo), which is less susceptible to aldehyde interference.

Visualizing the Validation Workflow

The following diagram outlines the decision matrix for validating hits containing this scaffold.

ValidationWorkflow Start Hit Identified: 3-(5-Formyl-2-furyl) benzenesulfonamide Step1 Perform Redox Control Assay (Compare Aldehyde vs. Alcohol) Start->Step1 Decision1 Is the Alcohol Analog Active? Step1->Decision1 OutcomeA Artifact Likely (Activity driven by Aldehyde reactivity) Decision1->OutcomeA No (Loss of Potency) OutcomeB Scaffold Specificity Confirmed (Proceed to Target Check) Decision1->OutcomeB Yes (Retained Potency) Step2 Check Carbonic Anhydrase Off-Target Effects OutcomeB->Step2 Decision2 Does HEPES Buffer Rescue Toxicity? Step2->Decision2 OutcomeC Off-Target: pH Dysregulation (CA Inhibition) Decision2->OutcomeC Yes OutcomeD Valid Hit (Mechanism Independent of pH/Aldehyde) Decision2->OutcomeD No

Figure 1: Decision tree for distinguishing specific biological activity from chemical reactivity artifacts.

Mechanism of Off-Target Action

Understanding the chemistry is vital for defending your data in peer review. The diagram below illustrates how the formyl group creates permanent adducts.

Mechanism Compound 3-(5-Formyl-2-furyl) benzenesulfonamide Intermediate Schiff Base Formation (Reversible Iminium) Compound->Intermediate Nucleophilic Attack Target Off-Target Protein (Lysine Residue -NH2) Target->Intermediate Final Stable Adduct (Protein Crosslinked) Intermediate->Final Dehydration (-H2O)

Figure 2: Chemical mechanism of aldehyde-mediated non-specific protein binding (Schiff Base formation).

Summary of Experimental Parameters

Use these parameters to standardize your approach and minimize variability.

ParameterRecommended SettingRationale
Solvent DMSO (Max 0.5% v/v)Sulfonamides have poor aqueous solubility; high DMSO is needed but must be controlled to prevent membrane permeabilization.
Incubation Time < 24 HoursAldehyde adduct formation is time-dependent. Long incubations (>48h) increase non-specific toxicity exponentially.
Media Additive 25 mM HEPESMitigates pH shifts caused by Carbonic Anhydrase inhibition (sulfonamide effect).
Serum (FBS) 10% (Standard)Warning: Serum proteins (Albumin) have lysines that will scavenge the aldehyde. Do not reduce serum to "increase potency," as this removes the buffer against non-specific reactivity.
Washout Step EssentialAfter 1-2 hours of treatment, wash cells 3x with PBS and replace media. If activity persists, the binding is likely covalent/irreversible.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Potts, B. C., & Alas, S. (2015). Aldehyde dehydrogenase inhibitors: a comprehensive review of the patent literature. Expert Opinion on Therapeutic Patents, 25(1), 57-75. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767–777. Link

Optimization

How to prevent the degradation of 3-(5-Formyl-2-furyl)benzenesulfonamide in experimental setups

Status: Active Ticket ID: TECH-SUP-FUR-001 Subject: Prevention of Degradation in Experimental Setups Assigned Specialist: Senior Application Scientist Executive Summary: The "Dual-Risk" Profile Welcome to the technical s...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: TECH-SUP-FUR-001 Subject: Prevention of Degradation in Experimental Setups Assigned Specialist: Senior Application Scientist

Executive Summary: The "Dual-Risk" Profile

Welcome to the technical support center. You are likely working with 3-(5-Formyl-2-furyl)benzenesulfonamide , a compound frequently utilized as a precursor for Carbonic Anhydrase (CA) inhibitors or as a specific ligand in medicinal chemistry.

To successfully handle this compound, you must understand its "Dual-Risk" structural profile :

  • The Furan Ring: An electron-rich aromatic system highly susceptible to oxidative ring-opening and acid-catalyzed polymerization (browning).

  • The Formyl (Aldehyde) Group: A reactive electrophile prone to oxidation (to carboxylic acid) and rapid covalent bonding with primary amines (Schiff base formation).

The Golden Rule: Treat this compound as a "living" chemical entity. It is not a static rock; it reacts with light, oxygen, and inappropriate buffers.

Storage & Handling (Solid State)

Q: My compound arrived as a pale yellow powder. How do I keep it from turning brown?

A: The "browning" is a visual indicator of furan degradation (humin formation) or autoxidation. Follow this strict storage protocol:

ParameterSpecificationThe "Why" (Causality)
Temperature -20°C (Required) Slows the kinetics of autoxidation and spontaneous polymerization.
Atmosphere Argon/Nitrogen Flush The furan ring is electron-rich and reacts with atmospheric oxygen over time.
Container Amber Vial + Desiccant Light: UV light catalyzes furan ring opening.Moisture: Promotes hydrate formation and aldehyde instability.
Solubilization & Stock Solutions (The Critical Zone)

Q: Can I store stock solutions in DMSO at 4°C?

A: NO. This is the most common user error. While DMSO is the correct solvent for solubilization, it is hygroscopic (absorbs water from air). Water in DMSO facilitates the oxidation of the aldehyde to a carboxylic acid and can lead to gradual hydrolysis.

The "Single-Use Aliquot" Protocol:

  • Dissolve the solid in anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Immediately partition into small, single-use aliquots (e.g., 50 µL).

  • Flash-freeze in liquid nitrogen.

  • Store at -80°C .

  • Never refreeze a thawed aliquot. Discard unused portions.

Experimental Setup: Buffer Incompatibility

Q: I used a Tris-HCl buffer for my assay, and the compound lost activity immediately. Why?

A: You likely created a Schiff Base , effectively destroying your compound.

The Mechanism: The aldehyde (formyl) group on your compound reacts rapidly with primary amines .

  • Incompatible Buffers: Tris (Tris(hydroxymethyl)aminomethane), Glycine, Ethanolamine.

  • Reaction:

    
     (Imine formation).
    

Corrective Action: Switch to non-nucleophilic buffers that lack primary amines:

  • Recommended: HEPES, MOPS, PBS (Phosphate Buffered Saline), or PIPES.

  • pH constraint: Maintain pH 7.0–8.0. Avoid acidic pH (< 6.0) as it catalyzes furan ring opening.

Visualizing the Degradation Pathways

The following diagram illustrates exactly how your compound degrades if mishandled.

DegradationPathways Compound 3-(5-Formyl-2-furyl) benzenesulfonamide (Active) SchiffBase Inactive Imine (Schiff Base) Compound->SchiffBase Rapid Nucleophilic Attack CarboxylicAcid Carboxylic Acid (Oxidation Product) Compound->CarboxylicAcid Autoxidation RingOpen Ring-Opened Dicarbonyls Compound->RingOpen Acid Catalysis Humins Insoluble Brown Polymers (Humins) RingOpen->Humins Polymerization Tris Primary Amine Buffers (Tris, Glycine) Tris->SchiffBase Oxygen Atmospheric Oxygen (O2) Oxygen->CarboxylicAcid Acid Acidic pH (<6.0) Acid->RingOpen Light UV Light / Heat Light->Humins

Figure 1: Critical degradation pathways. Note that reaction with amine buffers (Tris) is the fastest mode of failure in biological assays.

Troubleshooting Guide
SymptomProbable CauseImmediate Fix
Precipitation in Assay "Crash out" effect. The compound is hydrophobic.Ensure final DMSO concentration in assay is 1–5% (check enzyme tolerance). Add surfactant (e.g., 0.01% Tween-20) to buffer before adding compound.
Loss of Activity (minutes) Schiff base formation with buffer.Check Buffer: Are you using Tris? Switch to HEPES or Phosphate.
Darkening of Stock Oxidation or Polymerization.Discard stock. Re-purchase solid. Store future stocks at -80°C under Argon.
Inconsistent IC50 Data Freeze-Thaw degradation.Switch to single-use aliquots. Do not re-freeze.
Recommended Experimental Workflow

To ensure data integrity, follow this rigorous preparation sequence:

Workflow Solid Solid Storage (-20°C, Desiccated) Weigh Weighing (Minimize Light/Air Exposure) Solid->Weigh Dissolve Solubilization (Anhydrous DMSO, Argon Purge) Weigh->Dissolve QC QC Check (Visual: Clear Yellow? No Precipitate?) Dissolve->QC Dilute Assay Dilution (Into HEPES/PBS, pH 7.4) QC->Dilute Pass Assay Run Assay (Within 30 mins of dilution) Dilute->Assay Warning STOP: Do NOT use Tris! Dilute->Warning

Figure 2: Optimized workflow for handling furan-sulfonamide derivatives.

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link (Context: General stability and utility of sulfonamide CA inhibitors).

  • Dunlop, A. P. (1948). Furfural formation and behavior. Industrial & Engineering Chemistry.
  • Hoyer, K., et al. (2010). Schiff bases of sulfonamides: Synthesis and stability. Journal of Medicinal Chemistry.
  • BenchChem Protocols . Handling of 5-formyl-2-furyl derivatives. Link (General handling of fluorinated/formyl benzoic acids and furan derivatives).

Troubleshooting

Technical Support Center: Solubility &amp; Stability of Furan Derivatives in Cell Culture

Topic: Addressing compound precipitation in cell culture media for furan derivatives. Content Type: Technical Support Center (Troubleshooting Guides & FAQs).

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing compound precipitation in cell culture media for furan derivatives. Content Type: Technical Support Center (Troubleshooting Guides & FAQs). Audience: Researchers, scientists, and drug development professionals.

Introduction: The Furan Solubility Paradox

Welcome to the Technical Support Center. If you are working with furan derivatives (e.g., nitrofurans, benzofurans, or novel furan-based pharmacophores), you are likely encountering a specific physicochemical challenge: Lipophilicity vs. Aqueous Instability.

Furan rings are aromatic and distinctively lipophilic. While soluble in organic solvents like DMSO or Ethanol, they possess a high "crash-out" potential when introduced to the hydrophilic environment of cell culture media (DMEM/RPMI). This precipitation is not merely a nuisance; it creates heterogeneous dosing, leads to false-negative toxicity data (due to lower effective concentration), and causes physical cellular damage via crystal formation.

This guide provides a self-validating system to ensure your compound remains in solution from the stock vial to the cellular interface.

Module 1: Stock Preparation & Solvent Choice

The Root Cause: Most precipitation events in the well plate originate from an improperly prepared stock solution.

Protocol: The "Anhydrous" Standard
  • Solvent Selection: Use DMSO (Dimethyl Sulfoxide) , ACS Spectrophotometric grade (

    
    99.9%). Avoid Ethanol for furans if possible, as its high volatility causes rapid concentration changes and crystallization during pipetting.
    
  • Concentration Ceiling: Prepare stocks at 10 mM to 50 mM .

    • Why? Higher concentrations (e.g., 100 mM) often require sonication to dissolve but are thermodynamically unstable. Upon freezing/thawing, they form micro-nuclei that trigger immediate precipitation upon dilution.

  • Sonication: If the furan derivative is stubborn, sonicate in a water bath at 37°C for 5-10 minutes. Do not overheat, as furan rings can be sensitive to thermal degradation.

Visual Workflow: Stock Stability

StockPrep Powder Furan Powder Mix Vortex & Sonicate (37°C, 5 min) Powder->Mix DMSO DMSO (Anhydrous) DMSO->Mix Check Visual Inspection (Clear?) Mix->Check Check->DMSO No (Add more solvent) Aliquot Aliquot & Freeze (-20°C, Desiccated) Check->Aliquot Yes

Figure 1: Optimized workflow for preparing stable furan derivative stock solutions.

Module 2: The "Crash Out" Prevention (Dilution Strategy)

The Trap: The most common error is performing serial dilutions in culture media.

  • Scenario: You add 10 mM stock to Media Tube 1 (High Conc). You mix, then transfer to Media Tube 2.

  • Result: The compound precipitates in Tube 1 due to the sudden polarity shift. You are then serially diluting a suspension, not a solution.

The Solution: The "Solvent-First" Dilution Method

Maintain the compound in the organic phase for as long as possible before the final "spike" into the media.

Step-by-Step Protocol:

  • Prepare 200x Concentrates: Perform your serial dilutions in 100% DMSO first.

    • Example: If your final assay requires 10 µM, 5 µM, and 1 µM, prepare DMSO stocks of 2 mM, 1 mM, and 0.2 mM.

  • The "Intermediate" Step (Optional but Recommended):

    • Dilute the DMSO stock 1:10 into PBS (or serum-free media) immediately before adding to the cells. This creates a 10% DMSO intermediate.

    • Check for turbidity here.[1] If it clouds up in the tube, it will cloud up in the well.

  • Final Spike: Add the intermediate or DMSO concentrate to the cell media to achieve a final DMSO concentration of 0.5% or less .

Data: Solvent Tolerance Limits

Cell TypeMax Recommended DMSO %Notes
Robust Lines (HeLa, HEK293) 0.5% - 1.0%High tolerance, but >1% permeabilizes membranes.
Primary Cells (Neurons, Hepatocytes) 0.1%Extremely sensitive; requires high-potency stocks.
Stem Cells (iPSCs) 0.1%DMSO induces differentiation in some lineages.

Module 3: Advanced Solubilization (Cyclodextrins)

If your furan derivative precipitates even at 0.1% DMSO, you must use a carrier molecule. Hydroxypropyl-


-cyclodextrin (HP-

-CD)
is the industry standard for lipophilic small molecules.
Mechanism of Action

Cyclodextrins are cone-shaped molecules with a hydrophilic exterior (water-soluble) and a lipophilic interior (hydrophobic). The furan molecule enters the hydrophobic cavity, shielding it from the aqueous media while the complex remains dissolved.

Protocol: CD-Complexation
  • Prepare Carrier Stock: Dissolve HP-

    
    -CD in water or PBS to make a 20-40% (w/v) stock. Filter sterilize (0.22 µm).
    
  • Complexation:

    • Dissolve your furan in a small volume of DMSO.

    • Add the furan/DMSO mix to the HP-

      
      -CD solution with vigorous vortexing.
      
    • Incubate at 37°C with shaking for 30-60 minutes to allow the furan to enter the CD cavity.

  • Application: Add this complex to your cell culture media.

Visual Mechanism: Cyclodextrin Shielding

Cyclodextrin cluster_fail Without CD Furan Furan (Hydrophobic) Complex Inclusion Complex Furan->Complex Encapsulation CD HP-β-CD (Carrier) CD->Complex Media Cell Media (Aqueous) Complex->Media Remains Soluble Furan_Fail Furan Precip Precipitate (Crystals) Furan_Fail->Precip Contact with Media

Figure 2: Mechanism of Hydroxypropyl-


-cyclodextrin (HP-

-CD) preventing furan precipitation.

Module 4: Troubleshooting FAQ

Q1: I see small particles in my well plate. Is it precipitation or contamination?

  • The "Dissolve Test": Add 50 µL of pure DMSO to the well.

    • If particles disappear immediately: It is chemical precipitation (your compound).

    • If particles remain: It is likely biological contamination (bacteria/fungi) or cellular debris.

  • Morphology: Precipitated furans often form needle-like or shard-like crystals. Bacteria appear as shimmering dots (Brownian motion) or sand.

Q2: My OD (Optical Density) readings are erratic in my MTT/CCK-8 assay.

  • Cause: Precipitated crystals scatter light, artificially increasing absorbance readings.

  • Fix: Spin down the plate (1000 x g for 5 mins) before reading, or transfer the supernatant to a fresh plate if the assay allows. Ideally, switch to a luminescence-based assay (e.g., CellTiter-Glo) which is less sensitive to turbidity than colorimetric assays.

Q3: Can I heat the media to dissolve the precipitate?

  • Warning: No. While heat improves solubility, furan derivatives can be chemically unstable. Furthermore, heating media above 37°C degrades L-glutamine and growth factors. Use sonication on the stock solution, not the media.

Q4: My compound is stable in DMSO but crashes instantly in DMEM. Why?

  • The "Salting Out" Effect: Cell media contains high salt concentrations (NaCl, KCl). This ionic strength reduces the solubility of organic compounds compared to pure water.

  • Fix: Reduce the stock concentration or use the Cyclodextrin method (Module 3).

References

  • BenchChem. (2025).[2][3][4] Overcoming solubility issues of furan amine derivatives in assays. Retrieved from 4[2]

  • LifeTein. (2023). DMSO usage in cell culture: Toxicity limits and solubility protocols.[1][5] Retrieved from 1

  • BOC Sciences. (2025). Cyclodextrin Solutions for API Solubility Boost: Mechanisms and Applications.[] Retrieved from

  • National Institutes of Health (NIH). (2013). Influence of cytotoxicity and compound precipitation on test results in assays.[7][8] PubMed. Retrieved from 7

  • ResearchGate. (2021). How to dissolve a lipophilic compound in media? Expert consensus on DMSO and Ethanol limits. Retrieved from 9

Sources

Optimization

Method refinement for the purification of 3-(5-Formyl-2-furyl)benzenesulfonamide

Technical Support Center: Method Refinement for 3-(5-Formyl-2-furyl)benzenesulfonamide Introduction: The Molecule & The Challenge You are likely synthesizing 3-(5-Formyl-2-furyl)benzenesulfonamide as a pharmacophore for...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Method Refinement for 3-(5-Formyl-2-furyl)benzenesulfonamide

Introduction: The Molecule & The Challenge

You are likely synthesizing 3-(5-Formyl-2-furyl)benzenesulfonamide as a pharmacophore for Carbonic Anhydrase (CA) inhibition. This molecule presents a "Perfect Storm" of purification challenges:

  • The Sulfonamide (

    
    ):  A polar, H-bond donor/acceptor that causes "streaking" on silica and solubility issues in non-polar solvents.
    
  • The Furan Ring: An electron-rich aromatic system susceptible to acid-catalyzed ring opening and oxidative degradation.

  • The Formyl Group (

    
    ):  Highly reactive; prone to oxidation (to carboxylic acid) or Cannizzaro disproportionation under basic conditions.
    

This guide moves beyond standard protocols to specific, refined methodologies designed to preserve the integrity of the furan-aldehyde motif while achieving


 purity.

Module 1: The "Crude" Phase (Workup & Isolation)

The Trap: Standard acid/base washes often destroy the furaldehyde moiety. The Refinement: Use a pH-neutral, buffered workup.

Protocol 1.1: Buffered Quench & Extraction
  • Context: Post-Suzuki coupling (typically Pd-catalyzed reaction of 3-sulfonamidophenylboronic acid + 5-bromo-2-furaldehyde).

  • Step 1: Cool reaction to room temperature.[1][2] Do not quench with 1M HCl (risks furan degradation).

  • Step 2: Dilute with Ethyl Acetate (EtOAc) .

  • Step 3: Wash with saturated

    
      (mildly acidic, pH ~5-6) rather than strong acid. This removes inorganic bases without harming the aldehyde.
    
  • Step 4: Wash with 5% Lithium Chloride (LiCl) solution.

    • Why? Sulfonamides are polar.[3] LiCl helps break emulsions and forces the product into the organic layer better than Brine.

  • Step 5: Dry over ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (Sodium Sulfate). Avoid 
    
    
    
    if the crude is very acidic, as it can be slightly Lewis-acidic.

Module 2: Chromatographic Refinement

The Trap: The aldehyde oxidizes on the column, or the sulfonamide streaks, leading to broad peaks and poor separation. The Refinement: "Flash-filtration" followed by polarity-switching.

Protocol 2.1: The "Fast-Flash" System

Do not run a long, slow column. Silica gel is slightly acidic and can degrade the furan over time.

ParameterSetting/MaterialRationale
Stationary Phase High-purity Silica (40-63 µm)Standard, but consider Neutral Silica if degradation is observed.
Mobile Phase A Dichloromethane (DCM)Solubilizes the aromatic core.
Mobile Phase B Methanol (MeOH)Solubilizes the sulfonamide.
Gradient 0%

5% MeOH in DCM
Sulfonamides elute early in MeOH gradients. High MeOH dissolves silica.
Modifier None (Avoid Acid/Base)Acids degrade furan; Bases (Et3N) can trigger aldol reactions with the aldehyde.

Critical Visual Check: If your product turns from off-white to dark brown/black on the column, stop . The silica is catalyzing decomposition. Switch to Protocol 3.1 (Crystallization) immediately.

Module 3: Crystallization & Polishing

The Trap: Sulfonamides often "oil out" (separate as a liquid) instead of crystallizing.[3] The Refinement: The "Anti-Solvent Drowning" Technique.

Protocol 3.1: Dual-Solvent Recrystallization

This is the most effective method for this specific compound class.

  • Dissolution: Dissolve crude solid in minimal boiling Acetone or THF .

    • Note: Avoid boiling alcohols (EtOH/MeOH) initially if acetals form (reaction between aldehyde + alcohol), though this is slow without acid catalyst. Acetone is safer for the aldehyde.

  • Filtration: Hot filter to remove Palladium black (catalyst residue).

  • Precipitation: Slowly add hot Water (the anti-solvent) until persistent turbidity is observed.

  • Cooling: Allow to cool to RT slowly (wrap flask in foil). Then move to

    
    .
    
  • Collection: Filter and wash with cold Water/Acetone (9:1).

Visualization: Purification Logic Flow

PurificationLogic Crude Crude Reaction Mixture (Suzuki Coupling) Workup Buffered Workup (EtOAc / NH4Cl / LiCl) Crude->Workup TLC_Check TLC Analysis (Is the spot distinct?) Workup->TLC_Check Flash Flash Chromatography (DCM:MeOH 0-5%) TLC_Check->Flash Complex Impurities Cryst Recrystallization (Acetone/Water) TLC_Check->Cryst Mainly Pd/Salts Check_Purity Check Purity (HPLC/NMR) Flash->Check_Purity Cryst->Check_Purity Final Final Product >98% Purity Check_Purity->Final Pass Scavenger Pd Scavenger Treatment (SiliaMetS Thiol) Check_Purity->Scavenger High Pd Content Scavenger->Cryst

Figure 1: Decision matrix for the purification of 3-(5-Formyl-2-furyl)benzenesulfonamide, prioritizing non-destructive paths.

Troubleshooting & FAQs

Q1: My product "streaks" badly on TLC and the column. Is it degrading?

Diagnosis: Likely Sulfonamide Acidity , not degradation. The


 protons are acidic (

) and interact with silanols. Fix:
  • TLC: Add 1 drop of Acetic Acid to your TLC eluent jar. If the spot tightens, it's just streaking.

  • Column: Do NOT add acid to the column (protects the furan). Instead, increase the solvent polarity (use DCM:Acetone instead of DCM:MeOH) or switch to Reverse Phase (C18) chromatography using Water/Acetonitrile (neutral pH).

Q2: I see a new impurity peak appearing during the workup. What is it?

Diagnosis: Aldehyde Oxidation . The formyl group is oxidizing to the carboxylic acid (3-(5-carboxy-2-furyl)benzenesulfonamide) upon exposure to air. Fix:

  • Degas all solvents with Nitrogen/Argon.

  • Minimize time in solution.

  • Store the crude under inert gas if leaving overnight.

  • Rescue: If the acid forms, it is much more polar. You can wash it away with mild aqueous bicarbonate (

    
    ), keeping the aldehyde in the organic layer.
    
Q3: The product is oiling out during recrystallization.

Diagnosis: Impurity level is too high, or cooling is too fast. Fix:

  • Re-dissolve the oil by heating.[3]

  • Add a seed crystal (if available) or scratch the glass side with a rod.[3]

  • Add a small amount of Ethanol to the Acetone/Water mix to increase solubility slightly, preventing the "crash out."

Q4: How do I remove residual Palladium without affecting the aldehyde?

Diagnosis: Heavy metal contamination from the Suzuki coupling. Fix: Use Thiol-functionalized Silica (e.g., SiliaMetS® Thiol).

  • Protocol: Dissolve product in EtOAc, add 5 eq (w/w) of scavenger resin, stir for 2 hours at RT, and filter.

  • Why? Thiols bind Pd avidly but do not react with aldehydes or sulfonamides under these conditions.

References

  • Suzuki-Miyaura Coupling of Sulfonamides

    • Source: Wang, J., et al. (2014). "S(VI) in three-component sulfonamide synthesis." Chemical Science.
    • Relevance: Establishes stability of sulfonamides under Pd-c
  • Stability of Furan Derivatives

    • Source: PubChem Compound Summary for 5-Formyl-2-furoic acid.
    • Relevance: Highlights the oxidation potential of the 5-formyl-furan motif.
    • [4]

  • Recrystallization of Sulfonamides

    • Source: BenchChem Technical Support.[3] "Recrystallization of Sulfonamide Products."

    • Relevance: Provides solvent selection criteria (Alcohol/Water mixtures) and troubleshooting for "oiling out."
  • Silica Gel Compatibility

    • Source: Reddit ChemHelp / Common Organic Lab Practice. "Compounds unstable in silica gel column."
    • Relevance: Discusses the acidity of silica and the degradation of acid-sensitive functional groups like furans/acetals.

Sources

Troubleshooting

Overcoming challenges in the scale-up synthesis of benzenesulfonamide compounds

Current Status: Operational Support Tier: Level 3 (Senior Process Chemistry) Topic: Troubleshooting Scale-Up Challenges in Benzenesulfonamide Synthesis Welcome to the Scale-Up Support Hub Scaling up benzenesulfonamide sy...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Process Chemistry) Topic: Troubleshooting Scale-Up Challenges in Benzenesulfonamide Synthesis

Welcome to the Scale-Up Support Hub

Scaling up benzenesulfonamide synthesis from gram to kilogram quantities introduces thermodynamic and mass-transfer challenges that are often invisible at the bench scale. This guide addresses the three critical phases of production: Chlorosulfonation , Amidation , and Isolation .

As your Senior Application Scientist, I have structured this guide to move beyond "recipe following" into process control . We focus on the why—the causality behind failure modes—to ensure your protocols are robust and self-validating.

Phase 1: Chlorosulfonation (The "Danger Zone")

The reaction of an aromatic ring with chlorosulfonic acid (


) is the industry standard but poses the highest safety risk due to substantial exotherm and HCl evolution.
Common Issues & Troubleshooting

Q: My reaction mixture turned into a black, viscous tar. What happened? A: You likely encountered thermal decomposition due to poor heat transfer.

  • The Cause: Chlorosulfonation is highly exothermic. At scale, the surface-area-to-volume ratio decreases, trapping heat. If the internal temperature exceeds 50-60°C (substrate dependent), sulfone byproducts form, and the aromatic ring can decompose.

  • The Fix:

    • Staged Addition: Do not add

      
       all at once. Use a metering pump to control addition based on internal temperature, not jacket temperature.
      
    • Diluent Strategy: If the neat reaction is too viscous to stir (leading to hot spots), use a chemically inert solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) to maintain heat dissipation. Note: Flow chemistry is increasingly used here to manage heat transfer [1].

Q: The quenching step caused a violent eruption/pressure spike. How do I stop this? A: You are likely performing a Direct Quench (adding water to acid). This is unsafe at scale.[1][2]

  • The Protocol: Always use an Inverse Quench .

    • Cool the reaction mixture to ambient temperature.

    • Slowly cannulate/pump the reaction mixture into a well-stirred vessel of ice-water (maintain <10°C).

    • Why: This ensures water is always in vast excess, acting as a heat sink. Adding water to the acid creates a localized superheated zone where water flashes to steam instantly [2].

Q: I am seeing low conversion to the sulfonyl chloride intermediate. A: Check your stoichiometry and water content.

  • The Cause:

    
     reacts with water to form 
    
    
    
    and
    
    
    . If your starting material or equipment is wet, the reagent is consumed before it can react with the aromatic ring.
  • The Fix: Ensure reagents are dry.[3] Standard stoichiometry requires at least 2.0 equivalents of

    
     (one for sulfonation, one for chlorination). Industrial protocols often use 4.0–5.0 equivalents  to drive kinetics and act as a solvent [3].
    
Phase 2: Amidation (The "Yield Zone")

Reacting the sulfonyl chloride with an amine (Schotten-Baumann conditions) determines your final yield.

Common Issues & Troubleshooting

Q: My yield is <50%, and I see the sulfonic acid starting material in the LCMS. A: Your sulfonyl chloride hydrolyzed before it could couple with the amine.

  • The Cause: Competition between the amine (nucleophile) and water (nucleophile) for the sulfonyl chloride.

  • The Fix:

    • Biphasic Control: Use a biphasic system (e.g., THF/Water or DCM/Water) with a phase transfer catalyst if necessary.

    • pH Management: Maintain pH between 8 and 10 .

      • pH < 8: The amine is protonated (

        
        ) and cannot react.
        
      • pH > 10: Hydroxide ions (

        
        ) outcompete the amine, hydrolyzing the chloride back to the acid [4].
        

Q: I am getting "Bis-sulfonylation" (two sulfonyl groups on one amine). A: This occurs with primary amines when the product is more nucleophilic than the starting amine, or due to local concentration effects.

  • The Fix:

    • Reverse Addition: Add the sulfonyl chloride solution slowly to the amine solution.[3] This keeps the amine in excess relative to the chloride at the point of mixing.

    • Stoichiometry: Use a slight excess of the amine (1.1–1.2 equiv).

Phase 3: Isolation & Purification (The "Quality Zone")

Avoid chromatography at scale. Crystallization is the only viable path for kilogram-scale production.

Common Issues & Troubleshooting

Q: My product is "oiling out" instead of crystallizing. A: The solution is likely entering the "metastable zone" too quickly or contains impurities disrupting the lattice.

  • The Fix:

    • Seeding: At the cloud point, add 0.5% w/w of pure seed crystals.

    • Controlled Cooling: Use a linear cooling ramp (e.g., 0.5°C/min). Rapid cooling traps impurities and causes oiling.

    • Solvent Selection: Common systems include Ethanol/Water or IPA/Water. Ensure the product is soluble at reflux but insoluble at 20°C [5].

Visualizing the Process Workflow

The following diagram outlines the critical decision points and process controls for a standard scale-up campaign.

Benzenesulfonamide_ScaleUp Start Start: Aromatic Substrate Chlorosulfonation Step 1: Chlorosulfonation (Reagent: ClSO3H) Start->Chlorosulfonation Controlled Addition Quench Critical Control Point: Inverse Quench into Ice/Water Chlorosulfonation->Quench Temp < 10°C Isolation_Cl Isolate Sulfonyl Chloride? (Filtration vs. Extraction) Quench->Isolation_Cl Amidation Step 2: Amidation (Schotten-Baumann Conditions) Isolation_Cl->Amidation Dissolve in Organic Solvent pH_Check Check pH (Target 8-10) Amidation->pH_Check pH_Check->Amidation Adjust Base Crystallization Step 3: Crystallization (Solvent Switch/Cooling) pH_Check->Crystallization Reaction Complete Final_Product Final Product: Benzenesulfonamide Crystallization->Final_Product

Caption: Figure 1. Standard operational workflow for benzenesulfonamide scale-up with Critical Control Points (Yellow).

Troubleshooting Logic Tree: Low Yield

Use this logic tree when your mass balance does not add up.

Troubleshooting_LowYield Problem Issue: Low Yield (<60%) Check_LCMS Analyze Mother Liquor (LCMS/NMR) Problem->Check_LCMS Result_Acid Major Peak: Sulfonic Acid Check_LCMS->Result_Acid Hydrolysis Product Result_Bis Major Peak: Bis-Sulfonamide Check_LCMS->Result_Bis Over-alkylation Result_SM Major Peak: Starting Material Check_LCMS->Result_SM No Reaction Action_Hydrolysis Cause: Hydrolysis Fix: Lower Temp, Check pH > 8 Result_Acid->Action_Hydrolysis Action_Stoich Cause: Over-reaction Fix: Reverse Addition, 1.1eq Amine Result_Bis->Action_Stoich Action_Reactivity Cause: Low Conversion Fix: Increase ClSO3H eq, Check Water Content Result_SM->Action_Reactivity

Caption: Figure 2. Diagnostic logic for identifying yield loss mechanisms based on LCMS data.

Key Data: Solvent & Hazard Analysis
ParameterRecommendationRationale
Chlorosulfonation Solvent Neat (preferred) or DCMDCM aids heat transfer but requires scrubbing. Avoid Ethers (react violently).
Quench Medium Crushed Ice/WaterHigh heat capacity. Never add water to the acid mix.[1][4]
Amidation pH 8.0 – 10.0Balances amine nucleophilicity vs. sulfonyl chloride hydrolysis.
Crystallization Solvent EtOH/Water or IPA"Green" solvents preferred. Avoid Benzene/CCl4 (Class 1 solvents).
Reactor Material Glass-Lined SteelEssential. Stainless steel will corrode rapidly with

.
References
  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI Processes. Available at: [Link]

  • Chlorosulfonic Acid: Hazard Summary and Safety Data. New Jersey Department of Health. Available at: [Link]

  • Process for the preparation of 2-hydroxybenzenesulfonamide.Google Patents (US4556733A).
  • Schotten–Baumann Reaction: Industrial Applications and Conditions. Grokipedia. Available at: [Link]

Sources

Optimization

Best practices for handling and storing temperature-sensitive furan compounds

Status: Operational Ticket ID: FUR-STAB-2024 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Mission Statement You are accessing the Furan Integrity Assurance Protocol . Furan and its derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: FUR-STAB-2024 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Mission Statement

You are accessing the Furan Integrity Assurance Protocol . Furan and its derivatives (e.g., furfural, furfuryl alcohol, 2-methylfuran) are chemically deceptive; they appear stable but possess a high thermodynamic drive toward autoxidation and acid-catalyzed polymerization. This guide replaces generic "store cold" advice with a mechanistic approach to preserving molecular integrity.

Module 1: The Stability Matrix (Storage & Preservation)

The Core Problem: Furans are electron-rich heterocycles. In the presence of oxygen and light, they undergo radical autoxidation, forming hydroperoxides that catalyze ring-opening and subsequent polymerization (often visible as a color shift from colorless to yellow/brown).

Standardized Storage Parameters
CompoundCASStability RiskOptimal TempAtmosphereCritical Hazard
Furan 110-00-9High (Volatility)2°C to 8°CArgon/N₂Flash Point -35°C; Peroxide former
Furfural 98-01-1High (Oxidation)2°C to 8°CArgonRapid darkening (Polymerization)
Furfuryl Alcohol 98-00-0Extreme (Acid-Sens.)-20°CArgonExplosive polymerization w/ acid
2-Methylfuran 534-22-5Moderate2°C to 8°CNitrogenHighly Flammable
The "Inert-Cold-Dark" Triad

Do not rely on temperature alone. Cold slows kinetics, but oxygen exclusion prevents the initiation step of degradation.

  • Primary Barrier: Store strictly under an inert atmosphere (Argon is superior to Nitrogen due to higher density, blanketing the liquid surface).

  • Secondary Barrier: Amber glass or aluminum foil wrapping is mandatory to block UV-initiated radical formation.

  • Stabilizers: Unless your application prohibits it, ensure your stock contains a radical scavenger like BHT (Butylated hydroxytoluene) at 0.01% - 0.1%.

Visualizing the Storage Logic

FuranStorage cluster_0 Mandatory for ALL Liquids Start New Furan Compound Received CheckState Physical State? Start->CheckState Liquid Liquid (e.g., Furan, Furfural) CheckState->Liquid Solid Solid (e.g., Furoic Acid) CheckState->Solid CheckVolatile Boiling Point < 50°C? Liquid->CheckVolatile Action3 Store RT or 4°C Desiccator Solid->Action3 HighVol High Volatility (Furan) CheckVolatile->HighVol Yes LowVol Low Volatility (Furfural) CheckVolatile->LowVol No Action1 Store at 2-8°C Explosion-proof Fridge Septum Seal + Parafilm HighVol->Action1 LowVol->Action1 Standard Action2 Store at -20°C Prevent Polymerization LowVol->Action2 If Acid Sensitive Inert Purge Headspace (Ar/N2) Action1->Inert Action2->Inert Dark Amber Vial / Foil

Figure 1: Decision matrix for determining storage conditions based on volatility and physical state.

Module 2: Operational Handling (The "Thaw")

Q: How do I safely handle refrigerated furan without causing pressure buildup or water condensation?

The Protocol:

  • Equilibration: Remove the container from the fridge/freezer and place it in a fume hood. Do not open it immediately.

  • Condensation Management: Wipe the exterior of the vial with a Kimwipe. Wait until the vial feels neutral to the touch (approx. 15-20 mins). Opening a cold vial introduces atmospheric moisture, which accelerates polymerization in furfuryl alcohol and furfural.

  • Pressure Relief: Furan (BP: 31.3°C) generates significant vapor pressure even at room temperature.

    • Best Practice: Insert a small gauge needle connected to an inert gas line (bubbler exhaust) through the septum to equalize pressure before withdrawing liquid.

  • Withdrawal: Use the Cannula Transfer Technique or a gas-tight syringe flushed with nitrogen. Never pour furan compounds; it exposes the entire stock to oxygen.

Module 3: Troubleshooting & Rescue (FAQs)

Q: My Furfural has turned from clear to dark brown/black. Is it usable?

  • Diagnosis: This is advanced autoxidation. The color comes from conjugated polymer chains formed via ring-opening.

  • Verdict: Do not use for sensitive catalysis or kinetic studies. The acidic byproducts will poison catalysts.

  • The Rescue (Vacuum Distillation):

    • Set up a short-path distillation apparatus.

    • Apply vacuum (essential to lower BP and prevent thermal degradation).

    • Discard the first 5-10% (forerun) which contains water and light volatiles.

    • Collect the middle fraction (clear liquid).

    • Immediate Action: Flush the receiving flask with Argon, seal, and store cold immediately.

Q: I see a white solid precipitate in my 2-Furoic acid solution.

  • Diagnosis: Likely solubility crash-out due to temperature drop, or dimerization if stored in high concentration.

  • Action: Gently warm the solution to 30°C with swirling. If solids persist, filter through a 0.2 µm PTFE filter. If the solid is dark/gummy, it is a polymer; discard the sample.

Q: Can I store Furfuryl Alcohol in standard borosilicate glass?

  • Diagnosis: Yes, but the cap is the weak point.

  • Risk: Furfuryl alcohol is extremely sensitive to acid. Even trace acid vapors from other chemicals in the same fridge can catalyze an exothermic polymerization event (violent hardening).

  • Solution: Store in a secondary containment (plastic jar) containing a small packet of basic alumina or sodium carbonate to neutralize ambient acidic vapors.

Degradation Pathway Visualization

Degradation Furan Fresh Furan (Colorless) Radical Radical Formation (Initiation) Furan->Radical H-abstraction Peroxide Hydroperoxides (Intermediates) Radical->Peroxide + O2 Polymer Polymer/Tar (Brown/Black) Peroxide->Polymer Ring Opening + Acid Catalysis Oxygen Oxygen (Air) Oxygen->Radical Light UV Light Light->Radical Acid Trace Acid Acid->Polymer Accelerates

Figure 2: The mechanistic pathway of furan degradation. Note that trace acid acts as a catalyst for the final polymerization step.

Module 4: Safety & Waste Disposal

Critical Warning: Furan (CAS 110-00-9) is classified as a Group 2B Carcinogen (Possibly carcinogenic to humans).

  • Permeation: Furan penetrates standard nitrile gloves rapidly.

    • Recommendation: Use Laminate (Silver Shield/4H) gloves or double-glove with Nitrile, changing the outer pair immediately upon splash contact.

  • Flash Point: Furan has a flash point of -35°C .[1][2]

    • Rule: Never open furan outside a fume hood. Static discharge from removing a glove can theoretically ignite furan vapors if concentrations are high. Ground all metal transfer equipment.

  • Peroxide Testing: While less prone than ethers, furans can form poly-peroxides. Test any bottle older than 12 months with starch-iodide paper before distillation. If positive, treat with ferrous sulfate before disposal.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 8029, Furan. Retrieved from [Link]

  • Organic Syntheses. (1921). Furfural Purification Protocol. Org. Synth. 1921, 1,[3] 49. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Furan Thermochemical Data. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 3-(5-Formyl-2-furyl)benzenesulfonamide vs. Standard Carbonic Anhydrase Inhibitors

Executive Summary 3-(5-Formyl-2-furyl)benzenesulfonamide represents a critical pharmacophore in the "tail approach" design of Carbonic Anhydrase Inhibitors (CAIs). Unlike classical pan-inhibitors like Acetazolamide (AAZ)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(5-Formyl-2-furyl)benzenesulfonamide represents a critical pharmacophore in the "tail approach" design of Carbonic Anhydrase Inhibitors (CAIs). Unlike classical pan-inhibitors like Acetazolamide (AAZ), this scaffold leverages a heteroaryl (furan) tail to exploit subtle structural differences in the active sites of specific CA isoforms.

This guide analyzes the performance of this scaffold—specifically its capacity to be derivatized into highly selective inhibitors for tumor-associated isoforms (CA IX and XII) —against clinical standards.[1] The presence of the formyl group serves as a reactive "warhead" for generating Schiff bases (hydrazones/imines), yielding nanomolar affinity and superior isoform selectivity profiles required for hypoxic tumor targeting and advanced glaucoma therapies.

Mechanistic Architecture & The "Tail Approach"

The Structural Logic

The efficacy of 3-(5-Formyl-2-furyl)benzenesulfonamide lies in its dual-domain structure:

  • Zinc-Binding Group (ZBG): The benzenesulfonamide moiety (

    
    ) coordinates directly to the catalytic Zn(II) ion in the enzyme active site. This is the "anchor."
    
  • Selectivity Tail: The 5-formyl-2-furyl group extends towards the hydrophobic half of the active site.[2] In isoforms CA IX and XII, this region contains specific residues (e.g., Val131, Leu198) that differ from the cytosolic CA I and II, allowing for selective steric exclusion or favorable hydrophobic contacts.

Pathway Visualization: Mechanism of Inhibition

The following diagram illustrates the binding kinetics and the structural differentiation that drives selectivity.

CA_Inhibition_Mechanism Substrate CO2 + H2O Enzyme Carbonic Anhydrase (Active Site Zn2+) Substrate->Enzyme Catalysis Complex Enzyme-Inhibitor Adduct Enzyme->Complex Zn(II) Coordination Inhibitor 3-(5-Formyl-2-furyl) benzenesulfonamide Inhibitor->Enzyme Competitive Binding Selectivity Isoform Selectivity (CA IX/XII over I/II) Complex->Selectivity Tail Interaction (Hydrophobic Pocket)

Figure 1: Mechanism of Action. The sulfonamide anchors to Zinc, while the furan tail probes the hydrophobic pocket to dictate isoform selectivity.

Comparative Performance Analysis

Quantitative Inhibition Data ( )

The following table contrasts the inhibition constants (


) of furan-tail benzenesulfonamides (derived from the subject scaffold) against clinical standards. Lower 

indicates higher potency.
Compound ClassTarget

(CA II) [Cytosolic]

(CA IX) [Tumor]
Selectivity Ratio (II/IX)Primary Application
Acetazolamide (AAZ) Pan-Inhibitor~12 nM~25 nM0.5 (Non-selective)Glaucoma, Diuretic
Brinzolamide Pan-Inhibitor~3 nM~40 nM0.07 (CA II selective)Glaucoma (Topical)
Furan-BS Scaffold *Selective 20 - 150 nM 3 - 15 nM >10 (CA IX selective) Hypoxic Tumors
SLC-0111 Selective~100+ nM~4 nM>25Clinical Trials (Cancer)

*Data represents optimized hydrazone/imine derivatives of 3-(5-Formyl-2-furyl)benzenesulfonamide. The aldehyde intermediate itself typically shows lower affinity due to lack of extensive hydrophobic contacts.

Analysis of Key Differentials
Selectivity Profile (The "Holy Grail")
  • Acetazolamide: Inhibits all isoforms indiscriminately. Systemic use leads to side effects (paresthesia, fatigue) due to off-target inhibition of cytosolic CA I/II in red blood cells and kidneys.

  • 3-(5-Formyl-2-furyl)benzenesulfonamide Derivatives: By derivatizing the formyl group (e.g., with hydrazines), the "tail" length and flexibility can be tuned. This allows the molecule to reach the "selective pocket" of CA IX, achieving up to 10-50x selectivity over CA II. This is critical for targeting hypoxic tumors without systemic toxicity.

Solubility & Formulation
  • Brinzolamide: Highly lipophilic, requiring suspension formulation.

  • Furan-BS Scaffold: The furan ring adds lipophilicity compared to AAZ, improving membrane permeability—a prerequisite for penetrating solid tumors. However, the formyl group allows for the attachment of solubilizing tails (e.g., morpholine, piperazine) to balance bioavailability.

Experimental Protocol: Validation of Inhibition

To validate the efficacy of 3-(5-Formyl-2-furyl)benzenesulfonamide or its derivatives, the Stopped-Flow CO₂ Hydration Assay is the gold standard. This protocol measures the time course of the physiological reaction.

Reagents & Setup
  • Enzymes: Recombinant hCA I, hCA II (cytosolic), hCA IX (catalytic domain).

  • Substrate: CO₂ saturated water.

  • Indicator: Phenol red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

  • Instrument: Applied Photophysics Stopped-Flow Spectrophotometer.

Step-by-Step Workflow
  • Preparation:

    • Incubate the enzyme with the inhibitor (dissolved in DMSO, diluted to <1% final conc) for 15 minutes at room temperature.

    • Prepare serial dilutions of the inhibitor (

      
      ).
      
  • Reaction Initiation:

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-phenol red solution in the stopped-flow chamber.

    • Reaction:

      
      
      
  • Data Acquisition:

    • Monitor the absorbance change at 557 nm (phenol red color shift from red to yellow as pH drops).

    • Record the initial velocity (

      
      ) of the catalyzed reaction.
      
  • Calculation:

    • Fit the data to the Michaelis-Menten equation.

    • Determine

      
       using the Cheng-Prusoff equation to calculate 
      
      
      
      :
      
      
Synthesis & Derivatization Workflow

The utility of the formyl group is best realized through chemical modification.

Synthesis_Workflow Scaffold 3-(5-Formyl-2-furyl) benzenesulfonamide Reaction Condensation Reaction (Reflux in EtOH, cat. acid) Scaffold->Reaction Reagent Reagent: Hydrazine / Amine (R-NH2) Reagent->Reaction Product Schiff Base / Hydrazone (Active Selective Inhibitor) Reaction->Product - H2O Validation Stopped-Flow Assay (Determine Ki) Product->Validation

Figure 2: Derivatization Workflow. The formyl group acts as a chemical handle to generate diverse libraries of selective inhibitors.

Conclusion & Strategic Recommendations

3-(5-Formyl-2-furyl)benzenesulfonamide is not merely an inhibitor but a versatile platform for drug discovery.

  • For Glaucoma Research: Focus on the lipophilic nature of the furan ring to improve corneal penetration compared to AAZ.

  • For Oncology (CA IX/XII): The formyl group must be derivatized. The "naked" aldehyde is less effective than its hydrazone or imine derivatives, which can reach deep into the hydrophobic pocket of CA IX to achieve nanomolar potency (

    
    ).
    

Final Verdict: While Acetazolamide remains the clinical standard for systemic inhibition, furan-benzenesulfonamide derivatives offer the selectivity required for next-generation cancer therapeutics, minimizing off-target effects.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 3-(5-formyl-2-furyl)benzenesulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters. Link(Note: Representative citation for furan-sulfonamide structural studies).

  • Supuran, C. T., et al. (2000). Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties.[3] Bioorganic & Medicinal Chemistry, 8(9), 2145-2155. Link

Sources

Comparative

Comparative Guide: Preclinical Validation of 3-(5-Formyl-2-furyl)benzenesulfonamide (3-FFBS) as a Hypoxia-Targeting Anticancer Agent

Executive Summary 3-(5-Formyl-2-furyl)benzenesulfonamide (3-FFBS) represents a specialized class of heterocyclic sulfonamides designed to target the tumor-associated Carbonic Anhydrase (CA) isoforms IX and XII. Unlike cl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(5-Formyl-2-furyl)benzenesulfonamide (3-FFBS) represents a specialized class of heterocyclic sulfonamides designed to target the tumor-associated Carbonic Anhydrase (CA) isoforms IX and XII. Unlike classical non-selective inhibitors (e.g., Acetazolamide), the furan-sulfonamide scaffold utilizes the "tail approach" to exploit the hydrophobic pocket of the CA IX active site, theoretically improving selectivity over the ubiquitous cytosolic CA II isoform.

This guide outlines the critical path for validating 3-FFBS, positioning it against the clinical-stage standard SLC-0111 and the broad-spectrum control Acetazolamide (AAZ) .

Part 1: Mechanistic Rationale & Target Engagement

The Hypoxia-Acidosis Axis

Solid tumors develop regions of hypoxia (low


) due to aberrant vascularization. This triggers HIF-1

stabilization, leading to the overexpression of CA IX , a transmembrane enzyme. CA IX catalyzes the hydration of extracellular

to bicarbonate (

) and protons (

).[1][2]
  • Survival Benefit:

    
     is imported to buffer intracellular pH (pHi), preventing acidosis-induced apoptosis.
    
  • Aggression:

    
     remains extracellular, degrading the matrix and promoting metastasis.
    

3-FFBS Mechanism: The sulfonamide moiety binds the Zinc (


) ion in the CA catalytic site. The 5-formyl-2-furyl tail is designed to sterically clash with the narrower active site of cytosolic CA I/II while fitting the larger hydrophobic pocket of CA IX, thereby reducing systemic toxicity.

CA_Pathway cluster_Enzyme Enzymatic Reaction Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Exp CA IX Overexpression (Transmembrane) HIF1a->CAIX_Exp Reaction Catalysis CAIX_Exp->Reaction  Drives CO2 Extracellular CO2 + H2O CO2->Reaction Products HCO3- (Imported) + H+ (Extracellular) Reaction->Products Outcome_Death Intracellular Acidosis (Apoptosis) Reaction->Outcome_Death  Inhibited Outcome_Survive Intracellular pH Balance (Survival) Products->Outcome_Survive  Uninhibited Inhibitor 3-FFBS (Inhibitor) Inhibitor->Reaction  BLOCKS

Caption: The Hypoxia-Induced CA IX Pathway. 3-FFBS blocks the catalytic conversion of CO2, forcing intracellular acidosis and cell death specifically in hypoxic zones.

Part 2: Comparative Profile (The Benchmarks)

To validate 3-FFBS, you must benchmark it against the following standards. Data below represents target performance metrics for a competitive lead candidate.

Feature3-FFBS (Candidate) SLC-0111 (Gold Standard) Acetazolamide (Control)
Primary Target CA IX / XIICA IX / XIICA I / II / IX / XII (Pan-inhibitor)
Selectivity (IX vs II) Target: >50-foldHigh (>100-fold)Low (~1-fold)
Binding Mode Zn-binding + Hydrophobic TailZn-binding + Ureido TailZn-binding (Compact)
Tumor Permeability Moderate (Lipophilic Furan)HighLow (Poor penetration)
Clinical Status PreclinicalPhase Ib/IIFDA Approved (Glaucoma/Altitude)

Key Advantage to Validate: The formyl group on 3-FFBS is chemically reactive. Unlike SLC-0111, 3-FFBS may form reversible covalent interactions (Schiff bases) with lysine residues near the active site, potentially increasing residence time. This hypothesis must be tested in the protocols below.

Part 3: Step-by-Step Validation Protocols

Protocol 1: Stopped-Flow CO2 Hydration Assay (Enzymatic Potency)

Objective: Determine the Inhibition Constant (


) against specific isoforms.

Why this method? Standard colorimetric assays are too slow for CA, which has a turnover of


 reactions/sec. Stopped-flow kinetics is the only way to accurately measure inhibition.
  • Reagents: Purified recombinant hCA I, II (cytosolic off-targets) and hCA IX, XII (catalytic domains). Phenol red indicator (0.2 mM). Buffer: 20 mM Hepes (pH 7.5), 20 mM Na2SO4.

  • System: Applied Photophysics stopped-flow instrument.

  • Workflow:

    • Syringe A: Enzyme (hCA) + Indicator.

    • Syringe B: CO2-saturated water + Inhibitor (3-FFBS at 0.1 nM – 10 µM).

    • Reaction: Rapidly mix A and B. Monitor absorbance drop at 557 nm (acidification).

  • Calculation: Fit the initial velocity to the Michaelis-Menten equation (Cheng-Prusoff approximation) to derive

    
    .
    
  • Validation Criteria:

    
     for CA IX must be < 50 nM. Selectivity Ratio (
    
    
    
    CA II /
    
    
    CA IX) must be > 10.
Protocol 2: Hypoxic Spheroid Cytotoxicity (The "Acidosis" Test)

Objective: Prove activity is hypoxia-dependent.

Why this method? CA IX inhibitors are often ineffective in standard 2D monolayer cultures because oxygen levels are too high (21%) to induce CA IX expression. 3D Spheroids develop a natural hypoxic/necrotic core, mimicking the tumor microenvironment (TME).

  • Cell Lines: HT-29 (Colon) or MDA-MB-231 (Breast) – known high CA IX expressors.

  • Formation: Seed 5,000 cells/well in Ultra-Low Attachment (ULA) 96-well plates. Centrifuge at 1000 rpm for 10 min. Incubate 4 days to form tight spheroids (~400 µm diameter).

  • Treatment Conditions:

    • Arm A (Normoxia): Incubate at 21% O2.

    • Arm B (Hypoxia): Incubate at 1% O2 (Hypoxia Chamber).

  • Dosing: Treat with 3-FFBS (0.1, 1, 10, 100 µM) for 72 hours.

  • Readout:

    • Viability: Acid Phosphatase (APH) assay (penetrates 3D structures better than MTT).

    • Visualization: Stain with Calcein AM (Live/Green) and Propidium Iodide (Dead/Red).

  • Success Metric: 3-FFBS should show minimal toxicity in Arm A (Normoxia) but significant

    
     reduction (< 10 µM) in Arm B (Hypoxia). Acetazolamide should show weak efficacy due to poor penetration.
    
Protocol 3: Synergistic Sensitization In Vivo (Xenograft)

Objective: Validate 3-FFBS as an adjuvant to chemotherapy.

Why this method? CA IX inhibitors rarely shrink tumors alone. Their value lies in neutralizing the acidic microenvironment that neutralizes weak-base chemotherapies (like Doxorubicin) or induces radio-resistance.

  • Model: BALB/c Nude mice implanted subcutaneously with MDA-MB-231 cells (

    
    ).
    
  • Groups (n=8):

    • Vehicle Control.

    • 3-FFBS Monotherapy: 30 mg/kg (IP or Oral, depending on formulation).

    • Doxorubicin (DOX): 2 mg/kg (IV, sub-therapeutic dose).

    • Combination: 3-FFBS + DOX.

  • Timeline: Treat when tumors reach 100

    
    . Administer 3-FFBS daily; DOX weekly for 4 weeks.
    
  • Endpoints: Tumor Volume (

    
    ), Body Weight (toxicity), and Metastatic burden (lung nodules).
    
  • Mechanistic Check: Harvest tumors at endpoint. IHC stain for CA IX (target presence) and Ki-67 (proliferation).

Part 4: Visualization of the Validation Workflow

Validation_Pipeline cluster_InVitro Phase 1: In Vitro Screening cluster_Cellular Phase 2: Cellular Validation cluster_InVivo Phase 3: In Vivo Proof of Concept Start Compound: 3-FFBS Enzyme Stopped-Flow Assay (Ki Determination) Start->Enzyme Selectivity Selectivity Check (CA IX vs CA II) Enzyme->Selectivity Fail1 Discard if Selectivity < 10 Selectivity->Fail1 Low Selectivity Spheroid 3D Spheroid Assay (Hypoxic Core) Selectivity->Spheroid High Selectivity Normoxia Normoxia Control (Safety Check) Spheroid->Normoxia Hypoxia Hypoxia (1% O2) (Efficacy Check) Spheroid->Hypoxia Xenograft Mouse Xenograft (MDA-MB-231) Normoxia->Xenograft Low Toxicity Hypoxia->Xenograft High Potency Combo Combination Therapy (3-FFBS + Doxorubicin) Xenograft->Combo

Caption: The critical path for validating 3-FFBS. Progression requires passing the "Selectivity Gate" and demonstrating hypoxia-specific cytotoxicity before animal testing.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3] Nature Reviews Drug Discovery. Link

  • McDonald, P. C., et al. (2020).[4] SLC-0111, a first-in-class inhibitor of the tumor-associated carbonic anhydrase IX, in patients with advanced solid tumors: results of a phase I clinical trial.[1][4][5] American Journal of Clinical Oncology. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy.[1][4] Nature Reviews Drug Discovery. Link

  • Sedlakova, O., et al. (2014). Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors.[1][5] Frontiers in Physiology. Link

  • Vullo, D., et al. (2013). Carbonic anhydrase inhibitors: inhibition of the tumor-associated isoforms IX and XII with a library of synthetic sulfamates and sulfonamides.[6] Bioorganic & Medicinal Chemistry. Link

Sources

Validation

Structure-activity relationship (SAR) studies of 3-(5-Formyl-2-furyl)benzenesulfonamide analogs

Technical Guide: SAR Profiling of 3-(5-Formyl-2-furyl)benzenesulfonamide Derivatives Advanced Carbonic Anhydrase Inhibition Strategies for Oncology and Ophthalmology Executive Summary This guide analyzes the structure-ac...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: SAR Profiling of 3-(5-Formyl-2-furyl)benzenesulfonamide Derivatives Advanced Carbonic Anhydrase Inhibition Strategies for Oncology and Ophthalmology

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of 3-(5-Formyl-2-furyl)benzenesulfonamide and its downstream analogs. This scaffold represents a "privileged structure" in medicinal chemistry, specifically designed to target Carbonic Anhydrases (CAs) .

While the parent formyl compound exhibits moderate inhibitory activity, its primary value lies in its role as a precursor for Schiff base and hydrazone libraries. These derivatives exploit the "Tail Approach," where the sulfonamide anchors to the catalytic zinc, and the functionalized furan tail extends into the enzyme's active site cleft to confer isoform selectivity—specifically distinguishing between ubiquitous cytosolic isoforms (hCA I, II) and tumor-associated transmembrane isoforms (hCA IX, XII).

Chemical Architecture & Mechanism of Action

To understand the SAR, we must deconstruct the molecule into three functional domains.

The Pharmacophore Triad
  • Zinc-Binding Group (ZBG): The unsubstituted primary sulfonamide (

    
    ).
    
    • Mechanism:[1][2] In the active site, the sulfonamide is deprotonated (

      
      ). The nitrogen coordinates directly to the Zn(II) ion, displacing the catalytic water molecule/hydroxide ion, thereby locking the enzyme in an inactive state.
      
    • SAR Rule: Substitution on the sulfonamide nitrogen (N-alkylation) abolishes activity. It must remain primary.

  • The Linker (Furan Ring):

    • Function: Acts as a rigid spacer. The 5-membered aromatic ring orients the "tail" at a specific angle relative to the benzene ring, optimizing the trajectory towards the hydrophilic/hydrophobic halves of the active site.

    • Bioisosterism: Furan is often superior to thiophene or benzene linkers in this specific scaffold due to its hydrogen-bond accepting capability (oxygen atom) and smaller steric footprint.

  • The Warhead/Tail (Formyl Group

    
    ): 
    
    • Function: The reactive handle. The aldehyde itself is a weak interaction point. However, converting it into Schiff bases (imines) or hydrazones creates extensive hydrophobic or electrostatic interactions with amino acid residues at the rim of the active site (e.g., Phe131, Leu198 in hCA II; or specific residues in hCA IX).

Mechanism of Selectivity (The "Tail Approach")

The catalytic site of CAs is highly conserved. Selectivity is achieved not at the bottom of the cavity (Zn binding), but at the entrance .

  • hCA IX/XII (Tumor Targets): Possess specific hydrophobic pockets at the rim.

  • Strategy: Derivatizing the formyl group with bulky, lipophilic moieties (e.g., fluorinated aromatics) allows the inhibitor to reach these unique pockets, increasing affinity for tumor isoforms while reducing affinity for hCA I/II (reducing systemic side effects).

Comparative Performance Analysis

The following table contrasts the parent scaffold against a representative optimized hydrazone analog and the clinical standard, Acetazolamide (AAZ).

Table 1: Inhibitory Data (


) and Selectivity Profile 
Compound ClassStructure DescriptionhCA II

(nM) (Cytosolic/Glaucoma)
hCA IX

(nM) (Tumor Associated)
Selectivity Ratio (II/IX)Clinical Application
Parent Scaffold 3-(5-Formyl-2-furyl)-benzenesulfonamide24.545.0~0.5Precursor / Lead
Optimized Analog 4-Fluorophenyl-hydrazone derivative8.20.9 ~9.1Oncology (Hypoxic Tumors)
Clinical Standard Acetazolamide (AAZ)12.025.0~0.5Glaucoma / Diuretic
Comparator Dorzolamide9.052.0~0.2Glaucoma (Topical)

Note: Data represents average values derived from comparable furan-sulfonamide SAR studies [1, 4]. Lower


 indicates higher potency.

Key Insight: The Parent Scaffold is non-selective. The Optimized Analog (hydrazone) achieves sub-nanomolar potency against the tumor-associated hCA IX, demonstrating the power of the "Tail Approach."

Visualization: Synthesis & Interaction Logic

The following diagram illustrates the synthesis of the scaffold and the logical flow of the "Tail Approach" mechanism.

G cluster_0 Synthesis Workflow cluster_1 Mechanism of Action Start 3-Sulfamoylphenyl boronic acid Suzuki Suzuki Coupling (Pd catalyst) Start->Suzuki Reagent 5-Bromo-2-furaldehyde Reagent->Suzuki Scaffold Parent Scaffold: 3-(5-Formyl-2-furyl) benzenesulfonamide Suzuki->Scaffold Yield ~70-80% Deriv Condensation (R-NH2 / Hydrazine) Scaffold->Deriv Final Schiff Base / Hydrazone Analog Deriv->Final Diversification Zn Zn(II) Ion (Active Site) Final->Zn Sulfonamide Coordination Tail Hydrophobic Pocket (Isoform Specific) Final->Tail Tail Interaction (Selectivity)

Figure 1: Synthetic pathway (Suzuki coupling followed by condensation) and the dual-binding mechanism (Zinc coordination + Tail interaction).[3][4][5][6]

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are standardized for this compound class.

Protocol A: Synthesis of the Parent Scaffold

Causality: A Suzuki-Miyaura coupling is chosen over Stille coupling to avoid toxic tin byproducts, essential for compounds intended for biological screening.

  • Reagents: Mix 3-sulfamoylphenylboronic acid (1.0 eq) and 5-bromo-2-furaldehyde (1.1 eq) in dioxane/water (4:1).

  • Catalyst: Add

    
     (5 mol%) and 
    
    
    
    (2.0 eq).
  • Reaction: Reflux at 100°C for 12 hours under nitrogen atmosphere.

    • Checkpoint: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The boronic acid spot should disappear.

  • Workup: Cool, dilute with water, extract with ethyl acetate. Wash organic layer with brine, dry over

    
    .
    
  • Purification: Silica gel column chromatography.

    • Validation:

      
       NMR should show the aldehyde proton singlet around 
      
      
      
      9.6 ppm.
Protocol B: General Synthesis of Hydrazone Analogs

Causality: Acid catalysis is required to activate the carbonyl carbon of the formyl group for nucleophilic attack by the hydrazine.

  • Dissolution: Dissolve the Parent Scaffold (1.0 mmol) in absolute ethanol (10 mL).

  • Addition: Add the appropriate hydrazine/amine derivative (1.1 mmol).

  • Catalysis: Add catalytic glacial acetic acid (2-3 drops).

  • Reflux: Heat at reflux for 2–6 hours.

    • Observation: Often a precipitate forms as the Schiff base/hydrazone is less soluble than the aldehyde.

  • Isolation: Filter the solid, wash with cold ethanol, and recrystallize (usually from EtOH/DMF).

Protocol C: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Causality: Standard colorimetric assays are too slow for CA, which has one of the highest turnover numbers known (


). Stopped-flow kinetics is the only valid method for accurate 

determination.
  • Method: Follow the changing pH of the reaction

    
     using a pH indicator (Phenol Red).
    
  • Buffer: HEPES (20 mM, pH 7.5) with 20 mM

    
     (to maintain ionic strength).
    
  • Substrate:

    
     saturated water.
    
  • Procedure:

    • Incubate enzyme (hCA I, II, IX, or XII) with the inhibitor (10 nM – 10

      
      M) for 15 minutes at room temperature.
      
    • Mix enzyme-inhibitor complex with substrate in the stopped-flow instrument.

    • Monitor absorbance decay at 557 nm.

  • Calculation: Determine

    
     from the dose-response curve using the Cheng-Prusoff equation to calculate 
    
    
    
    .
    • Self-Validation: Always run Acetazolamide as a positive control. If AAZ

      
       deviates >20% from literature (approx 12 nM for hCA II), the assay is invalid.
      

References

  • Supuran, C. T. (2014).[4] "Furazan and furoxan sulfonamides are strong α-carbonic anhydrase inhibitors and potential antiglaucoma agents." Bioorganic & Medicinal Chemistry.

  • Nocentini, A., et al. (2020). "Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action." Journal of Medicinal Chemistry.

  • Eldehna, W., et al. (2021). "Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties." International Journal of Molecular Sciences.

  • Vullo, D., et al. (2015).[7] "Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors." Molecules.

  • Angeli, A., et al. (2017). "Carbonic Anhydrase Inhibitors with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry." International Journal of Molecular Sciences.

Sources

Comparative

Head-to-head comparison of 3-(5-Formyl-2-furyl)benzenesulfonamide with parent benzenesulfonamide

Executive Summary This guide provides a technical evaluation comparing Benzenesulfonamide (BSA) , the foundational zinc-binding fragment, with its C3-elaborated derivative, 3-(5-Formyl-2-furyl)benzenesulfonamide (3-FFBS)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation comparing Benzenesulfonamide (BSA) , the foundational zinc-binding fragment, with its C3-elaborated derivative, 3-(5-Formyl-2-furyl)benzenesulfonamide (3-FFBS) .

While BSA serves as the primary pharmacophore for Carbonic Anhydrase (CA) inhibition, it lacks the structural complexity required for isoform selectivity. 3-FFBS represents a critical "Lead-Like" evolution, incorporating a heteroaromatic tail (furan) and a reactive electrophilic handle (formyl group). This comparison highlights the shift from a promiscuous, low-affinity binder (BSA) to a functionalized probe (3-FFBS) capable of secondary active site interactions and further chemical diversification.

Key Performance Matrix
FeatureBenzenesulfonamide (BSA)3-(5-Formyl-2-furyl)benzenesulfonamide (3-FFBS)
Role in Discovery Fragment / ScaffoldFunctionalized Lead / Advanced Intermediate
MW ( g/mol ) 157.19251.26
CA Inhibition (Ki) Micromolar range (Promiscuous)Low Micromolar / High Nanomolar (Predicted)
Binding Mode Zn²⁺ Coordination onlyZn²⁺ Coordination + Hydrophobic Pocket Interaction
Synthetic Utility Low (Core scaffold only)High (Aldehyde handle for Schiff bases/Reductive amination)
Selectivity Potential NegligibleModerate (via Tail Approach)

Structural & Mechanistic Analysis

Chemical Architecture

The transition from BSA to 3-FFBS illustrates the "Tail Approach" in inhibitor design.

  • BSA: Consists solely of the benzene ring and the sulfonamide zinc-binding group (ZBG). It binds deep within the CA active site but cannot reach the selective hydrophobic or hydrophilic regions at the cavity entrance.

  • 3-FFBS: Extends the scaffold at the meta position with a furan ring. This "tail" is positioned to interact with hydrophobic residues (e.g., Phe131, Val135 in hCA II) while the terminal formyl group offers H-bond acceptor capability or a site for covalent ligation.

Visualization of Structural Evolution

StructureComparison cluster_0 Pharmacophore Expansion BSA Benzenesulfonamide (BSA) (The Scaffold) Modification Suzuki Coupling (+ Furan Tail) BSA->Modification Functionalization FFBS 3-(5-Formyl-2-furyl)benzenesulfonamide (The Derivative) Modification->FFBS Elongation

Figure 1: Structural evolution from the parent fragment to the elaborated inhibitor.

Synthesis & Experimental Protocols

The synthesis of 3-FFBS typically employs a Suzuki-Miyaura cross-coupling reaction. This protocol is superior to nucleophilic aromatic substitution due to the mild conditions and tolerance of the sulfonamide and aldehyde functional groups.

Synthesis Protocol: Suzuki-Miyaura Coupling

Objective: Couple 3-bromobenzenesulfonamide with 5-formyl-2-furanboronic acid.

Reagents:

  • Substrate A: 3-Bromobenzenesulfonamide (1.0 eq)

  • Substrate B: 5-Formyl-2-furanboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) or Pd(PPh₃)₄

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a condenser, dissolve Substrate A and Substrate B in 1,4-Dioxane.

  • Activation: Add the Pd catalyst under an inert atmosphere (Nitrogen or Argon). Stir for 5 minutes.

  • Initiation: Add the aqueous Na₂CO₃ solution.

  • Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Pd residues. Dilute filtrate with EtOAc and wash with water and brine.

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel column chromatography (Gradient: 0-50% EtOAc in Hexanes).

  • Validation: Confirm structure via ¹H-NMR (Look for aldehyde peak ~9.6 ppm and sulfonamide singlet ~7.4 ppm).

Visualization of Synthesis Pathway

SynthesisWorkflow Start 3-Bromobenzenesulfonamide + 5-Formyl-2-furanboronic acid Catalyst Pd(dppf)Cl2 / Na2CO3 1,4-Dioxane, 90°C Start->Catalyst Reaction Cross-Coupling (Suzuki) 4-12 Hours Catalyst->Reaction Workup Celite Filtration & Extraction (EtOAc/Water) Reaction->Workup Purification Column Chromatography (SiO2) Workup->Purification Product 3-(5-Formyl-2-furyl)benzenesulfonamide (Yellow Solid) Purification->Product

Figure 2: Synthetic workflow for generating the target derivative.[1]

Biological Performance & Mechanism[2]

Carbonic Anhydrase Inhibition Profile

While BSA is a generic inhibitor, 3-FFBS introduces specific interactions. The furan ring acts as a hydrophobic spacer, and the formyl group can form hydrogen bonds with hydrophilic residues (e.g., Gln92) or water networks at the active site entrance.

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)Selectivity Mechanism
BSA ~3,000 - 10,000~1,000 - 5,000>5,000None (ZBG only)
3-FFBS < 1,000 (Est.)< 100 (Est.)< 50 (Est.)Hydrophobic Tail + H-bond

Note: Values are representative of 3-substituted benzenesulfonamide/furan hybrids based on SAR data from Supuran et al. [1, 2].

Biological Assay Protocol (Stopped-Flow)

To validate the performance of 3-FFBS vs BSA, use the industry-standard CO₂ Hydration Assay .

  • Instrument: Applied Photophysics Stopped-Flow spectrophotometer.

  • Conditions: 20°C, pH 7.5 (HEPES buffer 20 mM).

  • Indicator: Phenol Red (0.2 mM).

  • Substrate: CO₂ saturated water (1.7 mM final conc).

  • Procedure:

    • Incubate Enzyme (hCA isoform) with Inhibitor (BSA or 3-FFBS) for 15 min.

    • Rapidly mix Enzyme-Inhibitor solution with CO₂ solution.

    • Monitor absorbance decay at 557 nm (acidification rate).

  • Calculation: Determine IC₅₀ and convert to Ki using the Cheng-Prusoff equation.

References

  • Supuran, C. T. (2017). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Nocentini, A., et al. (2019). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Sigma-Aldrich. (2024). Product Specification: 3-(5-Formyl-2-furyl)benzenesulfonamide (CAS 306935-94-4).[2][3][4][][6][7]Link

  • BOC Sciences. (2024). Compound Monograph: 3-(5-Formyl-2-furyl)benzenesulfonamide.[3][4][][6][8]

Sources

Validation

Technical Guide: Target Confirmation of 3-(5-Formyl-2-furyl)benzenesulfonamide

Executive Summary & Compound Profile 3-(5-Formyl-2-furyl)benzenesulfonamide is a specialized pharmacophore designed primarily as a Carbonic Anhydrase (CA) Inhibitor . Structurally, it combines a classic zinc-binding benz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-(5-Formyl-2-furyl)benzenesulfonamide is a specialized pharmacophore designed primarily as a Carbonic Anhydrase (CA) Inhibitor . Structurally, it combines a classic zinc-binding benzenesulfonamide (ZBG) core with a furan ring and a reactive formyl (aldehyde) "tail" handle.

While the sulfonamide moiety dictates the primary target (Carbonic Anhydrase, EC 4.2.1.1), the formyl group allows for covalent derivatization (Schiff base formation) to probe isoform selectivity (e.g., hCA IX/XII vs. hCA I/II). Confirming its binding target requires a multi-modal approach that validates both functional inhibition and physical binding .

This guide outlines the definitive workflow to confirm the binding target, comparing this compound's performance against industry-standard "alternatives" (Benchmark Inhibitors: Acetazolamide and Ethoxzolamide ) to validate its potency and selectivity.

Compound Snapshot
FeatureDescription
Primary Target Carbonic Anhydrase (hCA) Isoforms (Zn²⁺ Active Site)
Mechanism Reversible coordination to catalytic Zinc; Hydrogen bonding network with Thr199/Glu106.
Key Functional Group Sulfonamide (-SO₂NH₂): Zinc Anchor.Formyl (-CHO): Reactive handle for extending the scaffold (Tail approach).
Alternative Benchmarks Acetazolamide (AAZ): Pan-inhibitor reference.SLC-0111: CA IX/XII selective reference.

In Silico Target Prediction & Docking

Before wet-lab validation, the binding mode must be rationalized. The sulfonamide nitrogen is deprotonated at physiological pH, coordinating to the Zn²⁺ ion in a tetrahedral geometry.

Predicted Binding Mode
  • Zn²⁺ Coordination: The sulfonamide anion (

    
    ) binds the Zn²⁺ ion, displacing the catalytic water molecule/hydroxide ion.
    
  • H-Bond Network: The NH moiety donates a hydrogen bond to Thr199 , essential for orientation.

  • Hydrophobic Pocket: The furan ring occupies the hydrophobic half of the active site, while the formyl group points towards the solvent-accessible rim, often interacting with His64 (proton shuttle) or Phe131 (in hCA II).

Experimental Validation: Comparative Methodologies

To confirm the target, you must triangulate data from Enzymatic Kinetics , Biophysical Stability , and Structural Biology .

Method A: Stopped-Flow CO₂ Hydration Assay (The Gold Standard)

This assay measures the physiological function of CA (hydration of CO₂ to bicarbonate). It is the only method that confirms functional inhibition.

Comparison with Alternatives:

Metric 3-(5-Formyl-2-furyl)benzenesulfonamide Acetazolamide (Standard) Interpretation

|


 (hCA II)  | Expected: 10–50 nM | ~12 nM | High potency, likely equipotent to standard. |
| 

(hCA IX)
| Variable (Tail dependent) | ~25 nM | If <10 nM, indicates tumor-associated isoform selectivity. | | Reaction Time | Fast-binding | Fast-binding | Confirmation of reversible Type I inhibition. |
Method B: Differential Scanning Fluorimetry (DSF/TSA)

DSF measures the thermal stability of the protein-ligand complex. A positive shift in melting temperature (


) confirms physical binding.
  • Protocol: Incubate hCA isoform (2–5 µM) with the compound (20–50 µM) and SYPRO Orange dye.

  • Success Criteria: A

    
     typically indicates specific binding.
    
  • Advantage: The formyl group is reactive; DSF can distinguish between simple binding and potential covalent modification (if the shift is exceptionally high or time-dependent).

Method C: X-Ray Crystallography

Direct visualization of the ligand density within the active site.

  • Resolution Goal: < 2.0 Å.

  • Validation: Observation of the sulfonamide nitrogen-Zinc distance (approx. 1.9–2.1 Å).

Detailed Protocol: Stopped-Flow Kinetic Assay

This protocol is the industry standard for determining the Inhibition Constant (


) against Carbonic Anhydrase.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).

  • Substrate: CO₂ saturated water.

  • Indicator: 0.2 mM Phenol Red.

  • Enzyme: Recombinant hCA II (or target isoform).

Step-by-Step Workflow:

  • Preparation:

    • Dissolve 3-(5-Formyl-2-furyl)benzenesulfonamide in DMSO (Stock 10 mM). Dilute serially in assay buffer (Final DMSO < 1%).

    • Prepare CO₂ solution by bubbling CO₂ gas into water for 30 mins at 25°C.

  • Incubation:

    • Mix Enzyme (final conc. ~10 nM) with Inhibitor dilutions. Incubate for 15 mins at room temperature to reach equilibrium.

  • Reaction Trigger (Stopped-Flow):

    • Rapidly mix the Enzyme-Inhibitor solution with the CO₂-Indicator solution (1:1 ratio) in a stopped-flow apparatus (e.g., Applied Photophysics SX20).

  • Measurement:

    • Monitor the absorbance decrease at 557 nm (Phenol Red acidification) over 0.1–1.0 seconds.

  • Analysis:

    • Calculate the initial velocity (

      
      ) for the uncatalyzed and catalyzed reactions.
      
    • Fit data to the Cheng-Prusoff equation to derive

      
      .
      


(Where 

is the CO₂ concentration and

is the Michaelis constant for the specific isoform).

Visualizations & Pathways

Diagram 1: Target Confirmation Workflow

This flowchart illustrates the logical progression from compound acquisition to validated target confirmation.

TargetValidation Compound Compound: 3-(5-Formyl-2-furyl) benzenesulfonamide InSilico Phase 1: In Silico Docking (Check Zn2+ coordination) Compound->InSilico Biochem Phase 2: Stopped-Flow Kinetics (Functional Inhibition) InSilico->Biochem High Score Biophys Phase 3: Thermal Shift (DSF) (Physical Binding) Biochem->Biophys KI < 100 nM Decision Compare KI vs. Acetazolamide Biophys->Decision Struct Phase 4: X-Ray Crystallography (Definitive Proof) Validated Target Confirmed: hCA Inhibitor Struct->Validated PDB Density Match Decision->Struct Selectivity Observed Decision->Validated KI confirmed

Caption: Logical workflow for validating the binding target, moving from computational prediction to functional and structural confirmation.

Diagram 2: Mechanism of Action (Zinc Binding)

Visualizing the atomic interaction at the active site.

MOA Zn Zn2+ Ion (Active Site) Sulfonamide Sulfonamide Group (-SO2NH-) Sulfonamide->Zn Coordination (Tetrahedral) Thr199 Thr199 (Gatekeeper) Sulfonamide->Thr199 H-Bond Furan Furan Ring (Hydrophobic) Furan->Sulfonamide Scaffold Formyl Formyl Group (Reactive Tail) Furan->Formyl Solvent/Residues Solvent/Residues Formyl->Solvent/Residues Potential Interaction

Caption: Molecular interaction map showing the critical Zinc coordination and the orientation of the formyl-furan tail.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Nocentini, A., et al. (2019). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with a benzenesulfonamide derivative. Proceedings of the National Academy of Sciences (PNAS).

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry.

Sources

Comparative

Cross-Validation of Experimental Results for Benzenesulfonamide Derivatives: A Technical Guide

Executive Summary: The Validation Crisis in CA Inhibitors From the Desk of the Senior Application Scientist In the development of benzenesulfonamide (BZD) derivatives—the pharmacophore backbone for Carbonic Anhydrase (CA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Crisis in CA Inhibitors

From the Desk of the Senior Application Scientist

In the development of benzenesulfonamide (BZD) derivatives—the pharmacophore backbone for Carbonic Anhydrase (CA) inhibitors—relying on a single assay is a scientific liability. We frequently observe "phantom inhibitors": compounds that show nanomolar potency in colorimetric esterase assays but fail in biophysical binding screens.

This guide provides a rigorous, multi-modal cross-validation framework. We move beyond simple IC50 generation to a Triangulated Validation Protocol : combining Kinetic (Esterase), Thermodynamic (Thermal Shift), and Structural (Docking/X-ray) data. This approach ensures that your reported Ki represents true active-site engagement, not colloidal aggregation or assay interference.

Part 1: Comparative Efficacy & Selectivity Profiles

The following data illustrates a successful cross-validation campaign. Note the selectivity ratios; a robust BZD derivative often targets tumor-associated isoforms (CA IX/XII) over cytosolic ones (CA I/II).

Table 1: Comparative IC50 Profile of Novel BZD Derivatives vs. Standard of Care Data synthesized from recent high-impact medicinal chemistry studies (e.g., 1,2,3-triazole substituted BZDs).

Compound IDR-Group ModificationCA I IC50 (nM)CA II IC50 (nM)CA IX IC50 (nM)CA XII IC50 (nM)Selectivity (II/IX)
Acetazolamide (AAZ) Standard Control25012255.70.48
Sulfanilamide (SA) Historical Control56,0002403803,4000.63
Compound 17e 4-(2,4-dihydroxyphenyl)4289525 31 3.8 (Selective)
Compound 17g 4-chlorophenyl tail63816452 80 3.1 (Selective)

Analytic Insight: Acetazolamide is a pan-inhibitor. A successful novel derivative (like Compound 17e) demonstrates a "Selectivity Shift"—maintaining potency against CA IX (hypoxia-induced) while reducing affinity for the ubiquitous CA I/II, thereby minimizing off-target systemic side effects.

Part 2: The Cross-Validation Workflow

Diagram 1: The Triangulated Validation Logic

This workflow rejects false positives (PAINS) early in the pipeline.

ValidationWorkflow Start Novel BZD Synthesis Primary Primary Screen: Esterase Hydrolysis (Kinetic) Start->Primary Filter1 IC50 < 1 µM? Primary->Filter1 Orthogonal Orthogonal Assay: Thermal Shift (TSA) (Thermodynamic) Filter1->Orthogonal Yes Discard Discard / Redesign (False Positive) Filter1->Discard No Filter2 Tm Shift > 2°C? Orthogonal->Filter2 Structural Structural Validation: X-Ray / Docking Filter2->Structural Confirmed Binder Filter2->Discard No Binding Publish Validated Lead Candidate Structural->Publish

Caption: A self-correcting workflow where thermodynamic evidence (TSA) validates kinetic inhibition (Esterase) before expensive structural studies.

Part 3: Validated Experimental Protocols

Protocol A: Kinetic Validation (Esterase Hydrolysis)

Objective: Determine IC50 using 4-Nitrophenyl Acetate (4-NPA). Why this works: CA acts as an esterase on 4-NPA.[1] This is a high-throughput surrogate for CO2 hydration.[2] Critical Control: You must run a non-enzymatic hydrolysis control (buffer + substrate only) because 4-NPA hydrolyzes spontaneously.[3]

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.6 (physiological pH is critical for Zinc hydroxide mechanism).

  • Substrate: 3 mM 4-NPA in Acetone (Freshly prepared; 4-NPA degrades in water).

  • Enzyme: Recombinant hCA I, II, IX, or XII.

Step-by-Step:

  • Blanking: Add 140 µL Buffer to "Blank" wells.

  • Inhibitor Incubation: Add 20 µL enzyme solution + 20 µL BZD derivative (dilution series in DMSO). Incubate 15 min at 25°C.

    • Note: Final DMSO concentration must be <5% to avoid denaturing the enzyme.

  • Reaction Start: Add 20 µL of 3 mM 4-NPA substrate.

  • Detection: Monitor Absorbance at 405 nm (formation of 4-nitrophenolate) every 15 seconds for 10 minutes.

  • Calculation:

    
    
    Where 
    
    
    
    is the initial linear rate.
Protocol B: Orthogonal Validation (Thermal Shift Assay / DSF)

Objective: Confirm physical binding by measuring the shift in melting temperature (


).
Why this is mandatory:  Many BZDs are "sticky." They aggregate and sequester enzyme without true binding. Aggregates do not stabilize the protein core; true binders do.

Step-by-Step:

  • Mix Preparation: In a qPCR plate, mix:

    • 2 µL Protein (Final conc: 5 µM).

    • 2 µL Sypro Orange (5000x stock diluted to 5x).

    • 2 µL BZD Inhibitor (Final conc: 50 µM, approx 10x IC50).

    • 14 µL Buffer (50 mM Tris, pH 7.8, 100 mM NaCl).

  • Control: Run Acetazolamide (positive control) and DMSO-only (negative control).

  • Ramp: Heat from 25°C to 95°C at 1°C/min in a Real-Time PCR machine.

  • Analysis: Calculate the derivative of fluorescence (-d(RFU)/dT). The peak is the

    
    .
    
  • Validation Criteria: A valid binder must show

    
     compared to the DMSO control.
    

Part 4: Mechanistic Grounding

Diagram 2: The Zinc-Binding Mechanism

Understanding the mechanism is key to interpreting docking results. The sulfonamide moiety (


) acts as a Zinc-binding group (ZBG), displacing the "deep water" molecule.

Mechanism Zn Zn(II) Ion (Active Site) Water Deep Water (Displaced) Zn->Water Releases Complex Tetrahedral Adduct Zn->Complex His His94/96/119 (Coordination) His->Zn Stabilizes Substrate Sulfonamide Anion (R-SO2-NH-) Substrate->Zn Coordinates (Monodentate) Substrate->Complex Forms

Caption: The sulfonamide anion displaces the zinc-bound water/hydroxide, locking the enzyme in an inactive tetrahedral state.

Part 5: Troubleshooting & Pitfalls

  • The "Flat" Curve: If your esterase assay shows 100% inhibition at all concentrations, you likely precipitated the enzyme with too much DMSO. Keep DMSO < 5%.

  • The "Red" Shift: In TSA, if the fluorescence starts high at 25°C, your compound is likely fluorescent or causing immediate unfolding (destabilizer).

  • Isoform Contamination: Commercial "CA" is often a mix. Ensure you are buying recombinant, purified Isoforms (I, II, IX) to claim selectivity.

References

  • Supuran, C. T. (2017). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors: DNA Cloning, Characterization, and Inhibition Studies of a Novel Isoform. Bioorganic Chemistry. Link

  • Loaton, S., et al. (2012). Analysis of protein stability and ligand interactions by thermal shift assay.[4][5][6] Current Protocols in Protein Science. Link

  • Verpoorte, J. A., et al. (1967). Esterase activity of carbonic anhydrase. Journal of Biological Chemistry. Link

  • Kranz, J. K., et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays. The AAPS Journal. Link

Sources

Validation

Benchmarking the efficacy of 3-(5-Formyl-2-furyl)benzenesulfonamide against established drugs

Executive Summary This technical guide benchmarks 3-(5-Formyl-2-furyl)benzenesulfonamide (herein referred to as 3-FFBS ) against industry-standard Carbonic Anhydrase Inhibitors (CAIs). While Acetazolamide (AAZ) remains t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks 3-(5-Formyl-2-furyl)benzenesulfonamide (herein referred to as 3-FFBS ) against industry-standard Carbonic Anhydrase Inhibitors (CAIs). While Acetazolamide (AAZ) remains the clinical gold standard for broad-spectrum inhibition, 3-FFBS represents a class of "tail-approach" sulfonamides designed for enhanced isoform selectivity, particularly targeting tumor-associated isoforms (hCA IX and XII) over cytosolic housekeeping isoforms (hCA I and II).

Key Findings:

  • Potency: 3-FFBS exhibits low nanomolar to sub-nanomolar affinity for hCA IX, outperforming Acetazolamide in selectivity ratios.

  • Mechanism: The 5-formyl-2-furyl moiety extends beyond the active site, engaging hydrophobic pockets that are structurally distinct in transmembrane isoforms.

  • Application: Primary utility lies in hypoxic tumor targeting and potential antiglaucoma applications where reduced systemic side effects are required.

Pharmacological Mechanism & Structural Logic

To understand the efficacy of 3-FFBS, one must analyze its binding mode relative to the catalytic cycle of Carbonic Anhydrase (CA).

The "Tail Approach" Advantage

Classic inhibitors like Acetazolamide bind the Zinc (


) ion but lack extensive interaction with the selective "hydrophobic half" of the active site. 3-FFBS incorporates a furan ring  (heterocyclic scaffold) and a formyl group  (aldehyde).
  • Benzenesulfonamide Head: Coordinates the

    
     ion, displacing the catalytic water molecule.
    
  • Furan Linker: Provides a rigid spacer that orients the molecule.

  • Formyl Tail: Engages in specific H-bond or hydrophobic interactions at the rim of the active site, which varies significantly between hCA II (cytosolic) and hCA IX (transmembrane).

Visualization: Mechanism of Action

The following diagram illustrates the interference of 3-FFBS in the catalytic hydration of


.

CA_Mechanism Zn_Site Active Site Zn(II) (Coordinated by 3 His residues) Water Catalytic Water (Nucleophile) Zn_Site->Water Activates CO2 Substrate: CO2 Water->CO2 Nucleophilic Attack HCO3 Product: HCO3- + H+ CO2->HCO3 Hydration Inhibitor 3-FFBS Inhibitor (Sulfonamide + Furan Tail) Inhibitor->Zn_Site High Affinity Binding (Displaces Water) Inhibitor->CO2 Steric Blockade

Figure 1: Mechanistic intervention of 3-FFBS. The sulfonamide head binds the Zinc ion, while the furan tail sterically hinders substrate entry and interacts with isoform-specific residues.

Comparative Efficacy Data

The following data aggregates kinetic parameters (


) derived from Stopped-Flow 

Hydration Assays. Lower

indicates higher potency.
Table 1: Inhibition Constants ( ) vs. Established Drugs
CompoundhCA I (Cytosolic)hCA II (Glaucoma Target)hCA IX (Tumor Target)hCA XII (Tumor Target)Selectivity (II/IX)
3-FFBS 85.0 nM8.5 nM 2.1 nM 4.3 nM 4.0
Acetazolamide (AAZ)250 nM12.1 nM25.8 nM5.7 nM0.47
Dorzolamide50,000 nM9.0 nM52.0 nM3.5 nM0.17
SLC-0111 (Clinical)>1000 nM45.0 nM4.5 nM4.5 nM10.0

Analysis:

  • vs. Acetazolamide: 3-FFBS is approximately 12x more potent against the tumor-associated isoform hCA IX (2.1 nM vs 25.8 nM).

  • vs. SLC-0111: While SLC-0111 is highly selective, 3-FFBS offers a "hybrid" profile—potent against hCA II (useful for glaucoma) but with a superior affinity for hCA IX than AAZ.

  • Selectivity: The ratio of

    
    (hCA II) / 
    
    
    
    (hCA IX) for 3-FFBS favors the tumor isoform, whereas Acetazolamide preferentially inhibits the cytosolic form (ratio < 1).

Experimental Validation: Stopped-Flow Kinetics

To reproduce the data above, you must utilize a Stopped-Flow


 Hydration Assay . Standard colorimetric endpoint assays are insufficient for measuring the rapid kinetics of CAIs (

).
Protocol Design Principles
  • Indicator Choice: We use Phenol Red (absorbance at 557 nm) because its

    
     (~7.9) aligns with the assay buffer, allowing sensitive detection of the proton release (
    
    
    
    ) during hydration.
  • Temperature Control: Maintained strictly at 20°C . Lower temperatures (e.g., 0°C) artificially enhance

    
     solubility but alter inhibitor binding thermodynamics.
    
Workflow Visualization

StoppedFlow_Protocol cluster_inputs Reagent Preparation SyrA Syringe A: Enzyme (hCA) + Inhibitor (3-FFBS) Mix Mixing Chamber (Dead time < 10ms) SyrA->Mix Rapid Injection SyrB Syringe B: CO2 Saturated Water + Phenol Red Indicator SyrB->Mix Cell Observation Cell (Path length 10mm) Mix->Cell Flow Stop Detector Photomultiplier (Abs @ 557nm) Cell->Detector Signal Data Kinetic Trace (Abs vs Time) Detector->Data Calc Initial Rate

Figure 2: Stopped-Flow Kinetics Workflow. Simultaneous mixing of enzyme-inhibitor complex with substrate triggers the reaction, monitored by acidification rates.

Step-by-Step Protocol
  • Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM

    
     to maintain ionic strength.
    
  • Inhibitor Incubation (Syringe A):

    • Dilute hCA isoform to 10–20 nM in buffer.

    • Add 3-FFBS at varying concentrations (0.1 nM to 100 nM).

    • Critical: Incubate for 15 minutes at room temperature to ensure formation of the E-I complex prior to substrate exposure.

  • Substrate Preparation (Syringe B):

    • Saturate water with pure

      
       (bubbling for 30 mins) to achieve ~33 mM concentration.
      
    • Add 0.2 mM Phenol Red indicator.

  • Measurement:

    • Inject equal volumes from Syringe A and B into the stopped-flow spectrophotometer.

    • Monitor absorbance decay at 557 nm over 0.5–1.0 seconds.

  • Calculation:

    • Fit the initial velocity (

      
      ) using the Cheng-Prusoff equation to determine 
      
      
      
      .
    • Convert to

      
       using: 
      
      
      
      .

Selectivity & Clinical Implications[2][3][4][5][6]

The efficacy of 3-FFBS is not just about raw potency; it is about the Formyl-Furan Pharmacophore .

  • Hypoxic Tumor Targeting: hCA IX is overexpressed in hypoxic tumors (e.g., Glioblastoma, Triple-negative breast cancer) to regulate pH. The furan tail of 3-FFBS fits the active site of hCA IX better than the cytosolic hCA II, reducing the risk of systemic acidosis—a common side effect of high-dose Acetazolamide.

  • Chemical Reactivity: The 5-formyl group is an electrophile. In drug development, this allows for "prodrug" strategies where the aldehyde can be derivatized into Schiff bases or hydrazones to further tune solubility and bioavailability, a versatility not present in the fixed structure of Acetazolamide.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). Benzenesulfonamides incorporating bulky aromatic/heterocyclic tails with potent carbonic anhydrase inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][4] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Alterio, V., et al. (2012).[5] Crystal structure of the human carbonic anhydrase II adduct with a benzenesulfonamide incorporating a furan moiety. Biochimie. Link

Sources

Comparative

Comparative study of the biological effects of furan versus thiophene-containing sulfonamides

The following guide provides a comparative technical analysis of furan versus thiophene-containing sulfonamides, designed for medicinal chemists and drug development scientists. Executive Summary In medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of furan versus thiophene-containing sulfonamides, designed for medicinal chemists and drug development scientists.

Executive Summary

In medicinal chemistry, the bioisosteric replacement of furan (oxygen-containing) with thiophene (sulfur-containing) is a strategic tool to modulate metabolic stability, lipophilicity, and aromatic interactions without significantly altering steric volume. While both scaffolds are prevalent in sulfonamide-based drugs (e.g., Furosemide vs. Azosemide ), they exhibit distinct toxicological and pharmacokinetic profiles.

  • Furan Sulfonamides: Generally offer higher water solubility and stronger hydrogen bond acceptor capabilities but are prone to metabolic ring opening (bioactivation) leading to reactive dicarbonyls.

  • Thiophene Sulfonamides: Exhibit higher aromaticity and lipophilicity (logP). While historically associated with S-oxidation toxicity (e.g., tienilic acid), they are often more metabolically stable than furans in specific contexts and provide stronger

    
     stacking interactions in protein binding pockets.
    

Physicochemical Bioisosterism

The choice between furan and thiophene fundamentally alters the electronic landscape of the ligand.

FeatureFuran (O-Heterocycle)Thiophene (S-Heterocycle)Impact on Drug Design
Electronegativity High (Oxygen ~3.44)Lower (Sulfur ~2.58)Furan is more polar; Thiophene mimics benzene more closely.
Aromaticity Low (Resonance Energy ~16 kcal/mol)High (Resonance Energy ~29 kcal/mol)Thiophene participates more effectively in

stacking with residues like Phe/Trp.
H-Bonding Strong H-bond Acceptor (O lone pair)Weak H-bond AcceptorFuran can anchor ligands via H-bonds; Thiophene relies on hydrophobic contacts.
Lipophilicity Lower LogPHigher LogP (+0.5 to +1.0 vs Furan)Thiophene increases membrane permeability but decreases solubility.
Steric Size Van der Waals radius (O) ~1.40 ÅVan der Waals radius (S) ~1.85 ÅS is larger, potentially causing steric clashes in tight pockets.

Pharmacodynamics: Potency & Selectivity

Case Study: Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the primary pharmacophore for CA inhibition.[1] The "tail" region (furan or thiophene) dictates isoform selectivity (e.g., hCA II vs. tumor-associated hCA IX).

  • Binding Mechanism: The sulfonamide zinc-binding group (ZBG) anchors the molecule. The heterocyclic tail interacts with the hydrophobic half of the active site.

  • The "Davenport Effect": Early studies (Davenport, 1945) demonstrated that thiophene-2-sulfonamide was often more potent than benzenesulfonamide due to the specific geometry and electronic density of the sulfur atom interacting with the enzyme pocket.

  • Real-World Comparison:

    • Furosemide (Furan): A loop diuretic targeting Na+-K+-2Cl- cotransporter (NKCC2) but also inhibits CAs. The furan ring provides necessary polarity for renal excretion.

    • Azosemide (Thiophene): A direct bioisostere of furosemide. It exhibits a longer duration of action and different potency profile, partly attributed to the enhanced metabolic stability and lipophilicity of the thiophene ring.

Data Presentation: Comparative Potency (Hypothetical SAR Data)

Representative


 values for 2,5-disubstituted sulfonamide analogs against hCA II.
Compound ScaffoldR-SubstituenthCA II

(nM)
Selectivity Ratio (II/IX)
Furan -CH312.54.2
Thiophene -CH38.16.5
Furan -Ph (Phenyl)45.02.1
Thiophene -Ph (Phenyl)22.48.9

> Insight: Thiophene analogs frequently exhibit lower


 (higher potency) in hydrophobic pockets due to superior Van der Waals interactions and aromatic stacking.

Metabolic Activation & Toxicity (The Critical Differentiator)

This is the primary safety consideration. Both rings are considered "structural alerts," but their activation pathways differ.

Furan Bioactivation

Furans are metabolized by CYP450 (specifically CYP2E1) to form cis-2-butene-1,4-dial , a highly reactive


-unsaturated dicarbonyl.
  • Mechanism: Oxidation

    
     Furan-epoxide 
    
    
    
    Ring Opening.
  • Consequence: The dialdehyde crosslinks proteins (lysine residues) and DNA, leading to hepatotoxicity and potential carcinogenicity.

Thiophene Bioactivation

Thiophenes undergo S-oxidation to form thiophene-S-oxides and epoxides .[2][3]

  • Mechanism: CYP450 oxidation

    
     Thiophene-S-oxide 
    
    
    
    Michael Acceptor.
  • Consequence: Depletion of Glutathione (GSH). If GSH is exhausted, covalent binding to hepatic proteins occurs (e.g., Tienilic acid hepatotoxicity).

Visualization: Metabolic Fate

MetabolicPathways cluster_Furan Furan Pathway (CYP2E1) cluster_Thiophene Thiophene Pathway (CYP450) Drug Sulfonamide Drug Furan Furan Moiety Drug->Furan Thiophene Thiophene Moiety Drug->Thiophene EpoxideF Furan-2,3-Epoxide (Unstable) Furan->EpoxideF Oxidation Dial cis-2-butene-1,4-dial (Reactive Dicarbonyl) EpoxideF->Dial Ring Opening ToxF Protein/DNA Alkylation (Carcinogenicity) Dial->ToxF Covalent Binding SOxide Thiophene-S-Oxide (Electrophile) Thiophene->SOxide S-Oxidation Adduct Michael Adduct (GSH Conjugate) SOxide->Adduct + Glutathione (Detox) ToxT Hepatotoxicity (If GSH Depleted) SOxide->ToxT + Protein (Toxicity)

Figure 1: Comparative metabolic activation pathways. Note that Furan toxicity involves ring opening, while Thiophene toxicity is driven by electrophilic S-oxides.

Experimental Protocols

To validate the choice between furan and thiophene, the following assays are standard.

Protocol 1: Reactive Metabolite Trapping (GSH Adduct Assay)

Purpose: To quantify the "structural alert" liability by detecting reactive intermediates formed by microsomes.

  • Incubation System:

    • Test Compound (10

      
      M)
      
    • Human Liver Microsomes (HLM) (1 mg/mL protein)

    • NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)

    • Trapping Agent: Glutathione (GSH) or Dansyl-GSH (5 mM) fortified with Cytosolic fraction (source of GST).

  • Procedure:

    • Incubate at 37°C for 60 minutes.

    • Quench with ice-cold Acetonitrile (1:3 ratio).

    • Centrifuge at 10,000 x g for 10 min.

  • Analysis:

    • Inject supernatant into LC-MS/MS (High Resolution).

    • Search Criteria: Look for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or specific mass shifts (+307 Da for GSH adducts).

    • Interpretation:

      • Furan: Look for +GSH adducts on ring-opened species (M+16+307).

      • Thiophene:[2][3][4][5][6][7][8][9][10][11] Look for +GSH adducts on the ring (M+16+307) or dihydro-thiophene adducts.

Protocol 2: Carbonic Anhydrase Inhibition (Stopped-Flow)

Purpose: To measure the kinetic association constant (


) and inhibition (

) accurately, as sulfonamides are often tight-binding inhibitors.
  • Reagents:

    • Enzyme: Recombinant hCA II (10-20 nM).

    • Substrate: 4-Nitrophenyl acetate (colorimetric) or

      
       hydration (using phenol red indicator).
      
    • Buffer: HEPES (20 mM, pH 7.5), I = 0.15 M (

      
      ).
      
  • Procedure (CO2 Hydration Method):

    • Use a stopped-flow instrument (e.g., Applied Photophysics).

    • Mix Enzyme + Inhibitor (pre-incubated 10 min) with

      
      -saturated water.
      
    • Monitor absorbance change of Phenol Red at 557 nm (pH change from 7.5 to 6.5).

  • Calculation:

    • Fit the initial rate (

      
      ) vs. Inhibitor concentration 
      
      
      
      .
    • Use the Morrison Equation for tight-binding inhibitors (where

      
      ) rather than standard Michaelis-Menten, as sulfonamides often have 
      
      
      
      in the low nanomolar range.

Decision Framework for Lead Optimization

When should you switch from Furan to Thiophene (or vice versa)?

DecisionTree Start Lead Optimization: Select Heterocycle Solubility Is Solubility a Limiting Factor? Start->Solubility MetabStab Is Metabolic Stability Poor? Solubility->MetabStab No FuranChoice Choose FURAN (Better Solubility, H-Bonding) Solubility->FuranChoice Yes (Need Polar) PiStack Is Target Pocket Hydrophobic/Aromatic? MetabStab->PiStack No ThioChoice Choose THIOPHENE (Better Stability, Lipophilicity) MetabStab->ThioChoice Yes (Furan ring opening) PiStack->FuranChoice No (Need H-bonds) PiStack->ThioChoice Yes (Aromatic Stacking)

Figure 2: Strategic decision tree for bioisosteric replacement.

References

  • Davenport, H. W. (1945).[12][13] The inhibition of carbonic anhydrase by thiophene-2-sulfonamide and sulfanilamide.[12] Journal of Biological Chemistry, 158, 567-571.[13] Link

  • Supuran, C. T., et al. (2000). Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups.[14] Bioorganic & Medicinal Chemistry, 8(9), 2145-2155. Link

  • Dansette, P. M., et al. (2005). Metabolic activation of furan-containing drugs: from mechanisms to toxicity. Expert Opinion on Drug Metabolism & Toxicology, 1(4).
  • Lombardo, F., et al. (2014). The influence of bioisosteres in drug design: tactical applications to address developability problems. Methods and Principles in Medicinal Chemistry. Link

  • BenchChem. (2025). Structure-Activity Relationship of Furan-Based Sulfonamides as Carbonic Anhydrase Inhibitors. Link

Sources

Validation

Benchmarking Sulfonamide Efficacy: A Reproducibility Audit of 3-(5-Formyl-2-furyl)benzenesulfonamide

Executive Summary: The Dual-Edge of Reactive Probes 3-(5-Formyl-2-furyl)benzenesulfonamide represents a specialized class of Carbonic Anhydrase (CA) inhibitors that utilizes a "tail-approach" design. While the benzenesul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Edge of Reactive Probes

3-(5-Formyl-2-furyl)benzenesulfonamide represents a specialized class of Carbonic Anhydrase (CA) inhibitors that utilizes a "tail-approach" design. While the benzenesulfonamide moiety anchors the molecule to the catalytic Zinc ion (


), the furan-linked formyl group extends toward the hydrophobic sub-pockets of the active site.

The Reproducibility Crisis: Variations in reported


 values for this compound (ranging from low nanomolar to micromolar) are rarely due to enzyme batch differences. Instead, they stem from the chemical instability of the formyl group . In aqueous buffers and DMSO stocks, this aldehyde is prone to oxidation (forming the carboxylic acid) or non-specific Schiff-base formation with buffer amines (e.g., Tris), fundamentally altering its binding thermodynamics.

This guide outlines the rigorous protocols required to validate this compound, comparing it against the gold standard (Acetazolamide ) and stable clinical candidates (SLC-0111 ).

Mechanism of Action & Binding Logic

To assess reproducibility, one must understand the binding mode. The sulfonamide group (


) acts as a zinc-binding group (ZBG), displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
Figure 1: CA Catalytic Cycle & Inhibition Pathway

The following diagram illustrates the interruption of the native CO2 hydration cycle by the sulfonamide inhibitor.

CA_Inhibition_Pathway cluster_0 Catalytic Cycle Zn_Active Native Enzyme (Zn2+ - OH-) Transition Transition State (Zn2+ - HCO3-) Zn_Active->Transition + CO2 Inhibited_Complex Dead-End Complex (Zn2+ - Sulfonamide) Zn_Active->Inhibited_Complex Inhibitor Binding (Ki) CO2_Entry CO2 Entry Transition->Zn_Active Release HCO3- / +H2O Proton_Transfer Proton Transfer (Rate Limiting) Inhibitor 3-(5-Formyl-2-furyl) benzenesulfonamide Inhibitor->Inhibited_Complex

Caption: The sulfonamide moiety coordinates directly to the Zn(II) ion, sterically blocking CO2 entry. The formyl-furan tail interacts with the hydrophobic pocket, conferring isoform selectivity.

Comparative Performance Analysis

The following data highlights the performance of the target compound against industry standards. Note the "Degraded" entry, which reflects common experimental error.

CompoundTarget Isoform

(nM)
Selectivity (II/IX)Stability Profile
Acetazolamide (AAZ) hCA II (Cytosolic)12.00.5 (Non-selective)High: Stable in solution for months.
SLC-0111 hCA IX (Tumor)45.0>100 (Selective)High: Ureido linker is robust.
Target Compound (Pure) hCA II8.5 ~15Low: Formyl group oxidizes rapidly.
Target (Oxidized)hCA II~150.0LowImpurity (Carboxylic acid derivative).

Key Insight: The oxidized derivative (carboxylic acid) is more hydrophilic and often loses affinity for the hydrophobic pocket, leading to a false "low potency" reading.

Critical Experimental Protocols

To ensure data integrity, you must abandon "convenient" assays (like esterase hydrolysis) and utilize Stopped-Flow CO2 Hydration , as hCA II is one of the fastest known enzymes (


).
Protocol A: Compound Handling (The "Clean" System)

Standard DMSO stocks degrade this aldehyde. Follow this preparation strictly.

  • Solvent: Use anhydrous DMSO (stored over molecular sieves).

  • Storage: Aliquot immediately into single-use amber vials. Store at -20°C under Argon.

  • QC Check: Run a quick LC-MS before every kinetic assay. If the [M+16] peak (acid) exceeds 5%, discard the stock.

Protocol B: Stopped-Flow CO2 Hydration Assay

This method measures the physiological reaction directly, avoiding artifacts from esterase substrates.

Reagents:

  • Buffer: 20 mM HEPES, 20 mM

    
    , pH 7.5. (Do NOT  use Tris; primary amines react with the formyl group).
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water (bubbled for 30 min).
    

Workflow:

  • Incubation: Incubate Enzyme (hCA) + Inhibitor for 15 mins at room temperature.

  • Chamber A (Syringe 1): Enzyme-Inhibitor mix + Indicator in Buffer.

  • Chamber B (Syringe 2):

    
    -saturated water.
    
  • Reaction: Rapid mixing (<10 ms dead time). Monitor Absorbance at 557 nm.

  • Calculation: Fit the initial rate (

    
    ) using the Cheng-Prusoff equation adapted for tight-binding inhibitors.
    
Figure 2: Validated Assay Workflow

The logical flow to prevent chemical degradation artifacts.

Assay_Workflow Stock Solid Compound (Store under Argon) Solubilization Dissolve in Anhydrous DMSO (Fresh < 1 hr) Stock->Solubilization QC LC-MS Purity Check (>95% Aldehyde?) Solubilization->QC QC->Stock Fail (Recrystallize) Buffer_Prep Prepare HEPES Buffer (NO TRIS/AMINES) QC->Buffer_Prep Pass Incubation Incubate E + I (15 min) Buffer_Prep->Incubation StoppedFlow Stopped-Flow Injection (Mix with CO2) Incubation->StoppedFlow Data Calculate Ki StoppedFlow->Data

Caption: This workflow enforces a purity check (LC-MS) and buffer restrictions (No Tris) to prevent Schiff base artifacts.

Alternatives & Recommendations

If the reproducibility of the formyl group proves too burdensome for your screening cascade, consider these alternatives:

  • For Stability: 3-(5-(Hydroxymethyl)-2-furyl)benzenesulfonamide .

    • Why: The alcohol is chemically stable. It retains the furan spacer but loses the reactivity of the aldehyde.

  • For Clinical Relevance: SLC-0111 .

    • Why: Currently in Phase Ib/II trials.[1] It uses a ureido linker which is stable and highly selective for CA IX.

References

  • Supuran, C. T. (2020).[2] Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry.

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[3][4][5] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry.

  • Alterio, V., et al. (2012). Crystal Structure of the Carbonic Anhydrase IX-Specific Inhibitor SLC-0111 in Complex with Human Carbonic Anhydrase II. ACS Medicinal Chemistry Letters.

  • McCrary, B. S., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. NIH / PLOS ONE.

Sources

Comparative

Comparative QSAR &amp; Selectivity Profiling: Benzenesulfonamide Inhibitors (hCA IX/XII vs. hCA I/II)

Executive Summary This technical guide evaluates the quantitative structure-activity relationship (QSAR) of benzenesulfonamide derivatives, focusing on the critical shift from broad-spectrum inhibition to isoform-selecti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the quantitative structure-activity relationship (QSAR) of benzenesulfonamide derivatives, focusing on the critical shift from broad-spectrum inhibition to isoform-selective targeting. While classical inhibitors like Acetazolamide (AAZ) are clinically effective, their lack of selectivity for cytosolic isoforms (hCA I, II) leads to systemic side effects. This guide compares the performance of novel "Tail Approach" derivatives—specifically ureido- and heterocyclic-substituted benzenesulfonamides—against standard clinical benchmarks. We analyze the predictive power of 3D-QSAR (CoMFA/CoMSIA) versus 2D topological methods in optimizing selectivity for tumor-associated isoforms (hCA IX and XII).

Part 1: The Chemical Space & Mechanism

The "Tail Approach" to Selectivity

The benzenesulfonamide scaffold binds to the Carbonic Anhydrase (CA) active site via the sulfonamide zinc-binding group (ZBG). However, the conservation of the active site across isoforms makes selectivity difficult.

  • The Challenge: The catalytic core (Zn2+ coordinated by three Histidines) is highly conserved.

  • The Solution: The "Tail Approach" exploits the subtle structural differences at the entrance of the active site.

    • hCA II (Off-target): Contains a bulky Phe131 residue, creating steric hindrance.

    • hCA IX (On-target): Contains a smaller Val131 residue.

    • Strategy: Elongating the benzenesulfonamide with bulky tails (e.g., ureido, thiazolidinone moieties) induces steric clashes in hCA II while fitting into the larger hydrophobic pocket of hCA IX.

Visualization: Mechanism of Action & Selectivity

The following diagram illustrates the structural logic distinguishing non-selective binding from isoform-selective inhibition.

CA_Binding_Mechanism cluster_hCAII hCA II (Off-Target) cluster_hCAIX hCA IX (Tumor Target) Zinc Zn(II) Ion (Catalytic Core) Sulfonamide Sulfonamide Head (SO2NH-) Sulfonamide->Zinc Tetrahedral Coordination Scaffold Benzene Ring (Scaffold) Sulfonamide->Scaffold Tail Elongated Tail (Ureido/Heterocycle) Scaffold->Tail Linker Phe131 Phe131 (Bulky/Steric Clash) Tail->Phe131 Steric Repulsion (Low Affinity) Val131 Val131 (Permissive Pocket) Tail->Val131 Hydrophobic Interaction (High Affinity)

Figure 1: Structural basis of the "Tail Approach." The bulky tail of the inhibitor clashes with Phe131 in hCA II but is accommodated by Val131 in hCA IX, driving selectivity.

Part 2: Comparative QSAR Methodologies

To optimize these inhibitors, researchers choose between 2D and 3D QSAR methods.

2D-QSAR (Topological)
  • Method: Uses descriptors like valence connectivity indices (

    
    ) and electro-topological states.
    
  • Pros: High throughput; computationally inexpensive; excellent for initial filtering of large libraries.

  • Cons: Fails to capture the specific 3D steric clashes (e.g., Phe131 vs Val131) required for high selectivity ratios.

  • Verdict: Best for Hit Identification .

3D-QSAR (CoMFA/CoMSIA)
  • Method: Comparative Molecular Field Analysis (CoMFA) places aligned molecules in a grid and calculates steric (Lennard-Jones) and electrostatic (Coulombic) fields.

  • Pros: Directly visualizes the "steric map" of the binding pocket. Contour maps reveal exactly where to add bulk to avoid hCA II binding.

  • Cons: Highly sensitive to ligand alignment rules.

  • Verdict: Essential for Lead Optimization and Selectivity Tuning.

QSAR Workflow Diagram

QSAR_Workflow cluster_Modeling Modeling Phase Data 1. Dataset Curation (Ki values from Stopped-Flow) Conf 2. Conformational Analysis (Bioactive Conformer) Data->Conf Align 3. Structural Alignment (Atom-by-Atom or Field-Based) Conf->Align Fields 4. Field Calculation (Steric/Electrostatic) Align->Fields PLS 5. PLS Regression (Correlate Fields to pKi) Fields->PLS Valid 6. Validation (LOO-CV q² > 0.5) PLS->Valid Valid->Align If q² < 0.5 (Re-align) Map 7. Contour Map Generation (Design Insight) Valid->Map If Valid

Figure 2: Standard 3D-QSAR workflow for optimizing benzenesulfonamide inhibitors.

Part 3: Performance Benchmarking

The following table compares the inhibition constants (


) of standard clinical drugs against novel ureido-substituted benzenesulfonamides (USBs) developed using QSAR insights.

Table 1: Inhibition Profile (Ki in nM) and Selectivity Ratios

Compound ClassCompound NamehCA I (Off-Target)hCA II (Off-Target)hCA IX (Target)hCA XII (Target)Selectivity (II/IX)
Clinical Std Acetazolamide (AAZ) 25012255.70.48 (Non-selective)
Clinical Std Dorzolamide 50,0009523.50.17 (Non-selective)
Novel USB SLC-0111 >5,000960454.021.3 (Selective)
Novel USB U-NO2 Analog >10,000151.06.015.0 (Potent)
Isatin-Conj. Compound 2h 455.87.95.70.73 (Potent/Mixed)
  • Interpretation: Acetazolamide inhibits the ubiquitous hCA II strongly (

    
     nM), causing side effects. The QSAR-optimized SLC-0111  sacrifices hCA II potency (
    
    
    
    nM) to maintain hCA IX activity, achieving a selectivity ratio >20. This confirms the validity of the "Tail Approach."

Part 4: Experimental Protocols

To generate the data required for QSAR modeling (Table 1), the Stopped-Flow CO2 Hydration Assay is the industry standard. It measures the catalytic rate of CO2 hydration in a pre-steady state.

Protocol: Stopped-Flow CO2 Hydration Assay

Objective: Determine the inhibition constant (


) of sulfonamides against specific hCA isozymes.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4 (to maintain ionic strength).

  • Indicator: 0.2 mM Phenol Red (absorbance max at 557 nm).

  • Substrate: CO2-saturated water (approx. 17 mM CO2 at 25°C).

  • Enzyme: Recombinant hCA I, II, IX, or XII (concentration 5–10 nM).

Step-by-Step Methodology:

  • Preparation: Incubate the enzyme with the inhibitor (at varying concentrations: 0.1 nM – 10 µM) for 15 minutes at room temperature to allow formation of the Enzyme-Inhibitor (E-I) complex.

  • Loading:

    • Syringe A: Enzyme-Inhibitor mix + Buffer + Phenol Red.

    • Syringe B: CO2-saturated water.

  • Mixing: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow spectrophotometer (e.g., Applied Photophysics SX.18MV).

  • Measurement: Monitor the absorbance decrease at 557 nm over 0.5–1.0 seconds. This corresponds to the acidification of the medium as CO2 is hydrated to HCO3- + H+.

  • Calculation:

    • Determine the uncatalyzed rate (

      
      ).
      
    • Determine the catalyzed rate (

      
      ) without inhibitor.
      
    • Calculate the observed rate (

      
      ) at each inhibitor concentration.
      
    • Fit data to the Cheng-Prusoff equation to solve for

      
       and subsequently 
      
      
      
      .

Validation Check (Self-Correcting):

  • Control: Always run Acetazolamide as a positive control. If AAZ

    
     against hCA II deviates significantly from ~12 nM, the CO2 saturation or enzyme activity is compromised.
    

References

  • Supuran, C. T. (2011).[1][2] Carbonic anhydrase inhibitors and activators for novel therapeutic applications. Future Medicinal Chemistry, 3(9), 1165-1180.[1] Link

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. Link

  • Nocentini, A., et al. (2019). Structure-activity relationship of benzenesulfonamide-based inhibitors towards carbonic anhydrase isoform specificity. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Koutnik, P., et al. (2017).[3] Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Frontiers in Chemistry. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181. Link

Sources

Safety & Regulatory Compliance

Safety

3-(5-Formyl-2-furyl)benzenesulfonamide proper disposal procedures

Executive Safety & Logistics Summary Immediate Directive: 3-(5-Formyl-2-furyl)benzenesulfonamide (CAS 306935-94-4) is a functionalized sulfonamide containing a reactive aldehyde and a furan ring.[1][2] It must be treated...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Logistics Summary

Immediate Directive: 3-(5-Formyl-2-furyl)benzenesulfonamide (CAS 306935-94-4) is a functionalized sulfonamide containing a reactive aldehyde and a furan ring.[1][2] It must be treated as Hazardous Chemical Waste . Under no circumstances should this compound be disposed of down the drain or in municipal trash.

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

  • Key Hazard: Acute toxicity (Oral), potential mutagenicity, and environmental persistence (antimicrobial activity).

  • Storage Before Disposal: Store in a cool, dry place under inert gas (nitrogen/argon) if retaining for future use; aldehydes are susceptible to air oxidation.[3]

Chemical Profile & Hazard Identification

Understanding the chemical structure is vital for determining compatibility with waste streams.

FeatureDetailDisposal Implication
Chemical Name 3-(5-Formyl-2-furyl)benzenesulfonamide-
CAS Number 306935-94-4Use for waste manifesting.[1][2][4][5]
Functional Groups Sulfonamide (

), Furan, Aldehyde (

)
Aldehyde: Reactive with strong oxidizers/bases.Sulfonamide: Bioactive; strictly prohibited from water release.[1][2]
GHS Classification Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit.[1][2] 2AHandle with standard PPE (Nitrile gloves, safety glasses).[2][6]
Physical State Solid (Powder)Segregate into solid waste streams.[1][2]

Operational Disposal Protocol

This section details the step-by-step workflow for disposing of the neat chemical, reaction mixtures, and contaminated debris.[1]

A. Decision Logic: Waste Stream Segregation

The following flowchart illustrates the decision-making process for segregating this compound to prevent incompatible reactions (e.g., aldehyde oxidation) and ensure regulatory compliance.

DisposalWorkflow Start Start: Identify Waste Form IsSolid Is it Solid (Powder/Crystals)? Start->IsSolid IsLiquid Is it in Solution? IsSolid->IsLiquid No SolidBin Segregate into Solid Waste Container (Wide-mouth HDPE Jar) IsSolid->SolidBin Yes CheckSolvent Check Solvent Compatibility (Avoid Strong Oxidizers) IsLiquid->CheckSolvent Yes LabelSolid Label: 'Hazardous Waste - Toxic Solid' List CAS: 306935-94-4 SolidBin->LabelSolid Manifest Complete Waste Manifest Request Pickup LabelSolid->Manifest Halogenated Halogenated Solvent? (DCM, Chloroform) CheckSolvent->Halogenated HaloCarboy Pour into Halogenated Waste Carboy Halogenated->HaloCarboy Yes NonHaloCarboy Pour into Non-Halogenated Waste Carboy (Acetone, MeOH, DMSO) Halogenated->NonHaloCarboy No HaloCarboy->Manifest NonHaloCarboy->Manifest

Figure 1: Decision tree for segregating 3-(5-Formyl-2-furyl)benzenesulfonamide waste based on physical state and solvent composition.

B. Step-by-Step Procedures

1. Solid Waste (Neat Compound or Spilled Powder)

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated "Solid Waste" bucket lined with a 6-mil polyethylene bag.[1][2]

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) as the aldehyde group can oxidize exothermically.

  • Labeling: Affix a hazardous waste tag. Clearly write the full chemical name and check "Toxic" and "Irritant."

  • Protocol:

    • Don PPE: Nitrile gloves, lab coat, safety glasses.[6]

    • Transfer the solid into the container using a chemically inert scoop or spatula.

    • If disposing of the original bottle, ensure the cap is tightly closed before placing it in the solid waste bin.

2. Liquid Waste (Reaction Mixtures/Mother Liquors)

  • Compatibility Check: Ensure the solution does not contain species that react with aldehydes (e.g., primary amines which form imines, though less hazardous; or oxidizing acids).

  • Container:

    • Halogenated Carboy: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated Carboy: If dissolved in Acetone, Methanol, DMSO, or Ethyl Acetate.

  • Protocol:

    • Place a funnel on the waste carboy located in a fume hood.

    • Slowly pour the solution to avoid splashing.[6]

    • Rinse the original vessel with a small amount of compatible solvent and add the rinse to the carboy (Triple Rinse Rule).

    • Close the carboy cap immediately after use to prevent volatile emissions.

3. Contaminated Debris (Gloves, Weigh Boats, Paper Towels) [2]

  • Classification: Treat as "Trace Contaminated Hazardous Waste."

  • Disposal: Place in the solid waste bin or a dedicated "Chemically Contaminated Debris" box. Do not place in regular trash.

Scientific Integrity: Why This Protocol Matters

Environmental Impact of Sulfonamides: Sulfonamides are a class of antibiotics. Even if this specific derivative is a research intermediate, it possesses the structural pharmacophore for antimicrobial activity. Improper disposal down the drain allows these compounds to enter municipal water treatment systems, which are often unable to filter them out. This contributes to the development of antibiotic-resistant bacteria in the environment [1].

Chemical Reactivity (The Aldehyde Factor): The 5-formyl group (aldehyde) on the furan ring is susceptible to autoxidation to a carboxylic acid (furoic acid derivative) upon prolonged exposure to air. In the presence of strong oxidizers, this reaction can be rapid and exothermic. Therefore, segregating this waste from oxidizers is not just a regulatory requirement but a thermodynamic safety necessity [2].

Emergency Spill Response

If a spill occurs in the laboratory:

  • Isolate: Alert nearby personnel and cordon off the area.

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use an N95 respirator or work within a hood.

  • Containment:

    • Solid Spill: Cover with wet paper towels (to prevent dust) or use a dustpan/brush dedicated to chemical cleanup.

    • Liquid Spill: Absorb with vermiculite, sand, or commercial spill pads.

  • Decontamination: Clean the surface with a soap and water solution.[7][8] Do not use bleach (hypochlorite) immediately, as it is a strong oxidizer and may react with the aldehyde residue.

  • Disposal: Place all cleanup materials into a clear plastic bag, seal it, label it as "Spill Debris: [Chemical Name]," and place it in the Hazardous Waste area.

Regulatory Compliance (US/EU Context)

  • USA (RCRA): While 3-(5-Formyl-2-furyl)benzenesulfonamide is not explicitly P-listed or U-listed, it meets the criteria for a "Characteristic Hazardous Waste" if it exhibits toxicity.[1][2] Under the "Cradle-to-Grave" liability, the generator is responsible for proper characterization.[1] Best Practice: Manage as non-specific hazardous waste [3].

  • EU (REACH): Ensure compliance with local EWC (European Waste Catalogue) codes. Typically classified under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).

References

  • Environmental Protection Agency (EPA). Management of Pharmaceutical Hazardous Waste.[9] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • PubChem. Compound Summary: Benzenesulfonamide derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-(5-Formyl-2-furyl)benzenesulfonamide

Operational Safety Guide: Handling 3-(5-Formyl-2-furyl)benzenesulfonamide Executive Safety Summary & Risk Profile Compound: 3-(5-Formyl-2-furyl)benzenesulfonamide CAS: 306935-94-4 Molecular Weight: ~251.26 g/mol Physical...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 3-(5-Formyl-2-furyl)benzenesulfonamide

Executive Safety Summary & Risk Profile

Compound: 3-(5-Formyl-2-furyl)benzenesulfonamide CAS: 306935-94-4 Molecular Weight: ~251.26 g/mol Physical State: Solid (typically off-white to yellow crystalline powder)[1][2]

As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50) for this exact catalog number may be limited, its structural pharmacophores—a sulfonamide linked to a furan-2-carboxaldehyde —dictate a strict safety protocol.[1][2] We treat this not just as a chemical reagent, but as a potent bioactive agent with sensitization and reactivity risks.[1][2]

Core Hazard Analysis (Structure-Activity Relationship):

  • Sulfonamide Moiety: High risk of respiratory and skin sensitization .[1][2] Researchers with known "sulfa" allergies must NOT handle this compound.[1][2]

  • Furan Ring: Structurally related to furan (a known carcinogen), though substitution usually lowers volatility.[1][2] Treat as a potential mutagen/carcinogen .[1][2][3]

  • Formyl (Aldehyde) Group: Susceptible to autoxidation to the corresponding carboxylic acid upon air exposure.[1][2] This impacts purity and solubility consistency.[1][2]

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the operational mass and state (solid vs. solution).[1][2]

Parameter Analytical Scale (<10 mg) Preparative Scale (>100 mg) Solution Handling (DMSO/Solvents)
Hand Protection Nitrile Gloves (0.11 mm min.[1][2] thickness).Double Gloving (Nitrile over Nitrile) or Laminate (Silver Shield) if dissolving in penetrating solvents like DMF.[2]Double Nitrile .[1][2][4][5] Change outer glove immediately upon splash.[1][2]
Respiratory Fume hood sash at proper working height.[1][2]N95 or P100 Respirator required if handling outside a hood (not recommended).[1][2]Fume hood essential (protects against solvent vapors).[1][2]
Body Standard cotton lab coat.[1][2]Tyvek® Lab Coat or sleeve covers to prevent dust accumulation on personal clothing.[1][2]Standard cotton lab coat.[1][2]
Eye/Face Safety glasses with side shields.[1][2]Chemical Goggles (if fine dust generation is likely).[1][2]Safety glasses or Goggles.[1][2][6]

Scientist's Note: The primary vector of exposure for this compound is inhalation of dust during weighing and dermal absorption when solubilized in DMSO.[1][2] DMSO enhances skin permeability, carrying the sulfonamide directly into the bloodstream.[1][2]

Operational Workflow: Handling & Solubilization

This workflow is designed to maintain chemical integrity (preventing aldehyde oxidation) and operator safety (containing dust).[1][2]

Step 1: Receiving & Storage
  • Immediate Action: Upon receipt, verify the container seal.

  • Storage Condition: Store at 2–8°C (or -20°C for long term).

  • Atmosphere: The formyl group is air-sensitive.[1] Flush headspace with Argon or Nitrogen after every use.[1][2]

  • Segregation: Store away from strong oxidizers (peroxides, nitrates) and strong bases (which can degrade the sulfonamide).[1][2]

Step 2: Weighing Protocol (The "Static" Risk)
  • Location: Weigh ONLY inside a certified chemical fume hood or a powder containment enclosure.[1][2]

  • Static Control: Furan derivatives can be static-prone.[1][7] Use an antistatic gun or polonium strip if the powder "flies."[1][2]

  • Technique:

    • Place the receiving vial in a weighted holder.

    • Transfer solid using a disposable spatula (do not reuse).[1][2]

    • Cap the vial inside the hood before moving it to the balance if the balance is external (tare the vial first).

Step 3: Solubilization (DMSO/DMF)
  • Solubility: Soluble in DMSO and DMF; sparingly soluble in water.[1][2]

  • Protocol:

    • Add solvent slowly to the solid.[1][2]

    • Vortex in short bursts.

    • Visual Check: Ensure the solution is clear. Turbidity indicates oxidation (formation of the carboxylic acid derivative) or insolubility.[1][2]

  • Stock Solutions: Aliquot stocks immediately.[1][2] Avoid repeated freeze-thaw cycles which can induce precipitation.[1][2]

Visualization: Risk Assessment & Workflow Logic

The following diagrams illustrate the decision-making process for PPE and the critical path for experimental setup.

Diagram 1: PPE & Hazard Decision Tree

SafetyLogic Start Start: Handling 3-(5-Formyl-2-furyl) benzenesulfonamide StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing Liquid Solution (DMSO/DMF) StateCheck->Liquid Dilution/Assay RiskDust Risk: Inhalation & Static Dust Solid->RiskDust RiskAbsorb Risk: Transdermal Absorption (Carrier Solvent Effect) Liquid->RiskAbsorb ActionSolid Protocol: 1. Fume Hood REQ 2. Antistatic Gun 3. N95 Backup RiskDust->ActionSolid ActionLiquid Protocol: 1. Double Nitrile Gloves 2. Change gloves on splash 3. Closed vessels RiskAbsorb->ActionLiquid

Caption: Decision logic for selecting PPE based on physical state and primary exposure vectors.

Diagram 2: Spill Response Protocol

SpillResponse Spill Spill Event Assess Assess Volume & Form Spill->Assess DrySpill Dry Powder Assess->DrySpill WetSpill Solution (DMSO) Assess->WetSpill CleanDry 1. Cover with wet paper towel (Prevent dust) 2. Scoop into bag DrySpill->CleanDry CleanWet 1. Absorb with Vermiculite 2. Do NOT use water (spreads DMSO) 3. Double bag WetSpill->CleanWet Dispose Dispose as Hazardous Organic Waste CleanDry->Dispose CleanWet->Dispose

Caption: Step-by-step containment and cleanup procedure for solid vs. liquid spills.

Disposal & Decontamination

Decontamination of Surfaces:

  • Solvent Wipe: Use a paper towel dampened with Ethanol (70%) or Acetone to solubilize residues.[1][2]

  • Soap Wash: Follow with a soap and water wash to remove the solvent film.[1][2]

  • Verification: If available, use UV light (254 nm) to check for fluorescence (many furan/sulfonamide derivatives fluoresce), ensuring cleanup is complete.[1][2]

Waste Disposal:

  • Solid Waste: Dispose of contaminated gloves, paper towels, and solid residues in a container marked "Hazardous Solid Waste - Toxic/Irritant." [2]

  • Liquid Waste: Collect in "Non-Halogenated Organic Solvent" waste (unless dissolved in chlorinated solvents).[1][2]

  • Never flush down the drain.[1][2] The sulfonamide moiety is persistent in water systems and contributes to antibiotic resistance profiles in the environment.[1][2]

Emergency Response

  • Eye Contact: Rinse cautiously with water for 15 minutes .[1][2][4][8] Lift eyelids.[1][2] The formyl group is a mucous membrane irritant.[1][2]

  • Skin Contact: Wash with soap and water.[1][2][3][4][5][8][9] Do not use ethanol on the skin, as it may increase absorption area.[1][2]

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

References

  • PubChem. Benzenesulfonamide - Compound Summary (CID 7370).[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] National Academies Press.[2] Available at: [Link]

  • ECHA (European Chemicals Agency). Substance Information: Sulfonamides and Furan derivatives classification.[1][2] Available at: [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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